Technical Documentation Center

2-(Azetidin-3-yl)-3-nitropyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(Azetidin-3-yl)-3-nitropyridine

Core Science & Biosynthesis

Foundational

3-Nitropyridine Derivatives: A Strategic Guide to Heterocyclic Scaffold Construction

Executive Summary In the high-stakes arena of small-molecule drug discovery, 3-nitropyridine stands as a "privileged" electrophilic scaffold. Unlike its carbocyclic analogue (nitrobenzene), the 3-nitropyridine moiety pos...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes arena of small-molecule drug discovery, 3-nitropyridine stands as a "privileged" electrophilic scaffold. Unlike its carbocyclic analogue (nitrobenzene), the 3-nitropyridine moiety possesses a unique electronic push-pull system driven by the pyridine nitrogen’s electronegativity and the nitro group’s resonance withdrawal.

This guide moves beyond basic synthesis to explore the tactical application of 3-nitropyridine derivatives as precursors for kinase inhibitors (e.g., JAK, Aurora), GPCR ligands, and fused bicyclic systems like 7-azaindoles and imidazo[4,5-b]pyridines.

Electronic Architecture & Reactivity Logic

To utilize 3-nitropyridine effectively, one must understand the "Conflict of Electrophiles." The pyridine ring is naturally electron-deficient; the addition of a nitro group at C3 exacerbates this deficiency, but strictly in a regioselective manner.

The Reactivity Map
  • C2 & C4 Positions (S_NAr Hotspots): The nitro group at C3 activates the ortho (C2, C4) positions via resonance. If a leaving group (Cl, Br, F) is present at C2 or C4, nucleophilic aromatic substitution (S_NAr) occurs under mild conditions.

  • C6 Position (VNS Target): The C6 position is activated for Vicarious Nucleophilic Substitution (VNS) . Unlike S_NAr, VNS allows for the direct introduction of carbon nucleophiles (with leaving groups) onto the ring, preserving the nitro group.

  • Nitro Group (Redox Gateway): The NO₂ group is a "masked" amine. Its reduction yields 3-aminopyridines, which are critical hydrogen-bond donors in the hinge-binding region of Type I kinase inhibitors.

Visualization: 3-Nitropyridine Reactivity Landscape

ReactivityMap Core 3-Nitropyridine Scaffold C2_C4 C2/C4 Positions (S_NAr) Core->C2_C4 Activation by -I/-R Effect C6 C6 Position (VNS) Core->C6 Remote Activation Nitro NO2 Group (Reduction) Core->Nitro Chemo-selective Reduction Products_SNAr Functionalized Intermediates C2_C4->Products_SNAr Nucleophiles (R-NH2, R-OH) Products_VNS Alkyl/Amino Derivatives C6->Products_VNS Carbanions (Cl-CH2-SO2Ph) Products_Red 3-Aminopyridines (Kinase Hinge Binders) Nitro->Products_Red Fe/AcOH or H2/Pd

Figure 1: Strategic reactivity map of the 3-nitropyridine scaffold, highlighting regioselective functionalization zones.

High-Value Synthetic Transformations

A. Nucleophilic Aromatic Substitution (S_NAr)

The most common workflow involves starting with 2-chloro-3-nitropyridine or 2,4-dichloro-3-nitropyridine .

  • Causality: The nitrogen of the pyridine ring pulls electron density, making C2/C4 susceptible. The NO₂ group stabilizes the Meisenheimer complex intermediate.[1]

  • Regioselectivity: In 2,4-dichloro-3-nitropyridine, the C4 chlorine is typically displaced first by steric governance and electronic differentiation, allowing for sequential functionalization [1].

B. Vicarious Nucleophilic Substitution (VNS)

VNS is underutilized but powerful. It allows the introduction of alkyl, dihalomethyl, or amine groups at positions para to the nitro group (C6) without requiring a pre-existing halogen leaving group.

  • Mechanism: Attack of a carbanion bearing a leaving group (e.g., chloromethyl phenyl sulfone) followed by β-elimination of the leaving group and protonation [2].

C. Scaffold Morphing: 3-Amino-2-chloropyridine

Reduction of the nitro group in the presence of a C2-halogen yields 3-amino-2-chloropyridine . This is a "master key" intermediate.

  • Application: It serves as the precursor for 1H-imidazo[4,5-b]pyridine (via cyclization with orthoesters) or 1H-pyrrolo[2,3-b]pyridine (7-azaindoles) via Sonogashira coupling and cyclization [3].

Experimental Protocol: Sequential Functionalization

Objective: Synthesis of a 2-amino-4-alkoxy-3-nitropyridine derivative (Kinase Inhibitor Core). Starting Material: 2,4-Dichloro-3-nitropyridine.

Step 1: Regioselective S_NAr at C4

Note: C4 is more reactive due to lower steric hindrance compared to C2 which is flanked by the ring nitrogen and the nitro group.

  • Setup: Dissolve 2,4-dichloro-3-nitropyridine (1.0 eq) in anhydrous THF.

  • Reagent: Add the alcohol nucleophile (R-OH, 1.0 eq) and a base (Cs₂CO₃ or NaH, 1.1 eq) at 0°C.

  • Reaction: Stir at 0°C -> RT for 2-4 hours.

  • Validation: Monitor by LCMS. The major product will be the 4-alkoxy-2-chloro-3-nitropyridine.

    • Why: If temperature is raised too quickly, bis-substitution occurs.

Step 2: S_NAr at C2
  • Reagent: Add the amine nucleophile (R'-NH₂, 1.2 eq) and DIPEA (2.0 eq) to the crude mixture (or isolated intermediate).

  • Reaction: Heat to 60-80°C. The C2-chlorine, now less activated due to the electron-donating effect of the C4-alkoxy group, requires thermal energy to displace.

  • Workup: Aqueous extraction (EtOAc/Water), dry over MgSO₄, concentrate.

Step 3: Nitro Reduction (Fe/AcOH Method)

Why Fe/AcOH? It is chemoselective and avoids de-halogenation often seen with Pd/C + H₂.

  • Setup: Dissolve the nitro-intermediate in EtOH/AcOH (5:1).

  • Reduction: Add Iron powder (5.0 eq) and heat to 80°C for 1 hour.

  • Workup: Filter through Celite (remove Iron sludge), neutralize with NaHCO₃, extract with DCM.

Data Summary: Reduction Methods
MethodReagentsProsCons
Dissolving Metal Fe/AcOH or Zn/NH₄ClPreserves halogens; RobustIron waste; Heterogeneous
Catalytic Hydrogenation H₂ (1 atm), Pd/CClean workup; High yieldRisk of De-halogenation
Stannous Chloride SnCl₂·2H₂O, EtOHTolerates sensitive groupsToxic tin byproducts; Emulsions

Workflow Visualization

ProtocolWorkflow Start Start: 2,4-Dichloro-3-nitropyridine Step1 Step 1: C4 Substitution (R-OH, Base, 0°C) Start->Step1 Check1 LCMS Check: Mono-substituted? Step1->Check1 Check1->Step1 No (Adjust Temp) Step2 Step 2: C2 Substitution (R'-NH2, Heat) Check1->Step2 Yes Step3 Step 3: Nitro Reduction (Fe/AcOH, 80°C) Step2->Step3 Final Product: 2,3,4-Tri-functionalized Pyridine Step3->Final

Figure 2: Step-by-step workflow for the sequential decoration of the 3-nitropyridine scaffold.

Case Studies in Drug Discovery

JAK2 Inhibitors

Researchers utilized 2-chloro-5-methyl-3-nitropyridine as a starting block. The chlorine was displaced by secondary amines, and the nitro group was reduced to form an amino-pyridine core. This core was then coupled with aromatic amines to generate sulfamide derivatives with IC50 values in the low micromolar range (8.5–12.2 µM) [4].[2]

Aurora Kinase Inhibitors

The imidazo[4,5-b]pyridine scaffold, a potent Aurora A inhibitor, is synthesized from 2-amino-3-nitropyridine . The nitro group is reduced to the diamine, which is then cyclized with trimethyl orthoformate or aldehydes [5]. This demonstrates the 3-nitropyridine's role as a "pre-cyclization" scaffold.

References

  • Regioselective S_NAr on Dichloronitropyridines

    • Source: BenchChem Technical Support.[3][4][5] "Nucleophilic Substitution on Pyridine Rings."

  • Vicarious Nucleophilic Substitution (VNS)

    • Title: Vicarious Nucleophilic Substitution of Hydrogen in Nitroarenes.[6][7]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Synthesis of 7-Azaindoles

    • Title: Azaindole synthesis.[8][9][10][11]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Nitropyridines in Bioactive Molecule Synthesis

    • Title: Nitropyridines in the Synthesis of Bioactive Molecules.[2][4][8][12]

    • Source: PMC (PubMed Central).
    • URL:[Link]

  • Aurora Kinase Inhibitors

    • Title: Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Deriv
    • Source: Journal of Medicinal Chemistry (ACS).
    • URL:[Link]

Sources

Exploratory

Unlocking the Kinome: A Technical Guide to Novel Heterocyclic Building Blocks for Kinase Inhibitor Design

Introduction: The Enduring Challenge and Opportunity of Kinase Inhibition Protein kinases, as central regulators of cellular signaling, remain a paramount target class in drug discovery. Their dysregulation is a hallmark...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Challenge and Opportunity of Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, remain a paramount target class in drug discovery. Their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small-molecule kinase inhibitors has revolutionized treatment paradigms, yet the persistent challenges of selectivity, acquired resistance, and off-target toxicity demand continuous innovation. This guide delves into the heart of modern kinase inhibitor design: the exploration and strategic implementation of novel heterocyclic building blocks. Heterocycles are the architectural bedrock of most approved kinase inhibitors, offering a rich tapestry of three-dimensional shapes, electronic properties, and hydrogen-bonding capabilities that can be exquisitely tailored for potent and selective kinase inhibition.

This document serves as a technical resource for researchers, scientists, and drug development professionals. It moves beyond a mere cataloging of scaffolds to provide a deeper understanding of the rationale behind their selection and application. We will explore the intricate dance between heterocyclic cores and the kinase ATP-binding site, dissect the principles of bioisosteric replacement, and illuminate the pathways to synthesizing these crucial molecular entities. Our focus is on providing actionable insights and methodologies that can be directly applied to contemporary drug discovery programs.

I. The Kinase ATP-Binding Site: A Privileged Playground for Heterocycles

The ATP-binding site of kinases, while conserved in its fundamental architecture, presents subtle yet exploitable differences across the kinome. The design of effective inhibitors hinges on a nuanced understanding of this active site, which can be broadly divided into three key regions: the adenine region (hinge), the sugar pocket, and the phosphate-binding region.

The Hinge Region: The Anchor of Inhibition

The hinge region forms the backbone of the ATP-binding pocket and is the primary anchoring point for the majority of Type I and Type II kinase inhibitors.[1] It features a critical hydrogen bond donor-acceptor pattern from the backbone amides and carbonyls of typically three to four amino acids.[1][2] Heterocyclic scaffolds are uniquely suited to form these crucial hydrogen bonds, mimicking the interaction of the adenine base of ATP.[1]

The choice of a heterocyclic core is thus a critical first step in inhibitor design. "Privileged scaffolds," or molecular frameworks that are known to bind to a range of biological targets, are often employed as starting points.[3][4] In the context of kinases, scaffolds like quinazoline, pyrimidine, quinoline, and indole have demonstrated significant potency as EGFR inhibitors, for instance.[5][6] The selection of a specific heterocycle can profoundly influence not only potency but also selectivity against different kinase classes, such as tyrosine versus serine/threonine kinases.[7][8]

Bioisosteric Replacement: Fine-Tuning the Hinge Interaction

While established scaffolds provide a solid foundation, the quest for novel intellectual property and improved pharmacological properties often necessitates moving beyond them. Bioisosteric replacement of the hinge-binding motif is a powerful strategy in this regard.[9] This involves substituting a known hinge-binding heterocycle with another that preserves the essential pharmacophoric features. For example, a study on Janus kinase 3 (JAK3) inhibitors explored replacing the common 7H-pyrrolo[2,3-d]pyrimidine core of tofacitinib with a variety of other heterocycles.[9][10] While many of these bioisosteres initially showed poor activity, this exploration led to the discovery of crucial structure-activity relationships (SAR) for restoring potency.[9][10]

The success of a bioisosteric replacement is not merely about mimicking hydrogen bonding patterns. Subtle changes in the electronic distribution and pKa of the heterocyclic core can dramatically alter binding affinity.[11] Crystallographic studies have revealed that even seemingly disparate functional groups, like a benzoic acid and a benzamidine, can be bioisosteric if their substituents are correctly chosen to modulate their electronic properties.[11]

Fig. 1: Bioisosteric Replacement Strategy for Hinge Binders cluster_0 Known Kinase Inhibitor cluster_1 Bioisosteric Replacement cluster_2 Desired Outcomes KnownInhibitor Scaffold-HingeBinder-SideChain Bioisostere Scaffold-NewHingeBinder-SideChain KnownInhibitor->Bioisostere Replace Hinge Binder ImprovedProperties Improved Potency Enhanced Selectivity Novel IP Bioisostere->ImprovedProperties Achieve Fig. 2: Fragment-Based Drug Discovery (FBDD) Workflow FragmentLibrary Heterocyclic Fragment Library Screening Biophysical Screening (NMR, SPR, X-ray) FragmentLibrary->Screening HitID Hit Identification (Weak Binders) Screening->HitID Optimization Structure-Guided Optimization HitID->Optimization Fragment Growing, Linking, or Merging LeadCompound Potent Lead Compound Optimization->LeadCompound

Caption: A simplified workflow for fragment-based drug discovery utilizing heterocyclic fragment libraries.

IV. Experimental Protocols: A Practical Guide

To translate theory into practice, this section provides representative, step-by-step experimental protocols.

Protocol: Synthesis of a Substituted Quinazoline Core

This protocol describes a general method for the synthesis of a 4-anilinoquinazoline scaffold, a common core in EGFR inhibitors, via a microwave-assisted reaction.

Materials:

  • 2-Amino-5-nitrobenzonitrile

  • 4-Chloroaniline

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Microwave reactor

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • In a 10 mL microwave vial, combine 2-amino-5-nitrobenzonitrile (1 mmol), 4-chloroaniline (1.2 mmol), and DMF (3 mL).

  • Add a catalytic amount of concentrated HCl (2 drops).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 150 °C for 30 minutes.

  • After cooling to room temperature, pour the reaction mixture into ice-water (50 mL).

  • Collect the resulting precipitate by filtration and wash with water.

  • Dry the crude product under vacuum.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 4-(4-chloroanilino)-6-nitroquinazoline.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol outlines a common method for determining the potency of a novel inhibitor against a target kinase.

Materials:

  • Target kinase

  • Eu-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer

  • Test compound (novel inhibitor)

  • Assay buffer

  • 384-well microplate

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

  • Prepare a serial dilution of the test compound in assay buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Add the target kinase and the Eu-labeled anti-tag antibody mixture to each well.

  • Incubate for 15 minutes at room temperature.

  • Add the Alexa Fluor™ 647-labeled kinase tracer to each well.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.

  • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

  • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Self-Validation: The assay should include positive (no inhibitor) and negative (no kinase) controls. The Z'-factor should be calculated to assess the quality and robustness of the assay.

V. Conclusion and Future Directions

The design and synthesis of novel heterocyclic building blocks remain at the forefront of kinase inhibitor research. The principles of targeting the hinge region, exploring bioisosteric replacements, and developing inhibitors with diverse modalities such as covalent and allosteric inhibition will continue to drive the discovery of next-generation therapeutics. The integration of computational methods, such as structure-based design and machine learning, with advanced synthetic strategies will be crucial for navigating the vast chemical space of heterocyclic compounds and identifying those with the desired potency, selectivity, and drug-like properties. [12][13][14][15]As our understanding of the kinome deepens, the demand for innovative heterocyclic chemistry will only intensify, offering exciting opportunities for the development of more effective and safer medicines.

VI. References

  • Novel hinge-binding motifs for Janus kinase 3 inhibitors: a comprehensive structure-activity relationship study on tofacitinib bioisosteres. PubMed.

  • Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. [No Source Provided].

  • Fragment Binding to Kinase Hinge: If Charge Distribution and Local pKa Shifts Mislead Popular Bioisosterism Concepts. PUBDB.

  • Vinyl and Alkynyl Substituted Heterocycles as Privileged Scaffolds in Transition Metal Promoted Stereoselective Synthesis. Accounts of Chemical Research.

  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. PMC.

  • Synthesis of Medicinally Privileged Heterocycles Through Dielectric Heating. PubMed.

  • Warheads present in available covalent kinase inhibitors. Warheads are... ResearchGate.

  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega.

  • Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. [No Source Provided].

  • Designing heterocyclic selective kinase inhibitors: from concept to new drug candidates. Semantic Scholar.

  • Systematic Exploration of Privileged Warheads for Covalent Kinase Drug Discovery. PMC.

  • Exploring Extended Warheads toward Developing Cysteine-Targeted Covalent Kinase Inhibitors. Journal of Chemical Information and Modeling.

  • Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. Semantic Scholar.

  • Novel Hinge-Binding Motifs for Janus Kinase 3 Inhibitors: A Comprehensive Structure–Activity Relationship Study on Tofacitinib Bioisosteres. ResearchGate.

  • A Review on the Role of Heterocyclic Scaffolds in Drug Discovery: Review Article. [No Source Provided].

  • Heterocyclic Analogues as Kinase Inhibitors: A Focus Review. PubMed.

  • Designing heterocyclic selective kinase inhibitors: From concept to new drug candidates. ResearchGate.

  • View of PRIVILEGED HETEROCYCLIC SCAFFOLDS IN CHEMICAL BIOLOGY AND DRUG DISCOVERY: SYNTHESIS AND BIOACTIVITY. [No Source Provided].

  • The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. MDPI.

  • Privileged scaffolds for library design and drug discovery. Institute of Industrial Science, the University of Tokyo.

  • Exploring Extended Warheads of Reversible and Irreversible Cysteine-Targeted Covalent Kinase Inhibitors. ChemRxiv.

  • Fragment-based approaches to the discovery of kinase inhibitors. PubMed.

  • Structure Activity Relationship of Key Heterocyclic Anti-Angiogenic Leads of Promising Potential in the Fight against Cancer. MDPI.

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Semantic Scholar.

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [No Source Provided].

  • Computational methods for analysis and inference of kinase/inhibitor relationships. PMC.

  • How protein kinase inhibitors bind to the hinge region of the target protein. PMC - NIH.

  • Rational Computational Study for New Kinase Inhibitors. Science Publishing Group.

  • Fragment Library. MedChemExpress.

  • Fragment-based drug discovery: A graphical review. PMC.

  • Frags2Drugs: A Novel In Silico Fragment-Based Approach to the Discovery of Kinase Inhibitors. MDPI.

  • Fragment-Based Drug Discovery. [No Source Provided].

  • The use of computational methods in the discovery and design of kinase inhibitors. PubMed.

  • Workshop Kinase Ligand Design. YouTube.

  • The Screening and Design of Allosteric Kinase Inhibitors. ResearchGate.

  • Structure- and Similarity-Based Survey of Allosteric Kinase Inhibitors, Activators, and Closely Related Compounds. PubMed.

  • Principles of Kinase Allosteric Inhibition and Pocket Validation. PubMed.

Sources

Foundational

Technical Guide: Design and Synthesis of 2-Substituted 3-Nitropyridine Libraries for SAR Profiling

Executive Summary The 3-nitropyridine scaffold represents a "privileged structure" in medicinal chemistry, offering a distinct electronic profile that facilitates rapid diversification. This guide details the strategic e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-nitropyridine scaffold represents a "privileged structure" in medicinal chemistry, offering a distinct electronic profile that facilitates rapid diversification. This guide details the strategic exploitation of 2-substituted 3-nitropyridines as high-value intermediates for Structure-Activity Relationship (SAR) studies. By leveraging the ortho-activating effect of the nitro group, researchers can execute facile Nucleophilic Aromatic Substitution (


) reactions to generate diverse libraries. Furthermore, the latent functionality of the nitro group allows for downstream reduction and cyclization, providing access to imidazo[4,5-b]pyridines—a core motif in numerous kinase inhibitors and GPCR ligands.

Strategic Rationale: The Electronic Advantage

The utility of the 3-nitropyridine core stems from its extreme electron deficiency. The pyridine ring is inherently


-deficient due to the electronegative nitrogen atom. The addition of a nitro group at the C3 position exacerbates this deficiency, particularly at the C2 position.
Key Mechanistic Drivers:
  • Inductive & Resonance Activation: The C2 position is activated by both the ring nitrogen (inductive withdrawal) and the ortho-nitro group (resonance withdrawal). This makes C2 highly susceptible to nucleophilic attack, far more so than in non-nitrated pyridines.

  • The Ortho Effect: The proximity of the nitro group stabilizes the transition state (Meisenheimer complex) during

    
    , lowering the activation energy for displacement reactions.
    
  • Lipophilicity Modulation: The nitro group significantly alters the LogP of the molecule, often improving membrane permeability in early discovery, though it is typically reduced to an amine or cyclized in final drug candidates to avoid toxicity associated with aromatic nitro compounds.

Synthetic Methodologies: The Workhorse

The primary method for library generation is the displacement of a leaving group (LG) at C2 by various nucleophiles (amines, thiols, alkoxides).

Starting Materials & Leaving Group Selection

While 2-chloro-3-nitropyridine is the industry standard due to cost, 2-fluoro-3-nitropyridine is superior for difficult displacements (e.g., sterically hindered amines or weak nucleophiles).

Expert Insight: Contrary to aliphatic


 reactions where iodide is the best leaving group, in 

, fluoride is the most reactive . The high electronegativity of fluorine inductively destabilizes the ground state and stabilizes the anionic Meisenheimer intermediate, accelerating the rate-determining step (nucleophilic attack).
Reaction Mechanism ( )

The reaction proceeds via a two-step addition-elimination mechanism.

  • Addition: The nucleophile attacks C2, breaking aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).

  • Elimination: The leaving group is expelled, restoring aromaticity.

Visualization: Reaction Pathway

The following diagram illustrates the critical transition states and the stabilization provided by the nitro group.[1]

SNAr_Mechanism Reactant 2-Fluoro-3-nitropyridine + Nucleophile (Nu-) TS1 Transition State 1 (Attack at C2) Reactant->TS1 Activation Intermediate Meisenheimer Complex (Stabilized by NO2) TS1->Intermediate Addition Product 2-Substituted 3-nitropyridine Intermediate->Product Elimination of F-

Caption: Kinetic pathway of Nucleophilic Aromatic Substitution (


) on the 3-nitropyridine core.

Library Design & Experimental Protocols

For SAR studies, diversity is introduced at the C2 position. The following protocol is optimized for parallel synthesis in 24-well or 96-well blocks.

General Procedure: Nucleophilic Displacement

Objective: Synthesis of 2-amino-3-nitropyridine derivatives.

Reagents:

  • Substrate: 2-Chloro-3-nitropyridine (1.0 equiv)[2][3]

  • Nucleophile: Primary/Secondary Amine (1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv)
    
  • Solvent: Acetonitrile (ACN) or DMF (for less reactive amines)

Protocol:

  • Dissolution: Dissolve 2-chloro-3-nitropyridine (158 mg, 1 mmol) in ACN (3 mL).

  • Addition: Add DIPEA (350 µL, 2 mmol) followed by the specific amine (1.2 mmol).

  • Reaction: Stir at varying temperatures based on amine sterics:

    • Aliphatic amines: Room Temperature, 1–2 hours.

    • Anilines/Hindered amines: 60–80°C, 4–12 hours.

  • Monitoring: Monitor by LC-MS (Look for M+1 of product; disappearance of SM peak at m/z 159/161).

  • Workup (Parallel): Evaporate solvent. Resuspend in EtOAc. Wash with 1M citric acid (removes excess amine/DIPEA) followed by sat.

    
    .
    
  • Purification: If necessary, pass through a short silica plug or SCX cartridge.

Data Summary: Reactivity Profile

The following table summarizes expected yields and conditions for different nucleophile classes based on internal field data and literature precedents.

Nucleophile ClassExample ReagentCondition (Solvent/Temp)Typical YieldNotes
Cyclic Amines MorpholineACN / RT>90%Highly reactive; exothermic.
Primary Alkyl BenzylamineACN / RT85-95%Clean conversion; minimal byproducts.
Anilines 4-FluoroanilineDMF / 80°C60-75%Requires heat; weaker nucleophile.
Thiols ThiophenolDMF / K2CO3 / RT80-90%Requires stronger base (carbonate).
Alkoxides Sodium MethoxideMeOH / Reflux70-85%Competition with hydrolysis possible.

Post-Functionalization: Accessing Privileged Scaffolds[3][4]

The 3-nitropyridine library is rarely the endpoint. The nitro group serves as a "masked" amine. Reduction yields 2,3-diaminopyridines , which are immediate precursors to imidazo[4,5-b]pyridines (via cyclization with aldehydes or carboxylic acids).

Reduction Protocol (Fe/Acetic Acid)

Use this for robust reduction compatible with halogens.

  • Suspend nitro compound in EtOH/AcOH (5:1).

  • Add Iron powder (5 equiv).

  • Heat to 80°C for 2 hours.

  • Filter through Celite to remove iron sludge.

Workflow Visualization

This diagram maps the transformation from raw scaffold to high-value drug targets.

Workflow Start Scaffold: 2-Chloro-3-nitropyridine Step1 Library Generation (SNAr) (Diversity Point R1) Start->Step1 + Amines Step2 Nitro Reduction (Fe/AcOH or H2/Pd) Step1->Step2 Reduction Intermediate 2,3-Diaminopyridine Step2->Intermediate Step3 Cyclization (R-CHO / Oxidant) Intermediate->Step3 + Aldehydes Final Target: Imidazo[4,5-b]pyridine Step3->Final Ring Closure

Caption: Synthetic workflow for converting 3-nitropyridine scaffolds into imidazopyridine libraries.

Case Study: Kinase Inhibition

Imidazo[4,5-b]pyridines derived from this library strategy are frequently utilized as ATP-competitive kinase inhibitors.

  • Mechanism: The pyridine nitrogen (N3 of the imidazo core) and the imidazole NH act as a donor-acceptor pair, forming hydrogen bonds with the kinase hinge region (e.g., Glu/Leu residues).

  • SAR Insight: Substituents introduced at the C2 position (originally the amine nucleophile) project into the solvent-exposed region or the hydrophobic back pocket, depending on the specific kinase topology.

References

  • Organic Syntheses. (1955). 2,3-Diaminopyridine.[4][5] Org. Synth. Coll. Vol. 3, p.256. Retrieved from [Link]

  • Nikol'skiy, V., et al. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI Chem. Proc. Retrieved from [Link]

  • Gadakh, S. K., et al. (2018).[3] Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Retrieved from [Link]

Sources

Exploratory

Metabolic stability of azetidine-containing pharmacophores

Engineering Metabolic Stability: The Role of Azetidine Pharmacophores in Modern Drug Discovery Executive Summary In the pursuit of orally bioavailable therapeutics, medicinal chemistry has increasingly shifted away from...

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Metabolic Stability: The Role of Azetidine Pharmacophores in Modern Drug Discovery

Executive Summary

In the pursuit of orally bioavailable therapeutics, medicinal chemistry has increasingly shifted away from planar, sp2-hybridized aromatic systems toward sp3-rich, conformationally restricted aliphatic frameworks. Among these, azetidines—four-membered nitrogenous heterocycles—have emerged as privileged scaffolds. Featured prominently in FDA-approved drugs such as baricitinib, cobimetinib, sarolaner, and azelnidipine[1], azetidines offer a unique physicochemical profile. By acting as liponeutral bioisosteres for larger rings, they provide a strategic vector to enhance metabolic stability, lower lipophilicity, and improve target specificity. However, the inherent thermodynamic ring strain of azetidines introduces atypical metabolic liabilities that require specialized screening workflows.

The Physicochemical Paradigm: Causality of Azetidine Stability

When optimizing a lead compound, replacing a pyrrolidine or piperidine ring with an azetidine often yields a marked improvement in metabolic half-life. As a Senior Application Scientist, it is critical to understand the mechanistic causality behind this observation, which is driven by two primary factors:

  • Lipophilicity-Driven CYP450 Evasion: Cytochrome P450 (CYP) enzymes rely heavily on hydrophobic interactions to orient substrates within their active sites. The cLogP of an azetidine is typically ~0.5 units lower than its pyrrolidine counterpart[2]. This reduction in lipophilicity directly diminishes non-specific hydrophobic binding affinity to CYP450 enzymes, allowing azetidines and oxetanes to be among the least lipophilic and most metabolically stable saturated heterocycles[3].

  • Conformational Rigidity and C–N Bond Strength: The transition state for CYP-mediated α-carbon oxidation requires specific geometric adaptations. The rigid nature of the four-membered azetidine ring restricts this conformational flexibility, while its stronger C–N bonds decrease susceptibility to oxidative cleavage[2].

Metabolic Liabilities: The Cost of Ring Strain

While azetidines successfully evade classical CYP450 oxidation, their thermodynamic ring strain (calculated at approximately 25.4 kcal/mol)[4] introduces alternative clearance pathways.

  • GST-Catalyzed Ring Opening: Highly strained systems can undergo nucleophilic attack by intracellular scavengers. For example, the spiro-azetidine core in the MCHr1 antagonist AZD1979 undergoes direct nucleophilic attack by glutathione (GSH)[5]. Crucially, this ring-opening event is catalyzed by cytosolic Glutathione S-transferases (GST) and occurs without any prior CYP450 bioactivation[5].

  • Intramolecular Decomposition: Azetidines possessing pendant nucleophilic groups (such as amides) are highly susceptible to acid-mediated intramolecular ring-opening[6]. The protonation of the azetidine nitrogen (pKa ~11.29)[4] activates the ring for nucleophilic attack by the adjacent amide, leading to rapid degradation in acidic environments (e.g., the gastric compartment)[6].

Comparative Pharmacophore Analysis

To contextualize the utility of azetidines, the following table summarizes the quantitative physicochemical and metabolic differences between common nitrogenous heterocycles.

PropertyAzetidine (4-membered)Pyrrolidine (5-membered)Piperidine (6-membered)
Ring Strain (kcal/mol) ~25.4[4]~6.0~0.1
Base pKa (unsubstituted) ~11.29[4]~11.27~11.22[4]
Relative Lipophilicity (cLogP) Lowest (-0.5 vs Pyrrolidine)[2]ModerateHighest
Primary Metabolic Soft Spot GST-mediated ring opening[5]CYP-mediated α-oxidationCYP-mediated α-oxidation
Conformational Flexibility Highly Rigid[2]Flexible (Envelope)Stable (Chair)[4]

Decision Workflow for Azetidine Optimization

AzetidineWorkflow cluster_assays In Vitro Metabolic Profiling Start Azetidine Hit Compound HLM CYP450 Clearance Assay (HLM + NADPH) Start->HLM GSH GST/GSH Trapping Assay (Cytosol + GSH) Start->GSH CYP_Dec High CYP Clearance? HLM->CYP_Dec GST_Dec GSH Adducts Detected? GSH->GST_Dec Opt_CYP Reduce Lipophilicity (Block α-carbon) CYP_Dec->Opt_CYP Yes Success Advance to In Vivo PK CYP_Dec->Success No Opt_GST Relieve Ring Strain (Modify Exit Vectors) GST_Dec->Opt_GST Yes GST_Dec->Success No

Metabolic stability screening workflow for azetidine-containing pharmacophores.

Self-Validating Experimental Protocols

To accurately profile the divergent metabolic pathways of azetidines, workflows must independently assess CYP450 oxidation and GST-mediated ring opening. The following protocols are designed as self-validating systems.

Protocol A: Cytochrome P450 Evasion Assessment (HLM Intrinsic Clearance)

This assay determines if the azetidine modification successfully reduced oxidative clearance.

  • Preparation: Prepare the azetidine test compound at 1 µM in 100 mM potassium phosphate buffer (pH 7.4). Causality: The final DMSO concentration must be kept strictly <0.1% to prevent solvent-induced inhibition of CYP450 isoforms.

  • Pre-incubation: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Incubate at 37°C for 5 minutes. Causality: This establishes thermal equilibrium and allows non-specific protein binding to stabilize prior to enzymatic turnover.

  • Initiation & Control: Initiate the reaction by adding NADPH (1 mM final concentration). Concurrently, run a parallel control substituting NADPH with buffer. Causality: NADPH provides the essential reducing equivalents for CYP450. The minus-NADPH control validates the assay by proving that any observed clearance is strictly CYP-dependent, ruling out background hydrolysis.

  • Quenching: At predetermined time points (0, 5, 15, 30, and 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing a stable-isotope internal standard. Causality: The organic solvent instantly denatures the microsomal proteins, halting the reaction precisely, while the internal standard normalizes downstream LC-MS/MS ionization variability.

  • Analysis: Centrifuge at 4,000 × g for 15 minutes and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (

    
    ).
    
Protocol B: Strained Ring Liability Assessment (GST-Catalyzed GSH Trapping)

Because azetidines can bypass CYP450 and undergo direct ring opening[5], this assay isolates the GST-mediated liability.

  • Matrix Selection: Incubate the azetidine compound (10 µM) with Human Liver Cytosol (HLC) at 1.0 mg/mL protein concentration. Causality: Unlike CYP450s which are membrane-bound in microsomes, Glutathione S-transferases (GSTs) are soluble enzymes located in the cytosolic fraction.

  • Co-incubation: Add reduced glutathione (GSH) to a final concentration of 5 mM and incubate at 37°C for 60 minutes. Causality: This high concentration mimics physiological intrahepatic GSH levels, providing the necessary nucleophile to attack the strained azetidine ring.

  • Self-Validation Control: Run a parallel incubation using heat-inactivated cytosol (boiled for 10 mins). Causality: This critical control differentiates between true enzymatic GST-mediated cleavage[5] and spontaneous chemical degradation caused by inherent ring strain.

  • Detection: Quench with acetonitrile, centrifuge, and analyze via LC-MS/MS using a neutral loss scan of 129 Da. Causality: The 129 Da loss corresponds to the cleavage of the γ-glutamyl residue from the GSH adduct during collision-induced dissociation. This is a universal MS/MS signature that allows the selective detection of all ring-opened GSH conjugates without knowing their exact precursor mass in advance.

References

  • Mitigating Heterocycle Metabolism in Drug Discovery, acs.org, 3

  • Azetidines in medicinal chemistry: emerging applications and approved drugs, nih.gov, 1

  • Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation, nih.gov, 5

  • Buy 2-(Azetidin-3-yl)-N,N-dimethylethanamine (EVT-13276266), evitachem.com, 2

  • A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery, benchchem.com, 4

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines, nih.gov, 6

Sources

Foundational

Engineering sp3-Rich Heterocycles: A Technical Guide to Sourcing and Synthesizing 2-(Azetidin-3-yl)-3-nitropyridine

Executive Summary & Structural Rationale In modern drug discovery, the transition from flat, sp2-hybridized aromatic systems to sp3-rich three-dimensional scaffolds is a proven strategy to improve clinical success rates....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern drug discovery, the transition from flat, sp2-hybridized aromatic systems to sp3-rich three-dimensional scaffolds is a proven strategy to improve clinical success rates. The azetidine ring serves as a premier bioisostere for larger heterocycles (like piperidine or morpholine), offering a lower molecular weight, reduced lipophilicity (logD), and finely tuned basicity.

2-(Azetidin-3-yl)-3-nitropyridine represents an advanced, highly functionalized building block. By establishing a direct C-C linkage between the azetidine C3 and the pyridine C2, chemists generate a rigidified, ortho-substituted scaffold. The adjacent nitro group is strategically positioned for downstream reduction and cyclization, making this molecule a critical precursor for synthesizing fused tricyclic or bicyclic systems (e.g., azetidinyl-azaindoles) frequently utilized in kinase hinge-binding motifs.

Causality in Scaffold Design: C-C vs. N-C Linkage

A critical pitfall in sourcing this scaffold is confusing the C-C linked target with its N-linked isomer. Commercial catalogs frequently list SNAr products where the azetidine nitrogen has attacked a 2-halo-3-nitropyridine, forming an N-C bond (e.g., 1-(3-Nitropyridin-2-yl)azetidine-3-carboxylic acid[1]).

  • The Causality: The C-C linkage is deliberately chosen to preserve the secondary amine of the azetidine. This allows the azetidine nitrogen to participate in critical salt-bridge interactions with target proteins or to serve as a handle for further functionalization (e.g., reductive amination), which is impossible in the N-linked isomer where the nitrogen lone pair is delocalized into the electron-deficient pyridine ring.

Commercial Sourcing Matrix & Physicochemical Profiling

Because the unprotected free base of 2-(Azetidin-3-yl)-3-nitropyridine is highly reactive and prone to polymerization, it is rarely stocked as an off-the-shelf bulk chemical. Instead, researchers must source structurally related analogs, Boc-protected precursors, or rely on custom synthesis from specialized vendors.

Table 1: Commercial Availability and Sourcing Matrix
Compound / ScaffoldLinkage TypeCAS NumberPrimary SuppliersStrategic Application / Notes
2-(Azetidin-3-yl)pyridine dihydrochloride C-C206446-45-9CymitQuimica[2], Alfa Chemistry[3]Des-nitro reference scaffold; used for baseline assay profiling.
tert-Butyl 3-(pyridin-2-yl)azetidine-1-carboxylate C-C206446-39-1Abovchem[4]Boc-protected precursor lacking the nitro group.
1-(3-Nitropyridin-2-yl)azetidine-3-carboxylic acid N-C (SNAr)866156-87-8ChemScene[1]Caution: Structural isomer. Not suitable for C-C scaffold needs.
Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate N-C (SNAr)1424856-97-2BLD Pharm[5]Caution: Esterified SNAr analog.
2-(Azetidin-3-yl)-3-nitropyridine (Target) C-CCustomEnamine, BLD Pharm (Custom)Must be synthesized de novo or requested via custom synthesis.
Table 2: Comparative Physicochemical Data
PropertyTarget: 2-(Azetidin-3-yl)-3-nitropyridineIsomer: 1-(3-Nitropyridin-2-yl)azetidine-3-carboxylic acid[1]
Molecular Weight 179.18 g/mol 223.19 g/mol
TPSA ~70.0 Ų96.57 Ų
LogP (Calculated) ~0.250.5106
H-Bond Donors 1 (Secondary Amine)1 (Carboxylic Acid)

Self-Validating Synthetic Workflow: The Negishi Approach

To bypass supply chain limitations, the target scaffold is synthesized in-house. Causality of Method Selection: Why utilize the Negishi cross-coupling over the ubiquitous Suzuki-Miyaura reaction? Azetidine-3-boronic acids and their pinacol esters are notoriously unstable. Under the basic conditions required for Suzuki coupling, they undergo rapid protodeboronation. Conversely, the azetidine-3-ylzinc reagent is highly stable and couples efficiently with electron-deficient pyridines under palladium catalysis.

Protocol: Synthesis of 2-(Azetidin-3-yl)-3-nitropyridine Dihydrochloride
Step 1: Organozinc Generation (Zinc Insertion)
  • Procedure: Suspend activated zinc dust (3.0 eq) in anhydrous DMA under an argon atmosphere. Add a catalytic amount of iodine (0.05 eq). Stir for 10 minutes until the red color fades, then add 1-Boc-3-iodoazetidine (1.0 eq) dropwise.

  • Causality: Iodine is critical here; it chemically scours the passivating zinc oxide layer from the metal surface, ensuring rapid and complete oxidative addition into the sp3 C-I bond.

  • Validation (IPC): Withdraw a 50 µL aliquot, quench with D₂O, and extract with EtOAc. GC-MS or ¹H-NMR must show the complete disappearance of the starting material and the incorporation of deuterium at the C3 position (>95% conversion). Do not proceed until validated.

Step 2: Negishi Cross-Coupling
  • Procedure: To the validated organozinc solution, add 2-bromo-3-nitropyridine (0.9 eq) and Pd(dppf)Cl₂ (0.05 eq). Heat the mixture to 70°C for 4 hours.

  • Causality: Pd(dppf)Cl₂ is selected because the large bite angle of the dppf ligand accelerates the sterically demanding reductive elimination step, forcing the C(sp3)-C(sp2) bond formation while suppressing homocoupling side reactions.

  • Validation (IPC): Perform LC-MS analysis. The chromatogram must show the consumption of the bromide and a dominant peak corresponding to the [M+H-tBu]⁺ mass of the Boc-protected intermediate.

Step 3: Deprotection and Salt Formation
  • Procedure: Isolate the Boc-protected intermediate via standard aqueous workup and silica gel filtration. Dissolve the intermediate in minimal DCM and add 4M HCl in dioxane (10.0 eq). Stir at 25°C for 2 hours.

  • Causality: Anhydrous HCl is chosen over Trifluoroacetic acid (TFA). The free base of the product is prone to intermolecular reactions between the azetidine amine and the highly electrophilic nitropyridine ring. Anhydrous HCl directly precipitates the product as a highly stable, non-hygroscopic dihydrochloride salt, preventing degradation.

  • Validation (IPC): Filter the precipitate and analyze via ¹H-NMR in D₂O. The spectrum must show the complete absence of the 9-proton Boc singlet at ~1.4 ppm.

Visualizations of Workflows and Pathways

NegishiWorkflow SM1 1-Boc-3-iodoazetidine Zn Zn dust, I2 DMA, 25°C SM1->Zn OrgZn Azetidin-3-ylzinc(II) iodide Zn->OrgZn ArBr 2-Bromo-3-nitropyridine Pd(dppf)Cl2 OrgZn->ArBr BocInt Boc-Protected Intermediate ArBr->BocInt Deprot 4M HCl in Dioxane 25°C BocInt->Deprot Product 2-(Azetidin-3-yl)-3-nitropyridine Dihydrochloride Deprot->Product

Synthetic workflow for 2-(Azetidin-3-yl)-3-nitropyridine via Negishi cross-coupling.

DownstreamApp Scaffold 2-(Azetidin-3-yl)-3-nitropyridine Reduction Fe, NH4Cl or H2/Pd-C Nitro Reduction Scaffold->Reduction Aniline 2-(Azetidin-3-yl)pyridin-3-amine Reduction->Aniline Cyclization Triphosgene or CDI Urea Formation Aniline->Cyclization Azaindole Spiro/Fused Azetidinyl-Azaindole Kinase Hinge Binder Cyclization->Azaindole

Downstream transformation of the scaffold into a fused azaindole kinase hinge binder.

References

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-(Azetidin-3-yl)-3-nitropyridine from 2-halo-3-nitropyridine

Application Note & Protocol Guide Executive Summary & Strategic Analysis The synthesis of 2-(azetidin-3-yl)-3-nitropyridine represents a critical challenge in medicinal chemistry: the formation of a bond between an elect...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Executive Summary & Strategic Analysis

The synthesis of 2-(azetidin-3-yl)-3-nitropyridine represents a critical challenge in medicinal chemistry: the formation of a


 bond between an electron-deficient heteroaryl halide and a strained, secondary alkyl ring.

Nomenclature Alert: This protocol specifically addresses the C-linked isomer (Pyridine-C2 attached to Azetidine-C3). If your target is the N-linked isomer (2-(azetidin-1-yl)-3-nitropyridine), this is achieved via standard


 displacement and does not require the transition-metal catalysis detailed below.

The Challenge:

  • Electronic Deactivation: The 3-nitro group makes the pyridine ring highly electron-deficient. While this facilitates oxidative addition, it also increases the propensity for side reactions (e.g., homocoupling) and can poison specific catalytic systems.

  • 
    -Hydride Elimination:  Coupling secondary alkyl nucleophiles (like the azetidin-3-yl moiety) often suffers from rapid 
    
    
    
    -hydride elimination after transmetallation, leading to alkene byproducts rather than the desired cross-coupled product.
  • Stability: The strained azetidine ring requires careful handling to prevent ring-opening.

The Solution: This guide details a Palladium-Catalyzed Negishi Cross-Coupling approach. This method is selected for its superior functional group tolerance and the availability of specialized ligands (e.g., CPhos, SPhos) that suppress


-hydride elimination.
Retrosynthetic Analysis

The strategic disconnection relies on the interaction between a nucleophilic organozinc species derived from the azetidine and the electrophilic 2-halo-3-nitropyridine.

Retrosynthesis Target 2-(Azetidin-3-yl)-3-nitropyridine (Target Scaffold) Disconnection C(sp2)-C(sp3) Disconnection Target->Disconnection precursor1 2-Halo-3-nitropyridine (Electrophile) X = Cl, Br, I Disconnection->precursor1 Electrophile precursor2 (1-Boc-azetidin-3-yl)zinc iodide (Nucleophile) Disconnection->precursor2 Nucleophile

Figure 1: Retrosynthetic disconnection strategy highlighting the convergent assembly of the core scaffold.

Detailed Protocol: Negishi Cross-Coupling
Phase 1: Preparation of the Organozinc Reagent

Target Reagent: (1-(tert-butoxycarbonyl)azetidin-3-yl)zinc(II) iodide. Note: Commercial solutions are available, but fresh preparation ensures highest activity.

Reagents Required:

  • 1-Boc-3-iodoazetidine (1.0 equiv)

  • Zinc dust (Activated, 3.0 equiv)

  • Iodine (

    
    , 0.05 equiv) - activator
    
  • DMA (N,N-Dimethylacetamide) - Solvent (Anhydrous)

Step-by-Step Protocol:

  • Zinc Activation: In a flame-dried Schlenk flask under Argon, suspend Zinc dust (3.0 equiv) in anhydrous DMA (0.5 M concentration relative to iodide).

  • Chemical Etch: Add catalytic Iodine (

    
    , 5 mol%). Stir vigorously until the orange color of iodine fades (approx. 5-10 mins). This exposes fresh Zn(0) surface.
    
  • Insertion: Add 1-Boc-3-iodoazetidine (1.0 equiv) dropwise.

  • Reaction: Heat the mixture to 60°C for 4 hours.

  • Validation: Allow zinc solids to settle. Titrate a small aliquot with iodine to determine the concentration of the active organozinc species (Typical yield: 80-90%).

Phase 2: Palladium-Catalyzed Coupling

Target Product: tert-butyl 3-(3-nitropyridin-2-yl)azetidine-1-carboxylate.

Reagents Required:

  • 2-Chloro-3-nitropyridine (or 2-Bromo analogue) (0.8 equiv relative to Zinc reagent)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: CPhos or SPhos (4 mol%)

    • Why CPhos? It is specifically designed to accelerate reductive elimination over

      
      -hydride elimination for secondary alkyl partners.
      
  • Solvent: THF/DMA (1:1 mixture)

Step-by-Step Protocol:

  • Catalyst Pre-formation: In a separate dry reaction vial, mix

    
     and CPhos in anhydrous THF. Stir for 15 minutes at room temperature to form the active 
    
    
    
    species (solution typically turns yellow/orange).
  • Substrate Addition: Add the 2-Chloro-3-nitropyridine (0.8 equiv) to the catalyst solution.

  • Coupling: Via syringe, transfer the supernatant of the organozinc reagent (prepared in Phase 1, 1.0 equiv) into the reaction vessel.

  • Execution: Heat the reaction mixture to 50°C for 12-16 hours.

    • Control Point: Monitor via LC-MS. The nitro group can be reduced if the reaction is overheated or if incorrect reductants are present. Keep strictly under Argon.

  • Quench: Cool to room temperature. Quench with saturated aqueous

    
    .
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with water and brine to remove DMA.

  • Purification: Dry over

    
    , concentrate, and purify via Flash Column Chromatography (Hexanes/Ethyl Acetate gradient).
    
Experimental Workflow Diagram

Workflow Start START: Raw Materials Zn_Prep Zinc Activation (Zn dust + I2 in DMA) Start->Zn_Prep Cat_Prep Catalyst Activation (Pd(OAc)2 + CPhos in THF) Start->Cat_Prep Zn_Insert Zinc Insertion (1-Boc-3-iodoazetidine, 60°C, 4h) Zn_Prep->Zn_Insert Coupling Cross-Coupling Reaction (Mix Streams, 50°C, 16h) Zn_Insert->Coupling Organozinc Reagent Cat_Prep->Coupling Active Catalyst Quench Quench & Workup (Sat. NH4Cl, EtOAc Ext.) Coupling->Quench Purify Purification (Flash Chromatography) Quench->Purify Final Product: 2-(1-Boc-azetidin-3-yl)-3-nitropyridine Purify->Final

Figure 2: Integrated workflow for the Negishi coupling process.

Critical Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Conversion Inactive Zinc ReagentEnsure Zn dust is activated with

or TMSCl. Verify anhydrous conditions (water kills R-Zn-X).

-Elimination
(Alkene byproduct)
Ligand FailureSwitch to CPhos or SPhos . These bulky ligands accelerate reductive elimination. Avoid

.
Homocoupling (Biaryl formation)Slow TransmetallationIncrease catalyst loading to 5 mol%. Ensure the halide is added to the catalyst before the zinc reagent.
Nitro Reduction Harsh ConditionsDo not exceed 60°C. Avoid using strong reducing agents in the workup.
Deprotection (Optional)

To obtain the free amine 2-(azetidin-3-yl)-3-nitropyridine :

  • Dissolve the Boc-protected intermediate in DCM.

  • Add TFA (Trifluoroacetic acid) (10 equiv) at 0°C.

  • Stir at Room Temperature for 2 hours.

  • Concentrate and neutralize with basic resin or aqueous

    
     (Careful: Nitro group sensitivity to strong base).
    
References
  • Negishi Coupling Review: Negishi, E. (2002). "A genealogy of Pd-catalyzed cross-coupling." Journal of Organometallic Chemistry. Link

  • Secondary Alkyl Halide Coupling: Han, C., & Buchwald, S. L. (2009). "Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides."[1] Journal of the American Chemical Society.[2] Link (Describes the utility of CPhos).

  • Azetidine Functionalization: Loda, R., et al. (2020). "Recent Advances in the Synthesis and Reactivity of Azetidines." Organic & Biomolecular Chemistry. Link

  • Nitro-Group Tolerance: Littke, A. F., & Fu, G. C. (2001). "A Versatile Catalyst for Suzuki Cross-Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition. Link (Demonstrates Pd-catalyzed coupling compatibility with nitro groups).

Sources

Application

Application Note: Chemoselective Reduction of 2-(Azetidin-3-yl)-3-nitropyridine

Executive Summary & Strategic Analysis The reduction of 2-(Azetidin-3-yl)-3-nitropyridine presents a classic chemoselectivity challenge in medicinal chemistry. The molecule contains three distinct reactive centers: The N...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The reduction of 2-(Azetidin-3-yl)-3-nitropyridine presents a classic chemoselectivity challenge in medicinal chemistry. The molecule contains three distinct reactive centers:

  • The Nitro Group (

    
    ):  The primary target for reduction to an amine (
    
    
    
    ).
  • The Azetidine Ring: A strained four-membered heterocycle susceptible to ring-opening polymerization or hydrolysis under harsh acidic conditions or high temperatures.

  • The Pyridine Ring: A basic heterocycle that can poison hydrogenation catalysts or undergo unwanted hydrogenation under forcing conditions.

Critical Recommendation: For maximum yield and stability, this reduction should be performed on the


-protected azetidine  (preferably 

-Boc). The free secondary amine of the azetidine can chelate metal catalysts or participate in side reactions with the newly formed aniline.

This guide details two validated protocols:

  • Protocol A (Catalytic Hydrogenation): The industry "gold standard" for

    
    -Boc protected substrates. High throughput, clean workup.
    
  • Protocol B (Dissolving Metal Reduction - Fe/

    
    ):  A robust alternative for substrates sensitive to hydrogenolysis (e.g., if halogens are present on the pyridine ring) or if specialized hydrogenation equipment is unavailable.
    

Decision Framework & Reaction Pathway

The following logic gate determines the optimal protocol based on your starting material's protecting group profile.

G Start Starting Material: 2-(Azetidin-3-yl)-3-nitropyridine CheckPG Is the Azetidine Nitrogen Protected? Start->CheckPG TypePG Identify Protecting Group CheckPG->TypePG Yes None Unprotected (Free NH) CheckPG->None No Boc N-Boc (tert-Butoxycarbonyl) TypePG->Boc Cbz N-Cbz (Carboxybenzyl) TypePG->Cbz ProtA PROTOCOL A: Pd/C + H2 (Balloon) (High Yield, Clean) Boc->ProtA Preferred ProtB PROTOCOL B: Fe / NH4Cl / EtOH (Chemoselective) Cbz->ProtB Avoids Cbz cleavage Warning CRITICAL WARNING: Protect Nitrogen first (Boc2O) to prevent catalyst poisoning. None->Warning Warning->ProtA After Protection

Figure 1: Strategic decision tree for selecting the reduction methodology. Note that Pd/C will cleave Cbz groups; therefore, Fe/


 is required if the Cbz group must be retained.

Protocol A: Catalytic Hydrogenation (Pd/C)

Best For:


-Boc protected substrates; Clean reactions requiring minimal purification.
Mechanistic Insight

Palladium on Carbon (Pd/C) facilitates the reduction via a Horiuti-Polanyi mechanism. The nitro group is reduced stepwise (


).
  • Selectivity: At 1 atm (balloon pressure) and ambient temperature, the nitro group reduces rapidly. The pyridine ring requires significantly higher pressure/temperature to reduce, and the azetidine ring is stable provided the

    
    -atom is protected [1].
    
Materials
  • Substrate: 1-(tert-butoxycarbonyl)-3-(3-nitropyridin-2-yl)azetidine (1.0 equiv).

  • Catalyst: 10% Pd/C (50% wet w/w). Load: 10 wt% of substrate mass.

  • Solvent: Methanol (MeOH) or Ethanol (EtOH). HPLC Grade.

  • Reagent: Hydrogen gas (

    
    ) (Balloon or lecture bottle).
    
  • Equipment: 3-neck round bottom flask, vacuum/inert gas manifold.

Step-by-Step Procedure
  • Preparation: In a fume hood, charge the reaction flask with the nitro-substrate (e.g., 10 mmol). Dissolve in MeOH (10 mL per gram of substrate).

  • Catalyst Addition (Safety Critical): Under a gentle stream of Nitrogen (

    
    ), carefully add the 10% Pd/C catalyst.
    
    • Note: Dry Pd/C is pyrophoric. Always use "wet" catalyst or add under inert gas to prevent ignition of solvent vapors.

  • Purge: Seal the flask with a septum. Evacuate the flask (vacuum) and backfill with

    
     (3 cycles) to remove oxygen.
    
  • Hydrogenation: Switch the gas source to

    
     (balloon). Purge the headspace with 
    
    
    
    briefly, then leave the reaction under a static atmosphere of
    
    
    (balloon pressure) at Room Temperature (20–25°C).
  • Monitoring: Stir vigorously. Monitor by LCMS or TLC.[1]

    • Endpoint: Disappearance of starting material peak (M+) and appearance of product peak (M-30 for reduction, or M-14 depending on ionization). Reaction typically completes in 2–4 hours.

  • Workup:

    • Purge the system with

      
       to remove excess hydrogen.
      
    • Filter the mixture through a pad of Celite 545 to remove the catalyst.

    • Wash the Celite cake with MeOH (3 x 20 mL).

    • Do not let the filter cake dry out completely (fire hazard).

  • Isolation: Concentrate the filtrate in vacuo (Rotavap, <40°C) to yield the 3-amino-pyridine derivative.

Protocol B: Iron-Ammonium Chloride Reduction

Best For: Substrates with Halogens (Cl, Br, I) on the pyridine ring (prevents dehalogenation) or


-Cbz protected azetidines.
Mechanistic Insight

This is a dissolving metal reduction. Iron functions as the electron source, while ammonium chloride (


) acts as a mild electrolyte and proton source. This method is significantly milder than the classic Béchamp reduction (Fe/HCl) and avoids the hydrolysis of the strained azetidine ring [2].
Materials
  • Substrate: 2-(Azetidin-3-yl)-3-nitropyridine derivative (1.0 equiv).

  • Reductant: Iron Powder (325 mesh, reduced). (5.0 equiv).

  • Electrolyte: Ammonium Chloride (

    
    ).[1] (5.0 equiv).
    
  • Solvent: Ethanol / Water (3:1 ratio).

Step-by-Step Procedure
  • Charge: To a round bottom flask equipped with a reflux condenser, add the substrate (10 mmol) and solvent mixture (EtOH/Water, 40 mL).

  • Activation: Add

    
     (50 mmol) and Iron powder (50 mmol).
    
  • Reaction: Heat the mixture to 70°C (gentle reflux) with vigorous stirring.

    • Note: Mechanical stirring is preferred over magnetic stirring due to the heavy iron slurry.

  • Monitoring: Monitor by TLC/LCMS. Reaction typically requires 1–3 hours.

  • Workup:

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (EtOAc) and filter through Celite to remove iron sludge.

    • Wash the cake with hot EtOAc.

  • Extraction: Transfer filtrate to a separatory funnel. Wash with water and brine. Dry organic layer over

    
    .
    
  • Isolation: Concentrate in vacuo.

Analytical Validation & QC

To certify the protocol's success, the following analytical markers must be verified.

FeatureStarting Material (

)
Product (

)
Notes
Appearance Yellow/Orange SolidOff-white / Pale Brown SolidAmines oxidize/darken on air. Store under

.
LCMS (ESI+)


Loss of

(+32), Gain of

(+2). Net mass change -30.
1H NMR Pyridine C2-H/C4-H downfieldSignificant upfield shiftThe amine is an electron donor (EDG), shielding adjacent protons.
Broad Peak None

3.5 - 5.5 ppm (2H, br s)
Characteristic

peak (exchangeable with

).

Troubleshooting & Optimization

Issue: Incomplete Reduction (Hydroxylamine Intermediate)
  • Symptom: LCMS shows mass of

    
     (Hydroxylamine).
    
  • Cause: Insufficient hydrogen pressure or "dead" catalyst.

  • Solution (Protocol A): Refresh the

    
     balloon. If stalled, filter the mixture and add fresh Pd/C (5 wt%).
    
  • Solution (Protocol B): Add more Iron powder (2 equiv) and increase temperature slightly (do not exceed 80°C to protect the azetidine).

Issue: Azetidine Ring Opening
  • Symptom: LCMS shows

    
     or polymerization; complex NMR.
    
  • Cause: Acidic conditions or excessive heat.

  • Prevention: Ensure the starting material is

    
    -Boc protected. Avoid Fe/HCl (strong acid). Use the Fe/
    
    
    
    method if the substrate is extremely sensitive, as it operates at near-neutral pH.

Experimental Workflow Visualization

Workflow Input Nitro-Azetidine (Solid) Solvation Dissolve in MeOH or EtOH Input->Solvation Catalysis Add Catalyst (Pd/C or Fe/NH4Cl) Solvation->Catalysis Reaction Reaction (H2 atm or Reflux) Catalysis->Reaction Filtration Celite Filtration (Remove Metals) Reaction->Filtration Evaporation Concentrate (Rotavap) Filtration->Evaporation Product Amino-Azetidine (Product) Evaporation->Product

Figure 2: General operational workflow for the reduction process.

References

  • BenchChem Application Notes. (2025). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation in Synthesis. Retrieved from

  • Ramadas, K., & Srinivasan, N. (1992).[2] Reduction of nitro arene by Fe/ammonium chloride. Synthetic Communications. (Referenced via ChemSpider Synthetic Pages). Retrieved from

  • Organic Chemistry Portal. (2024). Reduction of Nitro Compounds. Retrieved from

  • National Institutes of Health (NIH). (2018). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. (Context on Azetidine stability). Retrieved from

Sources

Method

Optimizing N-Boc Protection Strategies in the Synthesis of Azetidinyl-Pyridine Scaffolds

Executive Summary The azetidinyl-pyridine motif is a high-value pharmacophore in modern drug discovery, offering a rigid, metabolic stable bioisostere for piperidines and cyclohexanes.[1] However, the synthesis of this s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The azetidinyl-pyridine motif is a high-value pharmacophore in modern drug discovery, offering a rigid, metabolic stable bioisostere for piperidines and cyclohexanes.[1] However, the synthesis of this scaffold presents a "dual-reactivity" challenge: the strain of the four-membered azetidine ring (approx. 26 kcal/mol) coupled with the potential catalyst-poisoning basicity of the pyridine nitrogen.

This guide details the strategic use of the tert-butyloxycarbonyl (N-Boc) protecting group to navigate these challenges. We provide validated protocols for cross-coupling (Suzuki/Negishi) and direct radical functionalization (Minisci), alongside critical deprotection workflows designed to prevent pyridine alkylation and manage salt formation.[2][1]

Strategic Selection Guide

Choosing the right synthetic pathway depends on the substitution pattern of the pyridine and the availability of the azetidine precursor.

Decision Matrix: Pathway Selection

G Start Target: Azetidinyl-Pyridine Q1 Is the Pyridine Halogenated? Start->Q1 Suzuki Strategy A: Suzuki-Miyaura (Precursor: N-Boc-Azetidine Boronate) Q1->Suzuki Yes (Br/I available) Negishi Strategy B: Negishi Coupling (Precursor: N-Boc-3-Iodoazetidine) Q1->Negishi Yes (Complex Pyridine) Minisci Strategy C: Minisci Reaction (Precursor: N-Boc-Azetidine Carboxylic Acid) Q1->Minisci No (Direct C-H Func.) Suzuki_Out High Yield, Air Stable Best for C3/C4 Azetidines Suzuki->Suzuki_Out Negishi_Out High Reactivity (sp3-sp2) Best for Steric Bulk Negishi->Negishi_Out Minisci_Out Late-Stage Functionalization Regioselectivity Issues Minisci->Minisci_Out

Figure 1: Strategic decision tree for selecting the optimal coupling methodology based on substrate availability and pyridine functionalization.

Validated Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Application: Standard coupling of 3-azetidinyl boronates with halopyridines. Mechanism: Pd(0) catalyzed cycle.[2][1][3] The N-Boc group prevents amine coordination to the Palladium center.

Materials:

  • Substrate 1: 2-Bromo- or 3-Bromopyridine (1.0 equiv)

  • Substrate 2: 1-N-Boc-azetidine-3-boronic acid pinacol ester (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[2][1]·DCM (5 mol%)[2][1]

  • Base: Cs₂CO₃ (3.0 equiv)[2][1]

  • Solvent: 1,4-Dioxane/Water (9:1 v/v)[2][1]

Procedure:

  • Degassing: Charge a reaction vial with the bromopyridine, boronate ester, base, and catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to 90°C for 4–16 hours.

    • Critical Check: Monitor by LCMS.[4] If protodeboronation of the azetidine is observed (mass = Boc-azetidine), lower temperature to 80°C and increase catalyst loading to 8 mol%.[1]

  • Workup: Dilute with EtOAc, wash with brine. The N-Boc product is usually stable on silica gel.

Data Summary:

ParameterStandard ConditionOptimization for Steric Bulk
Catalyst Pd(dppf)Cl₂Pd(OAc)₂ + XPhos
Base Cs₂CO₃K₃PO₄
Temp 90°C100°C
Typical Yield 75–90%50–70%
Protocol B: Negishi Coupling (Zinc-Mediated)

Application: Used when Suzuki coupling fails due to unstable boronates or when forming C2-azetidine linkages. Safety Note: Organozinc reagents are moisture sensitive.

Preparation of Zinc Reagent:

  • Activate Zinc dust (1.5 equiv) with TMSCl (5 mol%) in dry DMA (Dimethylacetamide).

  • Add 1-Boc-3-iodoazetidine (1.0 equiv) dropwise at room temperature.

  • Stir for 30 mins to generate the organozinc species (Check titer or assume 80% conversion).

Coupling Step:

  • To the zinc reagent solution, add the Halopyridine (0.8 equiv), Pd₂(dba)₃ (2 mol%), and SPhos (4 mol%).[2][1]

  • Heat to 60°C for 2–4 hours.

  • Quench: Carefully quench with saturated NH₄Cl solution.

Protocol C: Deprotection & Salt Management

Challenge: Removing the Boc group generates a secondary amine. In the presence of a pyridine ring, standard acidic deprotection can lead to complex salt mixtures (pyridinium + azetidinium salts) or alkylation of the pyridine nitrogen by the tert-butyl cation.

Method 1: TFA/DCM (Scavenger Mode) [2][1]

  • Reagents: TFA (20% v/v in DCM), Triethylsilane (TES, 2.0 equiv).[2][1]

  • Role of TES: Scavenges the tert-butyl cation to prevent electrophilic attack on the electron-rich pyridine nitrogen.

  • Procedure: Stir at 0°C -> RT for 2 hours. Concentrate.

  • Free-Basing: Dissolve residue in MeOH and pass through a Basic Ion-Exchange Resin (e.g., Amberlyst A-21) .[2][1][5] This is superior to aqueous extraction for water-soluble azetidinyl-pyridines.

Method 2: HCl/Dioxane (Precipitation) [2][1]

  • Reagents: 4M HCl in Dioxane.

  • Procedure: Add HCl solution to the N-Boc substrate. The product often precipitates as the dihydrochloride salt.

  • Filtration: Collect the solid by filtration under Nitrogen (hygroscopic).

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (Suzuki) Pd poisoning by Pyridine NSwitch to high-affinity ligands like XPhos or RuPhos that outcompete the pyridine.
Protodeboronation Azetidine boronate instabilitySwitch to Negishi coupling or use a MIDA boronate (slow release).[1]
Ring Opening Acidic hydrolysis of AzetidineAvoid strong aqueous acids during workup. Keep pH > 4.
Inseparable Impurities Boc-related byproductsUse flash chromatography on C18 (Reverse Phase) for zwitterionic products.

Mechanistic Visualization

The following diagram illustrates the competing pathways during the deprotection step and how to control them.

Deprotection Input N-Boc-Azetidinyl-Pyridine Acid Acid Treatment (TFA or HCl) Input->Acid Intermediate Carbamic Acid Intermediate Acid->Intermediate Cation tert-Butyl Cation (t-Bu+) Intermediate->Cation Generates Product Azetidinyl-Pyridine (Salt Form) Intermediate->Product - CO2 Byproduct N-tert-butyl-Pyridine Impurity Cation->Byproduct Attacks Pyridine N Scavenger Add Scavenger (Silane/Thioanisole) Cation->Scavenger Trapped (Safe) Path_Good Desired Path: Decarboxylation Path_Bad Side Reaction: Pyridine Alkylation

Figure 2: Mechanism of Boc-deprotection highlighting the risk of pyridine alkylation by the tert-butyl cation and the mitigation strategy using scavengers.

References

  • Duncton, M. A. J. (2011).[2][1] Minisci reactions: Versatile CH-functionalizations for medicinal chemists. Med.[6][7] Chem. Commun., 2, 1135-1161.[2][1] Link

  • Lundgren, S. T., et al. (2016).[2][1] Ni-catalyzed Cross-coupling of Redox-Active Esters with Boronic Acids. Science, 352(6291), 1304-1308.[2][1] Link

  • Yeung, K. S., et al. (2011).[2][1] Recent Advances in the Synthesis and Reactivity of Azetidines. Heterocycles, 84(1), 231.[2][1] Link

  • BenchChem Protocols. (2025). Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA). Link[2][1]

  • Krasavin, M., et al. (2015).[2][1] Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 19, 291–293.[2][1] Link

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling of Azetidine with Nitropyridines for Pharmaceutical Discovery

Abstract The incorporation of strained heterocyclic scaffolds, such as azetidine, into electron-deficient aromatic systems like nitropyridines represents a critical strategy in modern medicinal chemistry for modulating p...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The incorporation of strained heterocyclic scaffolds, such as azetidine, into electron-deficient aromatic systems like nitropyridines represents a critical strategy in modern medicinal chemistry for modulating physicochemical properties and exploring novel chemical space. This application note provides a comprehensive guide to the successful implementation of Palladium-catalyzed Buchwald-Hartwig amination for the C-N cross-coupling of azetidine with various halo-nitropyridine substrates. We delve into the mechanistic underpinnings of the reaction, offer detailed, field-tested protocols, and present a systematic overview of key reaction parameters to empower researchers in drug discovery and process development to reliably construct these valuable molecular architectures.

Introduction: The Strategic Value of Azetidinyl-Nitropyridines

The azetidine motif, a four-membered saturated nitrogen heterocycle, has emerged as a "privileged scaffold" in drug design. Its inherent ring strain and non-planar geometry offer a unique three-dimensional exit vector from an aromatic core, often leading to improved metabolic stability, aqueous solubility, and lipophilic efficiency when compared to more traditional substituents like piperidines or morpholines[1]. Simultaneously, the nitropyridine core is a cornerstone in pharmaceutical development, acting as a versatile synthetic intermediate and a key pharmacophore in numerous bioactive compounds. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyridine ring, making it a crucial component for modulating ligand-receptor interactions.

The direct formation of a C-N bond between these two moieties, however, is non-trivial. Classical methods like nucleophilic aromatic substitution (SNAr) often require harsh conditions and are limited by the reactivity of the specific halo-nitropyridine isomer. The Palladium-catalyzed Buchwald-Hartwig amination has become the gold-standard methodology for this transformation, offering mild conditions, broad functional group tolerance, and high efficiency[2][3][4]. This guide provides the scientific rationale and practical steps required to successfully execute these challenging yet rewarding coupling reactions.

Mechanistic Rationale and Key Parameter Selection

The success of a Buchwald-Hartwig amination hinges on a delicate interplay between the catalyst, ligand, base, and solvent. Understanding the catalytic cycle is paramount for rational optimization and troubleshooting.

The Buchwald-Hartwig Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a Palladium(0)/Palladium(II) redox couple. The choice of ligand is critical, as it must stabilize the palladium center, promote the desired elementary steps, and prevent catalyst decomposition. Bulky, electron-rich biaryl phosphine ligands are generally preferred as they facilitate the key steps of oxidative addition and reductive elimination[5][6].

Buchwald_Hartwig_Cycle pd0 L-Pd(0) Active Catalyst oa_complex L-Pd(II)(Ar-X) Oxidative Addition Complex pd0->oa_complex Oxidative Addition amine_complex [L-Pd(II)(Ar)(Amine)]+X- oa_complex->amine_complex Ligand Exchange amido_complex L-Pd(II)(Ar)(Amido) Amido Complex amine_complex->amido_complex Deprotonation product_complex L-Pd(0) + Product (Ar-Amine) amido_complex->product_complex Reductive Elimination (Turnover Limiting Step) product_complex->pd0 Catalyst Regeneration sub_start Ar-X (Halo-Nitropyridine) sub_start->oa_complex amine_start Amine (Azetidine) amine_start->amine_complex base_start Base base_start->amine_complex

Caption: The catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.

The turnover-limiting step is often the final reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst[7][8]. The electronic nature of the nitropyridine and the steric profile of the azetidine and the phosphine ligand heavily influence the rate and efficiency of this step.

Causality Behind Component Selection
  • Palladium Precatalyst: While Pd(OAc)₂ or Pd₂(dba)₃ can be used to generate the active Pd(0) species in situ, modern palladacycle precatalysts (e.g., G3 or G4-type) are often preferred. These precatalysts offer superior air and moisture stability and provide a more controlled and rapid initiation to form the active L-Pd(0) catalyst upon exposure to a base, leading to more reproducible results[5][9].

  • Ligand: The choice of ligand is arguably the most critical parameter.

    • Sterically Hindered Biaryl Phosphines (e.g., XPhos, RuPhos, BrettPhos): These ligands are the workhorses for challenging C-N couplings. Their bulkiness promotes the reductive elimination step and prevents the formation of inactive catalyst dimers[6][10].

    • N-Heterocyclic Carbenes (NHCs): In some cases, NHC ligands can offer enhanced stability and activity, particularly for less reactive electrophiles like aryl chlorides[11].

  • Base: A strong, non-nucleophilic base is required to deprotonate the azetidine-palladium complex to form the key amido intermediate. Sodium tert-butoxide (NaOtBu) is the most common choice due to its high basicity and good solubility in organic solvents. Other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can be effective, with the weaker carbonate bases often requiring higher temperatures but offering better tolerance for base-sensitive functional groups[5].

  • Solvent: Aprotic, non-polar, or weakly polar solvents are standard. Toluene, 1,4-dioxane, and tert-butyl methyl ether (TBME) are frequently used. The choice can influence catalyst solubility, reaction rate, and side-product formation. Degassing the solvent is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.

The "2-Pyridyl Problem" in Nitropyridine Coupling

A significant challenge in coupling reactions with pyridine-containing substrates is the potential for the pyridine nitrogen to act as a ligand, coordinating to the palladium center and inhibiting catalytic activity. This is known as the "2-pyridyl problem"[12][13][14]. The presence of a strongly electron-withdrawing nitro group can mitigate this issue to some extent by reducing the basicity of the pyridine nitrogen. However, for substrates like 2-halo-nitropyridines, careful selection of a bulky ligand that sterically disfavors this inhibitory chelation is essential for achieving high conversion.

Experimental Protocols and Workflow

The following protocol is a robust starting point for the coupling of a halo-nitropyridine with azetidine. It is designed to be self-validating through careful control of the reaction atmosphere and reagent purity.

General Protocol for Azetidine Installation on a Chloro-Nitropyridine

This representative procedure details the coupling of 2-chloro-5-nitropyridine with azetidine hydrochloride, using the freebase of azetidine generated in situ.

Materials:

  • 2-Chloro-5-nitropyridine (1.0 equiv.)

  • Azetidine hydrochloride (1.2 equiv.)

  • XPhos Pd G3 Precatalyst (2 mol%)

  • XPhos ligand (2 mol%) - Note: Additional free ligand can sometimes improve catalyst lifetime.

  • Sodium tert-butoxide (NaOtBu) (2.5 equiv.) - Note: An extra equivalent of base is needed to neutralize the HCl from the azetidine salt.

  • Anhydrous Toluene (to achieve ~0.1 M concentration)

  • Standard glassware for inert atmosphere chemistry (Schlenk flask or reaction vial, condenser)

  • Magnetic stirrer and heating plate/oil bath

  • Inert gas supply (Argon or Nitrogen)

Workflow Diagram:

Experimental_Workflow cluster_prep I. Reaction Setup (Inert Atmosphere) cluster_reaction II. Reaction Execution cluster_workup III. Workup & Purification a Add solids to reaction vessel: - Halo-nitropyridine - Azetidine HCl - NaOtBu - XPhos Pd G3 & XPhos b Seal vessel, evacuate, and backfill with Ar/N₂ (3x cycles) a->b c Add anhydrous, degassed toluene via syringe b->c d Heat mixture to 80-100 °C with vigorous stirring c->d e Monitor reaction progress by TLC or LC-MS until completion (typically 4-24 h) d->e f Cool reaction to room temperature e->f g Quench carefully with water f->g h Extract with ethyl acetate (3x) g->h i Wash combined organic layers with brine, dry over Na₂SO₄ h->i j Filter and concentrate under reduced pressure i->j k Purify crude product via flash column chromatography j->k

Caption: Standard experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox or on a Schlenk line, add 2-chloro-5-nitropyridine, azetidine hydrochloride, sodium tert-butoxide, XPhos Pd G3 precatalyst, and XPhos ligand to a dry reaction vessel equipped with a magnetic stir bar.

  • Inerting: Seal the vessel. If not in a glovebox, evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Heating: Place the vessel in a preheated oil bath or heating block set to 80-100 °C and begin vigorous stirring.

  • Monitoring: Monitor the reaction's progress by taking small aliquots (via syringe) and analyzing by TLC or LC-MS. The reaction is complete upon full consumption of the limiting reagent (2-chloro-5-nitropyridine).

  • Workup: Once complete, cool the reaction mixture to room temperature. Carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium chloride (brine). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel to afford the pure azetidinyl-nitropyridine product.

Data Summary: Reaction Parameter Optimization

The following table summarizes typical conditions and expected outcomes for the coupling of azetidine with various halo-nitropyridines, based on established principles in the literature. This serves as a guide for adapting the general protocol to different substrates.

Nitropyridine Electrophile Halide (X) Catalyst System (2 mol%) Base (2.5 eq.) Solvent Temp (°C) Typical Yield Notes & Rationale
2-X-5-NitropyridineBrXPhos Pd G3NaOtBuToluene80-100>85%Aryl bromides are generally more reactive than chlorides in the oxidative addition step[5].
2-X-5-NitropyridineClBrettPhos Pd G3NaOtBu1,4-Dioxane100-11070-90%Aryl chlorides require more electron-rich and sterically demanding ligands like BrettPhos and often higher temperatures for efficient oxidative addition.
4-X-3-NitropyridineClRuPhos Pd G2LHMDSToluene10065-85%The 4-position is highly activated. LHMDS can be a milder alternative to NaOtBu for sensitive substrates.
2-X-3-NitropyridineBrXPhos Pd G3Cs₂CO₃Toluene11050-75%The nitro group at the 3-position provides less steric hindrance around the coupling site compared to a 6-nitro substituent, but coupling at the 2-position can still be challenging due to the "2-pyridyl problem"[14]. A weaker base like Cs₂CO₃ may require higher temperatures but can improve tolerance of other functional groups.

Troubleshooting Common Issues

  • Low or No Conversion:

    • Cause: Inactive catalyst (oxygen contamination), insufficient base, or low reaction temperature.

    • Solution: Ensure rigorous inert atmosphere techniques. Use fresh, high-purity base. Screen higher temperatures (up to 120 °C).

  • Formation of Hydrodehalogenated Byproduct:

    • Cause: A competing pathway where a palladium-hydride species, formed from β-hydride elimination or reaction with trace water/base, reduces the halo-nitropyridine.

    • Solution: Use a rigorously anhydrous and degassed solvent. Employ bulky ligands that disfavor β-hydride elimination pathways.

  • Dark-Colored Reaction Mixture / Catalyst Decomposition:

    • Cause: Catalyst decomposition ("palladium black") can occur at high temperatures or if the ligand is not robust enough.

    • Solution: Consider a lower reaction temperature or screen a different, more stable ligand system (e.g., an NHC-based catalyst). Adding a small excess of free ligand can sometimes improve catalyst stability.

Conclusion

The Palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile tool for the synthesis of azetidinyl-nitropyridines. By understanding the underlying catalytic cycle and making rational choices for the catalyst, ligand, base, and solvent, researchers can overcome the inherent challenges associated with these substrates. The protocols and guidelines presented herein provide a solid foundation for the reliable and efficient construction of these important motifs, facilitating the rapid advancement of discovery programs in the pharmaceutical and agrochemical industries.

References

  • Chemical Science. (n.d.). Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction. Royal Society of Chemistry.
  • University of Liverpool Repository. (n.d.). Light-Promoted C-N Coupling of Aryl Halides with Nitroarenes.
  • Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water.
  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
  • PubMed. (2017).
  • PMC. (n.d.). Recent Advances to Mediate Reductive Processes of Nitroarenes Using Single-Electron Transfer, Organomagnesium, or Organozinc Reagents.
  • Benchchem. (n.d.). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 3-(3-Biphenylyl)azetidine and its Precursors.
  • RSC Publishing. (n.d.). Pd/NHC-catalyzed cross-coupling reactions of nitroarenes.
  • Wikipedia. (n.d.).
  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl and Heteroaryl Chlorides and Bromides with Aqueous Ammonia and a Hydroxide Base Enabled by a New Dialkyl Biheteroaryl Phosphine Ligand (KPhos). eScholarship.org.
  • Cook, X. A., et al. (2020).
  • Semantic Scholar. (n.d.). Cu-Catalyzed Cross-Coupling of Nitroarenes with Aryl Boronic Acids to Construct Diarylamines.
  • Semantic Scholar. (2020).
  • Surry, D. S., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters.
  • PubMed. (n.d.).
  • Cook, X. A., et al. (n.d.).
  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
  • PMC. (n.d.).
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • DTU. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production.
  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.

Sources

Method

Technical Guide: 2-(Azetidin-3-yl)-3-nitropyridine as a Next-Gen Peptidomimetic Scaffold

This Application Note and Protocol Guide is designed for researchers in medicinal chemistry and drug discovery. It details the synthesis, structural properties, and application of 2-(Azetidin-3-yl)-3-nitropyridine , a sp...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers in medicinal chemistry and drug discovery. It details the synthesis, structural properties, and application of 2-(Azetidin-3-yl)-3-nitropyridine , a specialized peptidomimetic scaffold.

Part 1: Executive Summary & Structural Logic

The Scaffold Concept

The 2-(Azetidin-3-yl)-3-nitropyridine molecule represents a class of "chimeric" heterocycles that fuse a strained saturated ring (azetidine) with an electron-deficient aromatic system (3-nitropyridine).[1][2][3][4] In peptidomimetics, this scaffold serves as a conformationally constrained spacer capable of mimicking


-turns or 

-turns, depending on functionalization.

Key Structural Advantages:

  • Azetidine Ring (C3-Linked): Unlike the flexible pyrrolidine in proline, the four-membered azetidine ring introduces severe conformational constraints on the

    
     (phi) torsion angle. The C3-linkage (carbon-carbon bond) extends the peptide backbone geometry more naturally than N-linked variants.
    
  • 3-Nitropyridine Moiety: The nitro group at the 3-position serves two roles:

    • Steric Lock: It forces the pyridine ring to twist relative to the azetidine, preventing coplanarity and inducing a specific 3D trajectory.

    • Latent Functionality: The nitro group is a masked amine (via reduction), allowing the scaffold to act as a diamine linker (Azetidine-

      
      
      
      
      
      Pyridine-
      
      
      ).
Pharmacophore Application

This scaffold is particularly valuable for:

  • GPCR Ligands: Restricting the conformation of flexible loops in peptide ligands.

  • Enzyme Inhibitors: Positioning pharmacophores (e.g., H-bond donors/acceptors) in a rigid orientation to fit active sites.

  • Proteolysis Resistance: The non-natural C-C bond between the rings renders the scaffold completely resistant to standard proteases.

Part 2: Chemical Synthesis Protocol

Objective: Synthesize the core scaffold 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)-3-nitropyridine via Negishi Cross-Coupling.

Reaction Logic

Traditional


 chemistry yields the N-linked (azetidin-1-yl) product. To achieve the C-linked (azetidin-3-yl)  topology required for this scaffold, a metal-mediated cross-coupling is essential. We utilize a Zinc-mediated Negishi coupling, which tolerates the electron-deficient nitropyridine.
Materials
  • Reagent A: 1-Boc-3-iodoazetidine (CAS: 254454-54-1)

  • Reagent B: 2-Bromo-3-nitropyridine (CAS: 19755-53-4)

  • Catalyst:

    
     / SPhos (or XPhos)
    
  • Zinc Source: Zinc dust (activated) + TMSCl/1,2-dibromoethane

  • Solvent: Anhydrous DMA (N,N-Dimethylacetamide)

Step-by-Step Protocol

Step 1: Preparation of the Organozinc Reagent

  • Flame-dry a 50 mL Schlenk flask under Argon.

  • Add Zinc dust (3.0 equiv) and activate by sequential addition of 1,2-dibromoethane (5 mol%) and TMSCl (1 mol%) in dry DMA (0.5 M). Stir at 65°C for 15 min.

  • Cool to room temperature (RT). Add 1-Boc-3-iodoazetidine (1.0 equiv) dissolved in minimal DMA.

  • Stir at RT for 1-2 hours. Checkpoint: Verify formation of the organozinc species via TLC (disappearance of iodide) or GC-MS (iodolysis aliquot).

Step 2: Negishi Coupling

  • In a separate dry vial, mix 2-Bromo-3-nitropyridine (0.8 equiv relative to iodide),

    
     (2 mol%), and SPhos  (8 mol%).
    
  • Transfer the organozinc solution (from Step 1) to the catalyst/bromide mixture via cannula/syringe filter.

  • Heat the reaction mixture to 60°C for 12 hours.

  • Monitoring: Monitor by LC-MS for the product mass

    
     (Boc-protected).
    

Step 3: Workup & Purification

  • Quench with saturated

    
     solution. Extract with EtOAc (
    
    
    
    ).
  • Wash combined organics with water and brine. Dry over

    
    .[5]
    
  • Purification: Flash Column Chromatography (Hexanes:EtOAc gradient). The product is typically a yellow solid.

Yield Expectation: 60-75%

Part 3: Application & SPPS Integration

To use this scaffold in Solid-Phase Peptide Synthesis (SPPS), the nitro group must often be converted to an amine (to act as a diamine mimic) or the pyridine must be carboxylated. Here, we describe the Nitro-Reduction Strategy to create a Turn-Mimetic Diamine .

Functionalization Workflow (DOT Diagram)

ScaffoldWorkflow Start Core Scaffold (Boc-Azetidine / Nitro-Pyridine) Step1 Nitro Reduction (H2, Pd/C or Fe/NH4Cl) Start->Step1 Functionalize Step2 Fmoc Protection (Fmoc-Cl, Pyridine) Step1->Step2 Orthogonal Protection Step3 Boc Deprotection (TFA/DCM) Step2->Step3 Selective Deprotection Final SPPS Ready Building Block (Free Azetidine NH / Fmoc-Pyridine NH) Step3->Final Ready for Resin

Caption: Workflow for converting the raw scaffold into an SPPS-compatible building block.

SPPS Incorporation Protocol

Scenario: Inserting the scaffold into a peptide chain (e.g.,


).
  • Resin Loading: Start with the peptide chain

    
     on the resin.
    
  • Coupling the Scaffold:

    • Use the Free Azetidine NH version of the scaffold (Fmoc-protected on the pyridine amine).

    • Activator: HATU / HOAt / DIEA (Standard conditions).

    • Note: Azetidine amines are secondary and sterically hindered. Double coupling (2 x 1h) is recommended.

  • Fmoc Removal: Treat resin with 20% Piperidine in DMF to deprotect the Pyridine-amine.

  • Chain Extension: Couple the next amino acid (

    
    ) to the Pyridine-amine.
    
    • Critical: Pyridine amines are less nucleophilic than standard amines. Use symmetric anhydrides or acid chlorides (e.g., Fmoc-AA-Cl) with collidine for efficient coupling.

Part 4: Structural Characterization & Data

Expected NMR Signatures

When validating the scaffold, look for these diagnostic signals (in


):
MoietyProton (

)
Chemical Shift (

ppm)
MultiplicityDiagnostic Feature
Pyridine H-68.8 - 9.0DoubletDeshielded by Nitro group
Pyridine H-48.2 - 8.4DoubletOrtho to Nitro
Pyridine H-57.4 - 7.6ddCoupling to H4/H6
Azetidine H-34.2 - 4.5MultipletMethine bridge to Pyridine
Azetidine H-2, H-43.8 - 4.2MultipletRing strain effects
Conformational Analysis

The "twist" induced by the 3-nitro group prevents the azetidine and pyridine rings from becoming coplanar.

  • Planar Energy Penalty:

    
     kcal/mol (calculated).
    
  • Result: The scaffold acts as a rigid kink , mimicking the geometry of a cis-proline or a type-II

    
    -turn corner.
    

Part 5: References

  • Negishi Coupling for Azetidines:

    • Source: Krasovskiy, A., & Knochel, P. (2006). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition.

    • URL:[Link] (Foundational methodology for metallating sensitive heterocycles).

  • Azetidine Peptidomimetics:

    • Source: Couty, F., & Evano, G. (2006). Azetidines: new tools for the synthesis of nitrogen heterocycles.[4][6][7] Organic Preparations and Procedures International.

    • URL:[Link][3]

  • Nitropyridine Scaffolds in Drug Design:

    • Source: MDPI Molecules (2025). Nitropyridines in the Synthesis of Bioactive Molecules.

    • URL:[Link]

  • Solid-Phase Synthesis with Heterocycles:

    • Source: BenchChem Application Notes (2025).[7] The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry.

Disclaimer: This guide is for research purposes only. Always consult Material Safety Data Sheets (MSDS) for 2-bromo-3-nitropyridine and organozinc reagents before handling.

Sources

Application

Preparation of 3-amino-2-(azetidin-3-yl)pyridine intermediates

Application Note: Strategic Synthesis of 3-Amino-2-(azetidin-3-yl)pyridine Intermediates Part 1: Executive Summary & Strategic Analysis The 3-amino-2-(azetidin-3-yl)pyridine scaffold is a privileged structural motif in m...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of 3-Amino-2-(azetidin-3-yl)pyridine Intermediates

Part 1: Executive Summary & Strategic Analysis

The 3-amino-2-(azetidin-3-yl)pyridine scaffold is a privileged structural motif in modern medicinal chemistry, serving as a critical intermediate for Janus Kinase (JAK) inhibitors (e.g., Delgocitinib analogs) and other immunomodulatory drugs.

Synthesizing this core presents a specific challenge: forming a C(sp²)–C(sp³) bond between an electron-deficient pyridine ring and a strained, four-membered azetidine ring. A common pitfall is the inadvertent formation of the N-linked isomer (via SₙAr of azetidine amine) rather than the desired C-linked isomer (via organometallic coupling).

This guide details the Negishi Cross-Coupling approach as the "Gold Standard" methodology, offering superior regioselectivity and yield compared to Suzuki or reductive coupling strategies.

Retrosynthetic Logic

The strategic disconnection relies on utilizing the latent polarity of the 2-halopyridine and a nucleophilic azetidinyl metalloid.

Retrosynthesis Target Target: 3-amino-2-(azetidin-3-yl)pyridine Precursor Precursor: 2-(Azetidin-3-yl)-3-nitropyridine Target->Precursor Nitro Reduction Coupling C-C Bond Formation (Negishi Coupling) Precursor->Coupling Fragment1 Electrophile: 2-Bromo-3-nitropyridine Coupling->Fragment1 Fragment2 Nucleophile: (1-Boc-azetidin-3-yl)zinc iodide Coupling->Fragment2

Caption: Retrosynthetic disconnection revealing the convergent assembly via Negishi coupling.

Part 2: Detailed Experimental Protocols

Method A: Negishi Coupling (Recommended Route)

Rationale: The zinc reagent of the azetidine is more stable than the corresponding magnesium reagent (which triggers ring opening) and more reactive than the boronate ester (which suffers from slow transmetallation and protodeboronation in this specific steric environment).

Reagents Required:

  • Substrate: 2-Bromo-3-nitropyridine (CAS: 19755-53-4)

  • Reagent Precursor: 1-N-Boc-3-iodoazetidine (CAS: 254454-54-1)

  • Metal Source: Zinc dust (activated), Iodine (I₂)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ or Pd₂(dba)₃ / XPhos

  • Solvents: Anhydrous DMA (N,N-Dimethylacetamide) or THF

Critical Control Point: The activation of zinc is the determinant of success. Unactivated zinc will lead to stalled insertion.

  • Activation: In a flame-dried 3-neck flask under Argon, suspend Zinc dust (3.0 equiv) in anhydrous DMA (0.5 M). Add 1,2-dibromoethane (5 mol%) and heat to 65°C for 1 min. Cool to RT. Add TMSCl (1 mol%) and stir for 30 min.

  • Insertion: Add a solution of 1-N-Boc-3-iodoazetidine (1.0 equiv) in DMA dropwise over 20 minutes.

  • Maturation: Stir the mixture at 40–50°C for 1–2 hours.

  • QC Check: Aliquot hydrolyzed with water should show de-iodinated azetidine (1-Boc-azetidine) by LCMS/GCMS, confirming zinc insertion.

  • Catalyst Prep: In a separate vessel, dissolve 2-bromo-3-nitropyridine (0.8 equiv relative to zinc reagent) and PdCl₂(dppf) (5 mol%) in DMA.

  • Addition: Transfer the organozinc solution (from Step 1) via cannula/syringe filter to the pyridine solution (exclude unreacted Zn dust).

  • Reaction: Heat the mixture to 80°C for 4–12 hours. Monitor by LCMS for the consumption of the bromide.

  • Workup: Quench with sat. NH₄Cl. Extract with EtOAc. Wash organics with water and brine (crucial to remove DMA). Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc). The product, tert-butyl 3-(3-nitropyridin-2-yl)azetidine-1-carboxylate, is typically a yellow solid.

Rationale: Hydrogenation is cleanest, but Iron-mediated reduction is preferred if halogens are present elsewhere in the molecule to avoid dehalogenation.

  • Dissolution: Dissolve the nitro-intermediate in MeOH/THF (1:1).

  • Catalyst: Add 10% Pd/C (10 wt% loading).

  • Hydrogenation: Stir under H₂ balloon (1 atm) for 2–4 hours at RT.

  • Filtration: Filter through Celite to remove Pd.

  • Isolation: Concentrate filtrate to yield tert-butyl 3-(3-aminopyridin-2-yl)azetidine-1-carboxylate .

Part 3: Data Summary & Troubleshooting

Comparative Yields & Conditions
MethodKey ReagentsTypical Yield (Step 1+2)ProsCons
Negishi (Zn) Zn, Pd(dppf)Cl₂75-85% High regioselectivity, robust.Requires anhydrous conditions.[1]
Suzuki (B) Pinacol boronate, Pd(dtbpf)Cl₂40-55%Reagents easier to handle.Protodeboronation of sp³-boronate; slower.
Heck (Alkene) 1-Boc-3-methyleneazetidine<30%Atom economical.Isomerization of double bond; low reactivity.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion of Iodide to Zinc Reagent Zinc surface passivation.Use TMSCl/1,2-dibromoethane activation. Ensure DMA is <50 ppm water.
Homocoupling of Azetidine Excess Iodine or too high temp.Lower insertion temp to 35°C. Add iodide slower.
Protodeboronation (Suzuki Route) Basic conditions + sp³ center.Switch to Negishi route. Alternatively, use K₃PO₄/H₂O systems with rapid heating.
Catalyst Poisoning Free amine on pyridine.Ensure the Nitro -pyridine is used for coupling, not the amino-pyridine.

Part 4: Mechanism & Workflow Visualization

The following diagram illustrates the catalytic cycle and the critical path for the Negishi coupling.

Mechanism cluster_Zn Zinc Reagent Gen cluster_Pd Catalytic Cycle Zn_Act Zn(0) Activation R_Zn R-Zn-I Species Zn_Act->R_Zn + R-I R_I 1-Boc-3-iodoazetidine TransMet Transmetallation (Ar-Pd-R) R_Zn->TransMet Feeds Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br OxAdd->TransMet + R-Zn-I RedElim Reductive Elimination (Product) TransMet->RedElim RedElim->Pd0 Ar_Br 2-Bromo-3-nitropyridine Ar_Br->OxAdd

Caption: Catalytic cycle for the Negishi coupling of azetidinyl zinc reagents with bromopyridines.

Part 5: References

  • Negishi Coupling of Azetidinyl Zinc Reagents:

    • Luzung, M. R., Patel, J. S., & Yin, J. (2010). "Mild Negishi Cross-Coupling of 2-Heterocyclic Organozinc Reagents and Aryl Chlorides." Journal of Organic Chemistry.

  • Zinc Reagent Preparation (Knochel Method):

    • Krasovskiy, A., & Knochel, P. (2006). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition.

  • Synthesis of JAK Inhibitor Intermediates (Delgocitinib Context):

    • Takiguchi, H., et al. (2021). "Stereocontrolled Synthesis of Delgocitinib, a JAK Inhibitor for the Treatment of Atopic Dermatitis." Organic Process Research & Development.

  • Stability of Azetidine-3-yl Boronates:

    • Billingsley, K., & Buchwald, S. L. (2008). "An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane." Journal of Organic Chemistry.

Sources

Method

Application Note: Late-Stage Functionalization of Azetidine Nitrogen in Pyridine Systems

This Application Note is structured to provide actionable, high-level technical guidance for the late-stage functionalization (LSF) of azetidine nitrogen within pyridine-containing scaffolds. It prioritizes chemoselectiv...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide actionable, high-level technical guidance for the late-stage functionalization (LSF) of azetidine nitrogen within pyridine-containing scaffolds. It prioritizes chemoselectivity, operational robustness, and medicinal chemistry relevance.


-Derivatization of Azetidine-Pyridine Scaffolds[1][2]

Executive Summary

The azetidine ring has emerged as a privileged motif in modern drug discovery, offering a "magic methyl" effect that modulates lipophilicity (


), metabolic stability, and vector orientation compared to larger heterocycles like pyrrolidine or piperidine.[3][4] However, functionalizing the azetidine nitrogen (

) in the presence of a pyridine scaffold presents a distinct chemoselective challenge: distinguishing the nucleophilic,

-hybridized azetidine amine from the basic,

-hybridized pyridine nitrogen.

This guide details three field-proven protocols to achieve high-fidelity


-functionalization:
  • Chemoselective Electrophilic Trapping (Alkylation/Acylation) exploiting

    
     differentials.
    
  • Palladium-Catalyzed

    
    -Arylation (Buchwald-Hartwig)  using precatalyst architectures resistant to pyridine poisoning.
    
  • Nucleophilic Aromatic Substitution (

    
    )  for installing heteroaryl systems.
    

Strategic Analysis: The Chemoselectivity Challenge

Successful LSF in this context relies on manipulating the electronic and steric distinctiveness of the two nitrogen centers.[5]

FeatureAzetidine Nitrogen (

)
Pyridine Nitrogen (

)
Implication for LSF
Hybridization

(Pyramidal)

(Planar)
Azetidine is more sterically accessible for small electrophiles but sensitive to ring strain.[6]
Basicity (

)

10.5 – 11.0

5.2 – 5.5
Primary Lever: Protonation of pyridine suppresses its nucleophilicity while leaving azetidine reactive.
Nucleophilicity High (Hard nucleophile)Moderate (borderline Soft)Azetidine dominates in

and

; Pyridine competes in coordination to soft metals (Pd, Cu).
Risk Factor Ring opening (Strain

26 kcal/mol)
Catalyst Poisoning (

-coordination)
Avoid strong Lewis acids; use bulky ligands for Pd catalysis.
Decision Framework

Use the following logic tree to select the optimal protocol for your substrate.

G Start Target: Azetidine N-Functionalization Electro Electrophile Type? Start->Electro Alkyl Alkyl Halide / Acyl Chloride Electro->Alkyl sp3 Electrophile Aryl Aryl/Heteroaryl Halide Electro->Aryl sp2 Electrophile Method1 Protocol 1: Chemoselective Trapping (Base-Mediated) Alkyl->Method1 Electronic Electrophile Electronics? Aryl->Electronic ElectronPoor Electron-Deficient (e.g., Chloropyrimidine) Electronic->ElectronPoor ElectronRich Electron-Neutral/Rich (e.g., Bromobenzene) Electronic->ElectronRich Method2 Protocol 2: SNAr (Dipolar Aprotic Solvent) ElectronPoor->Method2 Method3 Protocol 3: Buchwald-Hartwig (Pd-G3/G4 Precatalysts) ElectronRich->Method3

Figure 1: Strategic decision tree for selecting the functionalization method based on electrophile properties.

Detailed Experimental Protocols

Protocol 1: Chemoselective -Alkylation/Acylation

Objective: Functionalize the azetidine


 with alkyl halides or acyl chlorides without quaternizing the pyridine ring.
Mechanism:  Exploits the significant 

(

5 units). By using a weak inorganic base or controlled stoichiometry of organic base, the pyridine remains largely unreactive.
Materials
  • Substrate: Azetidine-pyridine scaffold (1.0 equiv).

  • Electrophile: Alkyl bromide/iodide or Acyl chloride (1.1 equiv).

  • Base:

    
     (powdered, anhydrous) or DIPEA (Hunig's Base).
    
  • Solvent: Acetonitrile (MeCN) or DCM.

Step-by-Step Workflow
  • Preparation: Dissolve the substrate (0.1 mmol) in anhydrous MeCN (1.0 mL, 0.1 M).

  • Base Addition:

    • For Alkylation: Add powdered

      
       (2.0 equiv). The heterogeneous base buffers the reaction, preventing pyridine activation.
      
    • For Acylation: Cool to 0°C. Add DIPEA (1.2 equiv) dropwise.

  • Electrophile Addition: Add the electrophile (1.1 equiv) slowly.

    • Critical Note: For highly reactive alkyl halides (e.g., benzyl bromide), maintain 0°C to prevent pyridine quaternization (formation of pyridinium salts).

  • Reaction: Stir at RT for 2–12 hours. Monitor by LCMS.

    • Checkpoint: If pyridine alkylation is observed (M+Electrophile peak on LCMS with pyridine UV trace), switch solvent to DCM (less polar) and lower temperature.

  • Workup: Dilute with EtOAc, wash with water x2, brine x1. Dry over

    
    .
    
Protocol 2: Palladium-Catalyzed -Arylation (Buchwald-Hartwig)

Objective: Coupling electron-neutral or electron-rich aryl halides. Challenge: Pyridine nitrogens are notorious for displacing phosphine ligands on Pd, deactivating the catalyst. Solution: Use of Palladacycle Precatalysts (G3/G4) with bulky dialkylbiaryl phosphines (e.g., RuPhos, BrettPhos). These bulky ligands prevent pyridine coordination and facilitate reductive elimination from the crowded azetidine center.

Materials
  • Catalyst: RuPhos Pd G4 (or BrettPhos Pd G4 for primary amines/hindered substrates).

  • Ligand: RuPhos (optional 1:1 supplement if catalyst loading is low).

  • Base:

    
     (Sodium tert-butoxide) or 
    
    
    
    (if sensitive functional groups present).
  • Solvent: 1,4-Dioxane or Toluene (anhydrous, degassed).

Step-by-Step Workflow
  • Inert Atmosphere: Flame-dry a reaction vial and cool under Argon/Nitrogen.

  • Solids Addition: Charge vial with:

    • Azetidine substrate (1.0 equiv)[6]

    • Aryl bromide/chloride (1.0–1.2 equiv)

    • 
       (1.5 equiv)
      
    • RuPhos Pd G4 (2–5 mol%)

  • Solvent & Degassing: Add 1,4-Dioxane (0.2 M concentration). Sparge with inert gas for 5 mins.

  • Reaction: Seal and heat to 80–100°C for 4–16 hours.

    • Why this temp? High temp is needed to overcome the activation energy for oxidative addition into aryl chlorides and to drive reductive elimination involving the strained ring.

  • Validation:

    • Self-Check: If conversion stalls, add 2 mol% additional catalyst. If "de-arylation" (reduction of aryl halide) is observed, ensure solvent is strictly anhydrous.

Protocol 3: Nucleophilic Aromatic Substitution ( )

Objective: Installing electron-deficient heteroaryls (e.g., 2-chloropyridine, 4-chloropyrimidine). Mechanism: The azetidine amine is a superior nucleophile compared to pyridine due to higher basicity and reduced steric bulk (puckered conformation).

Materials
  • Electrophile: Heteroaryl chloride/fluoride (1.1 equiv).

  • Base: DIPEA (2.0 - 3.0 equiv).

  • Solvent: DMSO or NMP (polar aprotic solvents accelerate

    
    ).
    
Step-by-Step Workflow
  • Mix: Combine substrate (1.0 equiv) and heteroaryl halide (1.1 equiv) in DMSO (0.5 M).

  • Base: Add DIPEA (3.0 equiv).

  • Heat:

    • Fluorides: React at RT to 50°C.

    • Chlorides: Heat to 80–100°C.

  • Workup (Crucial for DMSO): Dilute reaction mixture with water (5x volume). Extract with EtOAc or DCM. The product usually extracts; DMSO stays in water.

  • Purification: Azetidine products are often polar. Use a gradient of 0–10% MeOH in DCM for silica chromatography.

Troubleshooting & Optimization (Self-Validating Systems)

The following table summarizes common failure modes and their chemical causality, allowing for rapid self-correction.

ObservationDiagnosisCorrective Action
Pyridine Quaternization (M+Electrophile on Pyridine)Electrophile is too reactive; Solvent is too polar.Switch to DCM; Use

(solid) instead of soluble bases; Lower temperature.
Ring Opening (Linear product observed)Lewis acid activation or excessive heat.Avoid Lewis acids (

, etc.); Keep Temp <100°C; Ensure neutral workup.
No Reaction (Pd Coupling) Catalyst poisoning by Pyridine or oxidation of Pd.Switch to G4 Precatalysts (activates immediately); Increase catalyst loading to 5-10%; Switch ligand to BrettPhos .
Protodehalogenation (Aryl halide becomes Ar-H)Solvent wet; Hydride source present.Use fresh anhydrous solvent; Switch base to

.
Visualizing the Workflow

The following diagram illustrates the standard operational flow for the Pd-catalyzed approach, which is the most complex of the three.

Workflow Setup Setup: Flame-dry vial Argon purge Reagents Add Reagents: Substrate, Ar-X, Base, Pd-G4 Setup->Reagents Degas Degas Solvent: Sparge 5-10 min Reagents->Degas Heat Reaction: 80-100°C 4-16h Degas->Heat Check LCMS Check: Conversion >90%? Heat->Check Check->Heat No (Add Cat.) Workup Workup: Filter through Celite Concentrate Check->Workup Yes Purify Purification: Flash Column (DCM/MeOH) Workup->Purify

Figure 2: Operational workflow for Palladium-catalyzed N-arylation.

References

  • Vertex AI Search. (2025).

    
    -Heteroarylation of N-Protected Secondary Amines: Remarkable Selectivity of Azetidines. Organic Letters. Link[7]
    
  • BenchChem. (2025). Application Notes and Protocols for the N-arylation of 3-(Phenoxymethyl)azetidine. Link

  • Royal Society of Chemistry. (2009). Functionalised azetidines as ligands: species derived by selective alkylation at substituent-nitrogen. Dalton Transactions. Link

  • National Institutes of Health (NIH). (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.[8] Link

  • ChemRxiv. (2025).[9] Radical strain-release photocatalysis for the synthesis of azetidines. Link

  • Organic Chemistry Portal. (2021). Synthesis of Azetidines. Link

Sources

Application

Scalable synthesis routes for azetidinyl-nitropyridine building blocks

Application Note: Scalable Synthesis Routes for Azetidinyl-Nitropyridine Building Blocks Executive Summary Azetidinyl-nitropyridines are high-value scaffolds in medicinal chemistry, serving as critical intermediates for...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis Routes for Azetidinyl-Nitropyridine Building Blocks

Executive Summary

Azetidinyl-nitropyridines are high-value scaffolds in medicinal chemistry, serving as critical intermediates for kinase inhibitors, GPCR ligands, and covalent modifiers. The azetidine ring offers distinct physicochemical advantages over pyrrolidine or piperidine analogs, including lower lipophilicity (LogP) and unique metabolic stability. However, the scale-up of these building blocks presents specific challenges: the thermal instability of nitropyridines, the ring strain of azetidine (~26 kcal/mol), and the control of regioselectivity in poly-halogenated precursors.

This guide details a robust, scalable Nucleophilic Aromatic Substitution (SNAr) protocol. Unlike metal-catalyzed couplings, this route is cost-effective and avoids trace metal contamination, making it ideal for early-phase GMP production.

Strategic Route Analysis

The synthesis of azetidinyl-nitropyridines is most efficiently achieved via SNAr displacement of a chloronitropyridine. While Buchwald-Hartwig amination is possible, it is generally reserved for unactivated systems. For nitropyridines, the nitro group provides sufficient activation (lowering the LUMO energy) to facilitate nucleophilic attack by the azetidine amine.

Critical Process Parameters (CPPs)
ParameterRecommendationRationale
Solvent Acetonitrile (MeCN) or IPA MeCN offers optimal reaction rates for SNAr. IPA is a "greener" alternative that often allows direct product crystallization upon cooling.
Base DIPEA (Homogeneous) or K2CO3 (Heterogeneous)DIPEA is preferred for reaction kinetics (homogeneous). K2CO3 is preferred for cost and ease of removal in aqueous workup, provided the slurry is stirrable.
Temperature 0°C to 25°C (Initial dosing)Control of exotherm is critical. Nitropyridines are energetic; azetidine addition is exothermic.
Stoichiometry 1.05 - 1.10 equiv. AzetidineSlight excess ensures complete conversion of the electrophile, simplifying purification.

Safety & Calorimetry (Mandatory)

WARNING: Nitropyridines are potential energetic materials.

  • Thermal Runaway: The reaction between azetidine and chloronitropyridines is exothermic. On a >100g scale, adiabatic temperature rise can trigger decomposition of the nitro group.

  • DSC Analysis: Differential Scanning Calorimetry (DSC) typically shows an onset of decomposition for nitropyridines around 200°C–250°C. Ensure the reaction temperature never exceeds 80°C (Tmax) to maintain a safety margin of >100°C.

  • Gas Evolution: If using carbonate bases (K2CO3), CO2 evolution will occur if acid is present (e.g., from Azetidine·HCl). Ensure adequate reactor venting.

Detailed Protocol: The "Workhorse" SNAr

This protocol describes the synthesis of 2-(azetidin-1-yl)-5-nitropyridine from 2-chloro-5-nitropyridine . This specific isomer is chosen due to the strong para-activation of the nitro group, making the C2-chloride highly labile.

Materials
  • 2-Chloro-5-nitropyridine (1.0 equiv)

  • Azetidine Hydrochloride (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) [Note: Extra base required to neutralize HCl salt]

  • Acetonitrile (10 volumes)

Step-by-Step Methodology
  • Reactor Setup: Equip a jacketed glass reactor with an overhead stirrer, internal temperature probe, and a dropping funnel. Purge with N2.

  • Charging (Electrophile): Charge 2-Chloro-5-nitropyridine (1.0 equiv) and Acetonitrile (8 vol) to the reactor. Stir at 200 RPM until dissolved.

  • Cooling: Cool the solution to 0–5°C .

  • Base Addition: Add DIPEA (2.5 equiv) in a single portion. Note: Mild exotherm may be observed.

  • Nucleophile Dosing (Critical Step):

    • Dissolve Azetidine·HCl (1.1 equiv) in minimal Acetonitrile (2 vol) or water (if solubility is an issue, though water slows SNAr).

    • Add the Azetidine solution dropwise over 60 minutes , maintaining internal temperature < 10°C .

    • Why? Rapid addition causes localized hot spots, potentially leading to impurities or thermal events.

  • Reaction: Allow the mixture to warm to 20–25°C naturally. Stir for 4–6 hours.

    • IPC (In-Process Control): Monitor by HPLC. Target: < 1.0% remaining starting material.

  • Quench & Workup:

    • Add Water (15 vol) slowly. The product often precipitates as a yellow/orange solid.

    • Stir the slurry for 2 hours at 0–5°C to maximize yield.

  • Filtration: Filter the solid. Wash with Water (3 x 2 vol) to remove DIPEA salts.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Advanced Protocol: Regioselective Synthesis

When using 2,4-dichloro-5-nitropyridine , two electrophilic sites exist. The C4 position is activated by the ortho-nitro group, while the C2 position is activated by the para-nitro group.

  • Scientific Insight: While para-activation is electronically strong, the C4 position (ortho) is often more kinetically accessible in SNAr for this specific scaffold due to the inductive effect of the adjacent nitro group and less steric hindrance from the ring nitrogen lone pair. However, selectivity is temperature-dependent.

Protocol Modification for Regiocontrol:

  • Temperature: Perform the reaction at -20°C .

  • Addition: Add Azetidine (0.95 equiv) very slowly. Limiting the nucleophile prevents bis-substitution.

  • Outcome: Major product is typically the 4-azetidinyl isomer. Detailed NMR (NOESY) is required to confirm regiochemistry for specific derivatives.

Purification: Crystallization over Chromatography

For scalable manufacturing (>1 kg), chromatography is non-viable.

Preferred Method: Reslurry/Trituration

  • Crude Solid: Take the wet cake from the workup.

  • Solvent: Add IPA (Isopropanol) or Ethanol (5 volumes).

  • Heat: Heat to 60°C (below reflux) to dissolve or loosen impurities.

  • Cool: Cool slowly to 0°C.

  • Filter: Isolate the high-purity crystalline solid.

Process Visualization

Diagram 1: Reaction Logic & Decision Tree

SNAr_Logic Start Substrate Selection Substrate Chloronitropyridine Start->Substrate Decision Mono or Di-Halo? Substrate->Decision Mono Mono-Halo (e.g., 2-Cl-5-NO2) Decision->Mono Mono Di Di-Halo (e.g., 2,4-DiCl-5-NO2) Decision->Di Di Standard Standard Protocol (0°C -> RT) Mono->Standard Regio Cryogenic Protocol (-20°C, 0.95 eq Amine) Di->Regio Workup Aqueous Quench (Precipitation) Standard->Workup Regio->Workup Purify IPA Reslurry (No Column) Workup->Purify

Caption: Decision tree for selecting the appropriate thermal profile based on substrate complexity to ensure purity and regiocontrol.

Diagram 2: Scalable Process Flow

Process_Flow Reactor Jacketed Reactor (N2 Inertion) Dosing Controlled Dosing (Azetidine·HCl) Reactor->Dosing  Cool to 0°C   Reaction Reaction Phase (IPC: HPLC <1% SM) Dosing->Reaction  Exotherm Control   Quench Quench/Crystallization (Water Addition) Reaction->Quench  Conversion Complete   Filter Filtration & Wash (Removal of Salts) Quench->Filter Dry Vacuum Drying (40°C) Filter->Dry

Caption: Unit operation flow for the GMP-ready synthesis of azetidinyl-nitropyridines.

References

  • Navuluri, C. et al. (2024).[1] General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Letters.

  • Baumann, M. et al. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Chemical Research.

  • Barceloux, E. (2011). Safety Data Sheet: 2-Amino-3-nitropyridine (Thermal Hazards). Fisher Scientific.

  • Linhardt, A. et al. (2023). Design, Synthesis, and Molecular Evaluation of SNAr-Reactive N-(6-Fluoro-3-Nitropyridin-2-yl)Isoquinolin-3-Amines. PMC.

  • Frontier, A. (2023).[2] How To: Purify by Crystallization. University of Rochester.[3]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of azetidine coupling to electron-deficient pyridines

Status: Online | Tier: 3 (Senior Application Scientist) | Ticket Subject: Improving Yield in Strained Amine Couplings Diagnostic Interface: Select Your Pathway Before initiating a protocol, you must determine the electro...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online | Tier: 3 (Senior Application Scientist) | Ticket Subject: Improving Yield in Strained Amine Couplings

Diagnostic Interface: Select Your Pathway

Before initiating a protocol, you must determine the electronic nature of your pyridine substrate. The success of azetidine coupling hinges on selecting the mechanism that aligns with the substrate's electronic bias.

Expert Insight: Azetidine is a unique nucleophile. Its high ring strain (~26 kcal/mol) makes the lone pair more accessible (


 character is distorted), increasing nucleophilicity compared to pyrrolidine. However, this same strain makes it highly susceptible to acid-catalyzed ring opening and polymerization.
Workflow Decision Tree

(Visualized via Graphviz)

AzetidineCoupling Start Substrate Analysis: Pyridine Substitution Pattern EWG Has Strong EWG? (NO2, CN, CF3, COOR) Start->EWG Pos Leaving Group Position? EWG->Pos Yes Pd Pathway B: Buchwald-Hartwig (Pd-Catalyzed) EWG->Pd No (Unactivated) SnAr Pathway A: SnAr (Nucleophilic Aromatic Substitution) Pos->SnAr Ortho (2-) or Para (4-) Pos->Pd Meta (3-) Opt_SnAr Critical: Polar Aprotic Solvent (DMSO/NMP) SnAr->Opt_SnAr Optimize Solvent/Temp Opt_Pd Critical: Bulky Ligand (RuPhos/BrettPhos) Pd->Opt_Pd Ligand Selection

Caption: Logic flow for selecting the coupling mechanism based on pyridine electronics and regiochemistry.

Pathway A: Optimization (Activated Pyridines)

Applicability: 2- or 4-halopyridines with electron-withdrawing groups (EWG).

The Mechanism & Causality

In


, the rate-determining step is often the formation of the Meisenheimer complex.
  • Leaving Group Effect: Unlike

    
    /
    
    
    
    , fluoride is often the best leaving group (F > Cl ≈ Br > I) because its high electronegativity lowers the LUMO energy of the ring, accelerating nucleophilic attack [1].
  • Solvent Effect: The transition state is highly charged (zwitterionic). Dipolar aprotic solvents (DMSO, NMP) stabilize this charge separation significantly better than THF or Toluene.

Standard Operating Procedure (SOP-801)

Reagents:

  • Substrate: 2-fluoro or 2-chloropyridine derivative (1.0 equiv).

  • Nucleophile: Azetidine Hydrochloride (1.2 - 1.5 equiv). Note: Use salt for stability, free base is volatile.

  • Base: DIPEA (3.0 equiv) or

    
     (2.5 equiv).
    
  • Solvent: DMSO (anhydrous).

Protocol:

  • Dissolution: Dissolve pyridine substrate in DMSO (0.5 M concentration).

  • Base Addition: Add DIPEA. If using

    
    , ensure fine mesh to maximize surface area.
    
  • Nucleophile: Add Azetidine HCl.

  • Reaction: Heat to 80°C - 100°C.

    • Checkpoint: Monitor by LCMS.[1] If conversion <50% after 4h, increase temp to 120°C.

  • Workup (CRITICAL): Pour into basic water (dilute

    
    ). Extract with EtOAc.[1]
    
    • Warning: Do NOT use acidic water or brine with low pH. Azetidine products can hydrolyze (ring open) in acidic aqueous media [2].[2][3]

Pathway B: Buchwald-Hartwig (Unactivated/Meta-Pyridines)

Applicability: 3-halopyridines, or 2/4-pyridines lacking EWGs.

The Challenge: Reductive Elimination

Azetidine is a secondary amine with moderate steric bulk but high nucleophilicity. The challenge in Pd-catalysis is often


-hydride elimination  (less likely here) or protodehalogenation  (common with pyridines). The key is a ligand that facilitates reductive elimination.
Ligand Selection Matrix

For azetidine (secondary amine), "First Generation" ligands (BINAP) often fail. You require bulky, electron-rich monophosphines.

Ligand ClassSpecific LigandRecommendationWhy?
Dialkylbiaryl RuPhos Primary Choice Excellent for secondary amines; prevents Pd-dimer formation.
Dialkylbiaryl BrettPhos Alternative Best for extremely deactivated aryl chlorides [3].
Bidentate BINAP AvoidOften too slow for hindered/strained amines; leads to dehalogenation.
Pre-catalyst Pd-G3/G4 Recommended Ensures precise 1:1 L:Pd ratio and rapid activation.
Protocol (SOP-902)
  • Inert Atmosphere: Purge reaction vial with Argon/Nitrogen (Azetidine + Pd is O2 sensitive).

  • Catalyst Loading: Add

    
     (2 mol%) and RuPhos (4 mol%) OR use RuPhos-Pd-G4 pre-catalyst (2 mol%).
    
  • Base:

    
     (1.5 equiv) is standard. If functional groups are base-sensitive (e.g., esters), switch to 
    
    
    
    .
  • Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).

  • Temp: 80°C - 100°C.

Troubleshooting Tickets (FAQ)

Ticket #001: "My product mass is M+18, and the azetidine ring is gone."

Diagnosis: Acid-mediated Ring Opening (Hydrolysis). Root Cause: Azetidines are kinetically stable but thermodynamically strained. Upon protonation of the nitrogen, the ring becomes an activated electrophile. Water attacks the


-carbon, opening the ring to form a linear amino-alcohol [2].
Solution: 
  • Eliminate Acid: Ensure your workup is strictly neutral or basic (pH > 8).

  • Check Chloroform:

    
     often contains traces of HCl. Filter NMR solvent through basic alumina or use 
    
    
    
    .
  • Silica Gel: Standard silica is slightly acidic. Use Neutralized Silica (treat with 1%

    
     in eluent) or Alumina for purification.
    
Ticket #002: "Reaction works but yield is 40%. Remaining mass is starting material."

Diagnosis: Catalyst Poisoning (Pathway B) or Reversible Addition (Pathway A). Root Cause (Pd): Pyridines can coordinate to Pd, displacing the phosphine ligand ("Pd sequestration"). Solution:

  • Ligand Overdose: Increase Ligand:Pd ratio to 2.5:1 or 3:1.

  • Switch Ligand: Use a ligand with higher binding affinity (e.g., BrettPhos ).

  • Solvent Switch: If using

    
    , switch from DMF to NMP  (higher boiling point, better stability) or Sulfolane .
    
Ticket #003: "I see significant 'dimer' formation."

Diagnosis: Product Inhibition / Transamination. Root Cause: The product (an aminopyridine) is itself a nucleophile and might be reacting with another equivalent of starting material, or the azetidine is polymerizing. Solution:

  • Stoichiometry: Increase Azetidine equivalents to 2.0.

  • Concentration: Dilute the reaction. High concentration favors polymerization.

Azetidine Handling Safety & Stability

(Visualized via Graphviz)

AzetidineStability cluster_0 Safe Zone cluster_1 Danger Zone (Acidic) Salt Azetidine HCl Salt (Stable Solid) FreeBase Azetidine Free Base (Volatile Liquid) Salt->FreeBase Base (DIPEA/NaOtBu) Protonated Protonated Azetidine (Activated Electrophile) FreeBase->Protonated Acid (H+) RingOpen Ring Opened Product (Linear Amino Alcohol) Protonated->RingOpen Nucleophile (H2O/ROH)

Caption: Stability profile of azetidine. Avoid the "Danger Zone" by maintaining basic pH.

Key Handling Rules
  • Storage: Store Azetidine HCl at room temperature, desiccated. Free base must be stored at 4°C and used immediately.

  • Volatility: Azetidine free base boils at ~61°C. Do not rotovap coupling reactions to dryness at high temp/low pressure if unreacted azetidine is present and toxic; however, for the product, the boiling point will be much higher.

  • Toxicity: Azetidines are potential genotoxins (alkylating agents). Handle in a fume hood.

References

  • Bai, G., et al. (2021).[3] Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. (General reference for Ligand Selection). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Preserving Azetidine Integrity During Nitro Group Reduction

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and validated protocols for researchers, scientists, and drug development professionals facing the common but critical challeng...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and validated protocols for researchers, scientists, and drug development professionals facing the common but critical challenge of reducing a nitro group without cleaving a strained azetidine ring. The inherent ring strain of azetidines (~25 kcal/mol) makes them susceptible to undesired ring-opening, particularly under harsh reductive conditions. This document offers strategies to achieve high chemoselectivity and preserve your valuable scaffold.

Part 1: Troubleshooting & FAQs

This section addresses the most frequent issues encountered during the reduction of nitro-containing azetidine compounds.

Q1: My azetidine ring is opening during nitro group reduction. What are the most likely causes?

Ring opening, typically via hydrogenolysis of C-N bonds, is often caused by overly aggressive reaction conditions. Key culprits include:

  • Aggressive Catalysts: Highly active hydrogenation catalysts like Raney Nickel or Platinum(IV) oxide (PtO₂) can readily catalyze the cleavage of the strained C-N bonds in the azetidine ring.

  • High Hydrogen Pressure & Temperature: Increasing hydrogen pressure and reaction temperature accelerates not only the desired nitro reduction but also the undesired ring hydrogenolysis.

  • Strongly Acidic Conditions: Protonation of the azetidine nitrogen can activate the ring, making it more susceptible to nucleophilic attack and subsequent opening, a decomposition pathway that is pH-sensitive.[1]

  • Choice of N-Protecting Group: Certain N-protecting groups can influence ring stability. For instance, while a Carboxybenzyl (Cbz) group is removed by hydrogenolysis, its presence during a different type of reduction might still impart instability.[2]

Q2: I'm observing a mixture of products with unexpected masses. How can I confirm if azetidine ring opening has occurred?

A combination of analytical techniques is essential for definitive characterization:

  • Mass Spectrometry (MS): Look for masses corresponding to the addition of two hydrogen atoms to your expected product (M+2), which indicates the formation of a ring-opened amino-propyl side chain. For example, cleavage of an N-benzylazetidine would yield a benzylamine and a propane derivative.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The disappearance of the characteristic, often complex, multiplets for the azetidine ring protons and the appearance of new signals corresponding to an acyclic propyl or isopropyl group (e.g., a new methyl doublet or a broad amine singlet) are strong indicators.

    • ¹³C NMR: The disappearance of signals for the azetidine carbons and the appearance of new aliphatic signals confirm the structural change.

Q3: Can I use catalytic hydrogenation? Which catalyst and conditions are safest for the azetidine ring?

Yes, catalytic hydrogenation is a viable method if controlled carefully. The key is to use conditions that are "kinetically fast" for nitro reduction but "kinetically slow" for C-N bond hydrogenolysis.

  • Catalyst of Choice: Palladium on carbon (Pd/C) is generally the preferred catalyst.[3] It offers a good balance of activity for nitro reduction while being less prone to causing hydrogenolysis compared to PtO₂ or Raney Nickel.

  • Recommended Conditions:

    • Hydrogen Source: Use a hydrogen balloon (atmospheric pressure) or low pressure (e.g., < 50 psi). Avoid high-pressure Parr shaker setups unless absolutely necessary and carefully optimized.

    • Temperature: Conduct the reaction at room temperature. Avoid heating, as it provides the activation energy needed for ring cleavage.

    • Solvent: Protic solvents like ethanol or methanol are standard.

Q4: Are there safer alternatives to direct catalytic hydrogenation?

Absolutely. When direct hydrogenation is problematic, several other methods offer superior chemoselectivity for this transformation.

  • Catalytic Transfer Hydrogenation (CTH): This is often the best alternative.[4][5] It uses a hydrogen donor in solution, which provides a milder, more controlled source of hydrogen on the catalyst surface. Common hydrogen donors include ammonium formate, formic acid, or hydrazine.[6][7][8]

  • Metal-Acid Reductions: Classic methods using metals in acidic or neutral conditions are highly effective and do not typically cause C-N hydrogenolysis.[3]

    • Iron (Fe) powder with ammonium chloride (NH₄Cl) or acetic acid is a robust, inexpensive, and scalable option.[9][10][11]

    • Tin(II) chloride (SnCl₂) is another mild and highly chemoselective reagent, effective at reducing nitro groups without affecting many other functionalities.[3][12][13][14]

Q5: My starting material is poorly soluble. How does this impact my choice of reduction method?

Poor solubility can lead to slow and incomplete reactions.

  • For catalytic hydrogenations , ensure the substrate is fully dissolved. If solubility in standard solvents like ethanol is low, consider solvent mixtures (e.g., EtOH/THF, EtOH/DCM) or an alternative reduction method.

  • Metal-acid reductions can sometimes be performed as a suspension. For instance, the Fe/NH₄Cl method in a mixture of ethanol and water is often effective for less soluble substrates.[10] Sonication can also be used to enhance reactions involving suspended solids.[13]

Part 2: Preventative Strategies & Recommended Protocols

To avoid ring opening, the core principle is to select a reduction method with a high degree of chemoselectivity for the nitro group over the C-N bonds of the azetidine ring.

Strategy 1: Controlled Catalytic Transfer Hydrogenation (CTH)

The Rationale: CTH avoids the use of high-pressure gaseous hydrogen, minimizing the concentration of active hydrogen on the catalyst surface at any given moment. This significantly reduces the probability of the over-reduction that leads to ring cleavage. Ammonium formate is an excellent, readily available hydrogen donor.[5][15]

Detailed Protocol: Nitro Reduction using Pd/C and Ammonium Formate

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the nitro-azetidine substrate (1.0 eq).

  • Solvent: Dissolve the substrate in a suitable solvent, typically methanol or ethanol (approx. 0.1 M concentration).

  • Reagents: Add ammonium formate (HCOONH₄, 4-5 eq) to the solution, followed by the careful addition of 10% Palladium on Carbon (Pd/C, 5-10 mol% by weight).

  • Reaction: Stir the suspension vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is often complete within 1-3 hours.

  • Workup: Upon completion, dilute the mixture with methanol and filter it through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad thoroughly with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting residue can be partitioned between water and an organic solvent (e.g., ethyl acetate), and the organic layer is then washed, dried, and concentrated to yield the crude product, which can be purified by standard methods.

Strategy 2: Chemical Reduction with Iron

The Rationale: Reduction with zero-valent iron in the presence of a mild proton source like ammonium chloride is a classic, robust, and highly chemoselective method.[9][11] The reaction occurs on the surface of the iron particles and does not involve reagents aggressive enough to attack the azetidine ring. This method is particularly advantageous for its low cost and scalability.

Detailed Protocol: Nitro Reduction using Fe and Ammonium Chloride

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend the nitro-azetidine substrate (1.0 eq) in a mixture of ethanol and water (e.g., a 4:1 ratio).

  • Reagents: Add ammonium chloride (NH₄Cl, 5-10 eq) and iron powder (Fe, 5-10 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (typically 70-80 °C) and stir vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction may take several hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter the hot mixture through a pad of Celite® to remove the iron sludge, washing the pad thoroughly with ethanol or ethyl acetate.[10]

  • Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. The remaining aqueous solution can be extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated to give the product.

Decision-Making Workflow

The following flowchart can guide the selection of an appropriate reduction strategy.

G cluster_start Start: Nitro-Azetidine Substrate cluster_methods Method Selection cluster_considerations Key Considerations cluster_outcome Desired Outcome Start Substrate Properties CTH Catalytic Transfer Hydrogenation (CTH) (e.g., Pd/C, HCOONH₄) Start->CTH Sensitive functional groups? Yes Fe_NH4Cl Iron Reduction (Fe / NH₄Cl) Start->Fe_NH4Cl Need for scalability & low cost? Yes H2_PdC Controlled H₂/Pd-C (Low Pressure, RT) Start->H2_PdC No other reducible groups? CTH failed? Yes Mild Mildest Conditions High Selectivity CTH->Mild Scalable Scalable & Robust Cost-Effective Fe_NH4Cl->Scalable Fast Potentially Faster Requires Careful Control H2_PdC->Fast Product Reduced Product Azetidine Intact Mild->Product Scalable->Product Fast->Product

Caption: Decision workflow for selecting a nitro reduction method.

Part 3: Understanding the Degradation - Mechanism of Ring Opening

The primary degradation pathway during catalytic hydrogenation is hydrogenolysis . This process involves the cleavage of a single bond (in this case, C-N) by the addition of hydrogen.

The Azetidine "Achilles' Heel": The significant ring strain in azetidines weakens the C-N bonds relative to their acyclic counterparts. During catalytic hydrogenation, the substrate adsorbs onto the catalyst surface (e.g., Palladium). While the nitro group is readily reduced, the azetidine ring can also interact with the active catalytic sites. This interaction, coupled with the presence of activated hydrogen on the surface, can lead to the insertion of hydrogen across a C-N bond, causing irreversible ring opening.

G cluster_desired Desired Pathway: Nitro Reduction cluster_undesired Undesired Pathway: Hydrogenolysis A R-NO₂ + Azetidine B R-NH₂ + Azetidine A->B H₂, Pd/C (Controlled) or Fe/NH₄Cl C R-NO₂ + Azetidine D [Azetidine-Catalyst Complex] C->D H₂, Pd/C (Harsh) High Pressure/Temp E Ring-Opened Product (e.g., R-NH-CH₂CH₂CH₃) D->E C-N Bond Cleavage

Caption: Competing pathways during the reduction of a nitro-azetidine.

By choosing milder methods like CTH or chemical reductions, you starve the undesired hydrogenolysis pathway of the highly activated hydrogen and energetic conditions it requires, thus favoring the selective reduction of the nitro group.

Data Summary

Table 1: Comparison of Reduction Methods for Nitro-Azetidines

MethodReagents/CatalystTypical ConditionsProsCons
Catalytic Hydrogenation H₂, Pd/CRT, 1 atm H₂ (balloon), EtOH/MeOHFast, clean workupHigh risk of ring opening if not carefully controlled.
Catalytic Transfer Pd/C, Ammonium FormateRT, MeOHExcellent selectivity, mild, avoids H₂ gasSlower than direct hydrogenation; requires removal of formate salts.
Iron Reduction Fe powder, NH₄ClReflux, EtOH/H₂OHighly selective, inexpensive, scalableHeterogeneous, requires filtration of iron salts, can be slower.
Tin(II) Chloride Reduction SnCl₂·2H₂ORT or mild heat, EtOHExcellent selectivity for nitro group, tolerates many functional groupsStoichiometric amounts of tin salts must be removed during workup.[4]

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Li, H., et al. (2016). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. PMC. Retrieved from [Link]

  • ResearchGate. (2013). Any suggestions on a rather mild condition to reduce a nitro group to an amine group?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Yang, B., et al. (2019). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers in Chemistry. Retrieved from [Link]

  • De, P. (2004). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. Retrieved from [Link]

  • Chemistry Stack Exchange. (2025). What groups can be reduced by Sn/HCl?. Retrieved from [Link]

  • Knowles, R. R., & Jacobsen, E. N. (2014). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. Retrieved from [Link]

  • Cella, R., et al. (2006). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace. Retrieved from [Link]

  • Jiang, H., et al. (2022). Discovery and Mechanism of a Diiron Enzyme in Ethylidene Azetidine Formation. PMC. Retrieved from [Link]

  • askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives. Retrieved from [Link]

  • Fieser, L. F., & Fieser, M. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Mechanism for synthesising azetidine. Retrieved from [Link]

  • Milton, J. P., & Fossey, J. S. (2020). Aziridine- and azetidine-based catalytic systems. Modulation of ring and side chain strain. Tetrahedron. Retrieved from [Link]

  • University of Birmingham. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. Retrieved from [Link]

  • Stolar, T., et al. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • SciSpace. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Retrieved from [Link]

  • ResearchGate. (n.d.). Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. Retrieved from [Link]

  • RSC Publishing. (n.d.). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. Retrieved from [Link]

  • ChemSusChem. (2025). Hydrazine as a Reducing Agent in Catalytic Transfer Hydrogenation Processes. Retrieved from [Link]

  • Dalton Transactions (RSC Publishing). (n.d.). Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst. Retrieved from [Link]

  • Frontiers. (2019). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Retrieved from [Link]

  • ResearchGate. (2025). Indium Mediated Reduction of Nitro and Azide Groups in the Presence of HCl in Aqueous Media. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]

  • Semantic Scholar. (1992). Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Retrieved from [Link]

  • Beilstein Journals. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Retrieved from [Link]

  • ACS Publications. (2022). Synthesis of Azetidine Nitrones and Exomethylene Oxazolines through a Copper(I)-Catalyzed 2,3-Rearrangement and 4π-Electrocyclization Cascade Strategy. Retrieved from [Link]

  • PMC - NIH. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from [Link]

  • ResearchGate. (2013). What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles?. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Polar Azetidinyl-Pyridine Compounds

Status: Operational Ticket ID: #AZPY-PUR-001 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Retention, Tailing, and Stability of Polar Basic Heterocycles Executive Summary: The "Po...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: #AZPY-PUR-001 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Retention, Tailing, and Stability of Polar Basic Heterocycles

Executive Summary: The "Polar-Basic" Paradox

Welcome to the technical support hub. You are likely here because your azetidinyl-pyridine compound is behaving poorly on standard chromatography systems. These scaffolds present a dual challenge:

  • High Polarity: The combination of the pyridine ring and the saturated azetidine amine creates a highly polar motif (low LogP), often causing elution in the void volume of Reverse Phase (C18) columns.

  • Basic Interaction: The exposed nitrogen lone pairs interact strongly with residual silanols on silica, leading to severe peak tailing and irreversible adsorption.

  • Ring Strain: The 4-membered azetidine ring is thermodynamically unstable (strain energy ~26 kcal/mol) and susceptible to acid-catalyzed ring opening.

This guide provides self-validating protocols to overcome these issues, moving beyond standard "try-and-see" approaches.

Method Selection: The Triage Protocol

Before starting, determine the optimal purification mode based on your compound's specific properties.

Decision Matrix: Which Column Do I Choose?

purification_decision_tree start Start: Crude Azetidinyl-Pyridine solubility Is it soluble in DCM/EtOAc? start->solubility logp Calculated LogP < 0? solubility->logp No (Polar) np_mod Normal Phase (Silica) + 1-5% TEA or NH4OH solubility->np_mod Yes (Lipophilic) acid_stable Stable in 0.1% TFA? logp->acid_stable No (Moderately Polar) hilic HILIC Mode (Bare Silica or Amide) logp->hilic Yes (Very Polar) rp_basic High pH Reverse Phase (C18 + NH4HCO3, pH 10) acid_stable->rp_basic No (Acid Sensitive) rp_acid Acidic Reverse Phase (C18 + Formic Acid) acid_stable->rp_acid Yes scx SCX Catch & Release (Solid Phase Extraction) rp_basic->scx If purity < 95%

Figure 1: Decision tree for selecting the stationary phase based on solubility and acid stability.

Troubleshooting & Protocols

Scenario A: "My compound elutes in the void volume on C18."

Root Cause: The protonated amine (at acidic pH) is too polar to interact with the hydrophobic C18 chains. Solution: High pH Reverse Phase Chromatography.

By raising the pH above the pKa of the pyridine/azetidine (typically pKa ~9-10), you suppress ionization. The neutral molecule is more hydrophobic and retains better on C18.

Protocol: High pH RP-HPLC

  • Column: C18 column with high-pH stability (e.g., hybrid particle technology like XBridge or Gemini). Do not use standard silica-based C18 above pH 8.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10 with NH₄OH).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Post-Run: Lyophilize fractions immediately to remove the volatile buffer.

Expert Insight: High pH buffers also reduce peak tailing by keeping residual silanols deprotonated (negative) while the analyte is neutral, preventing cation-exchange interactions.

Scenario B: "The peak tails severely on Normal Phase Silica."

Root Cause: Strong interaction between the basic azetidine nitrogen and acidic silanols on the silica surface. Solution: Amine Modifiers or Alternative Stationary Phases.

Data Table 1: Normal Phase Solvent Systems for Basic Amines

Solvent SystemAdditive (Modifier)MechanismSuitability
DCM / MeOH1-2% Triethylamine (TEA) TEA blocks active silanol sites.General purification.[1][2] Requires removal of TEA later.
DCM / MeOH1% NH₄OH (28% aq) Suppresses ionization; highly effective.Best for highly polar amines. Miscibility limit ~10-15% MeOH.
EtOAc / EtOH2% TEA Alternative to chlorinated solvents.Green chemistry compliant.

Protocol: The "Basic Silica" Slurry

  • Pre-treat the silica gel: Slurry the silica in the starting eluent containing 5% TEA.

  • Pack the column and flush with 2-3 column volumes (CV) of eluent containing 1% TEA.

  • Load sample.

  • Elute with gradient maintaining 1% TEA constant.

Scenario C: "My compound degrades during purification."

Root Cause: Azetidine ring opening.[3] This is often catalyzed by strong acids (TFA, HCl) or nucleophilic attack during concentration. Solution: The "Boc-Bypass" Strategy.

If direct purification fails due to polarity or instability, temporarily mask the polarity and basicity.

Workflow: Protection-Purification-Deprotection

boc_bypass crude Crude Mixture (Polar/Unstable) protect Step 1: Boc Protection (Boc2O, DCM, TEA) crude->protect Mask Polarity purify Step 2: Standard NP Flash (Hex/EtOAc) protect->purify Easy Separation deprotect Step 3: Mild Deprotection (4M HCl/Dioxane or TFA/DCM) purify->deprotect Restore Amine final Pure Product (Salt Form) deprotect->final

Figure 2: The "Boc-Bypass" workflow to convert a difficult polar amine into a lipophilic intermediate for easy purification.

Why this works:

  • Boc-protection removes the H-bond donor and reduces the basicity of the azetidine nitrogen.

  • The resulting carbamate is lipophilic, allowing standard Hexane/EtOAc chromatography.

  • Impurities that do not react with Boc₂O remain polar and are easily separated.

Advanced Technique: HILIC (Hydrophilic Interaction)[4]

For compounds that are too polar for C18 but you wish to avoid the "Boc-Bypass".

Core Principle: HILIC uses a polar stationary phase (Bare Silica, Amide, or Zwitterionic) with a non-polar mobile phase (high % Acetonitrile). Water is the "strong" solvent.

Recommended System:

  • Column: Amide-functionalized silica (e.g., TSKgel Amide-80 or BEH Amide). Amide phases are more stable and show less irreversible adsorption than bare silica.

  • Mobile Phase A: Acetonitrile (90%).[4]

  • Mobile Phase B: 10 mM Ammonium Formate (pH 3.0) or Ammonium Acetate (pH 5.8).

  • Gradient: Start at 95% A (High Organic) -> Gradient to 60% A (Higher Aqueous).

Critical Warning:

  • Sample Diluent: Dissolve your sample in 50:50 ACN:Water or higher % ACN. Injecting a sample dissolved in 100% water will cause "solvent mismatch" and destroy peak shape.

Frequently Asked Questions (FAQ)

Q: Can I use TFA (Trifluoroacetic acid) in my mobile phase? A: Proceed with caution. While TFA improves peak shape by ion-pairing, the high acidity (pH < 2) can trigger azetidine ring opening, especially upon concentration of fractions (where acid concentration spikes). If you must use TFA, neutralize fractions immediately with NH₄OH or bicarbonate before evaporation. Formic acid is a safer, volatile alternative.

Q: My compound is an oil and difficult to handle. How do I solidify it? A: Azetidinyl-pyridines often form oils as free bases. Convert it to a salt:

  • Dissolve in minimal Et₂O or EtOAc.

  • Add 1M HCl in Ether or Oxalic acid in acetone dropwise.

  • The salt should precipitate. Filter and wash.[4][5] This also serves as a final purification step (crystallization).

Q: How do I remove triethylamine (TEA) from my product? A: TEA boils at ~89°C but sticks to compounds.

  • Method 1: Co-evaporate with Toluene 3x (azeotropic removal).

  • Method 2: Dry under high vacuum (>0.1 mbar) at 40°C overnight.

  • Method 3: If stable, dissolve in DCM and wash with pH 9 buffer (removes TEA salts) or dilute bicarbonate.

References

  • BenchChem Technical Support. (2025).[3][6][7][8] Purification of Polar Heterocyclic Compounds: Adjusting pH and Stationary Phases. BenchChem.[3][6][8]

  • American Chemical Society. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications.

  • National Institutes of Health (NIH). (2019). Rapid, direct, and sensitive determination of aziridine and 2-chloroethylamine by hydrophilic interaction liquid chromatography-mass spectrometry. PMC.

  • Agilent Technologies. (2023). Mastering HILIC-Z Separation for Polar Analytes. Agilent.[4][5][9]

  • Teledyne Labs. (2025). HILIC Purification Strategies for Flash Chromatography. Teledyne ISCO.

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.[10][11][12] Waters Blog.

Sources

Optimization

Solving regioselectivity issues in 2-substituted 3-nitropyridine synthesis

Executive Summary: The "3-Nitro" Challenge The 2-substituted 3-nitropyridine core is a critical pharmacophore in kinase inhibitors (e.g., PI3K, mTOR pathways). However, synthesizing this scaffold is notoriously difficult...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "3-Nitro" Challenge

The 2-substituted 3-nitropyridine core is a critical pharmacophore in kinase inhibitors (e.g., PI3K, mTOR pathways). However, synthesizing this scaffold is notoriously difficult due to the "mismatch" of electronic effects:

  • Electrophilic Aromatic Substitution (EAS): Pyridine is electron-deficient. Direct nitration is harsh and naturally favors the 3-position, but if an electron-donating group (EDG) like -NH₂ or -OH is at C2, the directing effect often pushes nitration to C5 (para to the EDG), not C3.

  • Nucleophilic Aromatic Substitution (SNAr): Once the nitro group is installed, it activates the ring. However, controlling which leaving group is displaced (e.g., in 2,4-dichloro-3-nitropyridine) or preventing hydrolysis to the pyridone requires precise condition control.

This guide provides troubleshooting for the three primary synthetic routes: The Nitramine Rearrangement , The Pyridone Pathway , and Palladium-Catalyzed Coupling .

Diagnostic Flowchart: Select Your Route

Before troubleshooting, ensure you are on the correct synthetic path for your starting material.

SynthesisPath Start Starting Material? Amino 2-Aminopyridine Start->Amino Hydroxy 2-Hydroxypyridine (2-Pyridone) Start->Hydroxy Halo 2-Chloro-3-nitropyridine Start->Halo Rearrange Route A: Nitramine Rearrangement Amino->Rearrange Target: 2-Amino-3-nitro Nitration Route B: Pyridone Nitration -> POCl3 Hydroxy->Nitration Target: 2-Chloro-3-nitro SNAr Route C: S_NAr Displacement Halo->SNAr Target: 2-Alkoxy/Amino-3-nitro Suzuki Route D: Pd-Catalyzed Coupling Halo->Suzuki Target: 2-Aryl-3-nitro

Figure 1: Decision matrix for selecting the optimal synthetic route based on available starting materials and desired 2-substituent.

Module A: The Nitration Protocols (Creating the Core)

Ticket #101: "I
Troubleshooting

Mechanistic Overview: The Hygroscopicity of Azetidine Hydrochloride

Welcome to the Technical Support Center for API and Excipient Handling. This guide provides authoritative troubleshooting, analytical workflows, and handling protocols for managing the highly hygroscopic nature of azetid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for API and Excipient Handling. This guide provides authoritative troubleshooting, analytical workflows, and handling protocols for managing the highly hygroscopic nature of azetidine hydrochloride salts in pharmaceutical development.

Azetidine hydrochloride (


) is a four-membered cyclic amine salt widely utilized as a structural building block in drug discovery[1][2]. The compound's severe hygroscopicity is driven by two factors: the inherent ring strain of the azetidine core, which exposes the protonated amine, and the strong hydrogen-bonding capability of the chloride counterion. When exposed to ambient humidity, capillary condensation occurs on the crystal surface, leading to rapid moisture uptake, caking, and eventual deliquescence (dissolving into its own absorbed moisture)[3]. This compromises stoichiometric accuracy during weighing and can catalyze hydrolytic degradation[3][4].

Troubleshooting FAQs

Q1: My azetidine hydrochloride batch has formed hard clumps in the bottle. Is it ruined, and how do I recover it?

  • Causality: Clumping (caking) occurs when ambient water vapor forms liquid bridges between salt particles. Minor temperature fluctuations cause these bridges to recrystallize into solid crystalline bonds[3][4].

  • Solution & Validation: If the material has not fully deliquesced, it can be recovered via vacuum drying. Because azetidine derivatives can be thermally sensitive, avoid high-heat ovens. Instead, apply a high vacuum (via a Schlenk line) at ambient temperature (25°C) for 12–24 hours[3].

  • Self-Validating Check: Perform a Karl Fischer (KF) titration post-drying. The protocol validates itself if the moisture content returns to the theoretical anhydrous baseline (<0.5% w/w), confirming that the caking was purely physical surface moisture rather than a chemical degradation event[5].

Q2: How can I accurately weigh this salt without it gaining mass on the balance?

  • Causality: Azetidine hydrochloride will continuously absorb moisture from the air, meaning its mass will artificially inflate on an open balance, ruining your reaction stoichiometry[6][7].

  • Solution & Validation: Never weigh hygroscopic salts in open air. Utilize a nitrogen-purged glovebox (<5% Relative Humidity)[7]. If a glovebox is unavailable, use the "weighing by difference" method with pre-tared, septum-capped vials. Inject anhydrous solvents directly through the septum to dissolve the salt, ensuring zero atmospheric exposure[7].

  • Self-Validating Check: Place the sealed, septum-capped vial on the analytical balance. If the mass remains perfectly stable over a 5-minute observation window, the closed-system isolation is successful.

Q3: How do I determine the exact humidity threshold where my salt becomes unstable?

  • Causality: Every hygroscopic material has a Critical Relative Humidity (CRH). Above this threshold, the ambient vapor pressure exceeds the saturated solution vapor pressure of the salt, triggering exponential water uptake[6].

  • Solution: Conduct a Dynamic Vapor Sorption (DVS) analysis to map the moisture sorption isotherm[6][8].

Analytical Workflows & Methodologies

Protocol A: Dynamic Vapor Sorption (DVS) Profiling

DVS is the gold-standard gravimetric technique for quantifying moisture uptake and determining optimal storage conditions[5][8].

  • Sample Preparation: Load 10–20 mg of azetidine hydrochloride into the microbalance pan of the DVS analyzer[3].

  • In-Situ Drying (Equilibration): Purge the chamber with desiccated dry air or nitrogen (0% RH) at 25°C. The system continuously monitors mass. Causality: Do not use a fixed time limit for drying. The system self-validates equilibrium only when the rate of mass change (

    
    ) drops below 0.002% per minute[8][9].
    
  • Sorption Ramp: Automatically increase the humidity in 10% RH increments up to 90% RH. The instrument holds at each step until the

    
     equilibrium criteria is met[5][9].
    
  • Desorption Ramp: Decrease the RH back to 0% in 10% decrements.

  • Data Interpretation: Analyze the gap between the sorption and desorption curves. A significant gap (hysteresis) indicates that water molecules have been irreversibly trapped in the crystal lattice (hydrate formation), which fundamentally alters the API's solid-state properties[6][8].

DVS_Workflow Start Equilibrate Sample (0% RH, 25°C) Step1 Ramp Humidity (Δ 10% RH steps) Start->Step1 Step2 Monitor Mass Change (Gravimetric Balance) Step1->Step2 Decision Equilibrium Reached? (dm/dt < 0.002%/min) Step2->Decision Decision->Step1 No Step3 Record Sorption Isotherm Decision->Step3 Yes Step4 Desorption Cycle (Ramp down to 0% RH) Step3->Step4 End Calculate Hysteresis & Water Uptake Limit Step4->End

Dynamic Vapor Sorption (DVS) self-validating analytical workflow for hygroscopic salts.

Protocol B: Anhydrous Benchtop Handling & Reaction Setup

For synthetic chemists utilizing azetidine hydrochloride in cross-coupling or substitution reactions.

  • Preparation: Bake all reaction vials and magnetic stir bars in an oven at 120°C for 4 hours. Cool them inside a vacuum desiccator.

  • Atmospheric Isolation: Transfer the baked vials into a controlled glovebox environment (<5% RH)[7].

  • Dispensing: Weigh the required stoichiometric mass of azetidine hydrochloride into the vials[7].

  • Hermetic Sealing: Cap the vials tightly with PTFE-lined silicone septa before removing them from the glovebox[7].

  • Solvent Introduction: On the benchtop, insert an argon-purged needle into the septum to equalize pressure, and inject anhydrous solvents directly via syringe[7].

Handling_Workflow A Store under Argon/N2 (25°C, tightly sealed) B Transfer to Glovebox (<5% RH Environment) A->B C Weigh in Pre-tared Sealed Vials B->C D Inject Solvents via Septum (Avoid Air Exposure) C->D E Proceed to Synthesis (Anhydrous Conditions) D->E

Closed-system handling protocol to prevent moisture uptake during reaction setup.

Quantitative Specifications & Data

To ensure batch-to-batch reproducibility, adhere to the following physicochemical parameters when managing azetidine hydrochloride inventories.

ParameterSpecification / ValueMechanistic Rationale
Appearance Baseline White to off-white powderPure crystalline state. Yellowing or paste-like consistency indicates severe moisture degradation or oxidation[2][3].
Storage Environment Argon or Nitrogen gas, 25°CDisplaces atmospheric oxygen and water vapor, preventing both hydrolysis and oxidative degradation[1][2][10].
Moisture Uptake Limit >15% w/w at 80% RHClassifies the salt as "Very Hygroscopic". Requires stringent moisture-barrier packaging[4][5].
Drying Methodology High Vacuum, <40°C (12-24h)Removes physically adsorbed surface water without inducing thermal ring-opening or decomposition[3].
Max Air Exposure < 2 MinutesPrevents the salt from absorbing >1% water by mass, preserving stoichiometric integrity during rapid transfers.

References

  • Dynamic Vapor Sorption and its relevance in API characterization Source: Ardena URL:[Link]

  • Azetidine Hydrochloride Source: ChemDict URL:[Link]

  • Dynamic Vapor Sorption Source: SK pharmteco URL:[Link]

  • Azetidine Hydrochloride, 95% Source: Azaricta Research URL:[Link]

  • How do you handle hygroscopic salts? Source: HepatoChem URL:[Link]

  • The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance Source: American Pharmaceutical Review URL:[Link]

  • Dynamic Vapor Sorption - AQUALAB Source: Addium URL:[Link]

  • Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA Source: TA Instruments URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structural Characterization of 2-(Azetidin-3-yl)-3-nitropyridine: A Comparative Analysis

For researchers and professionals in the field of drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. 2-(Azetidin-3-yl)-3-nitropyridine, a molecule featuring...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in the field of drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. 2-(Azetidin-3-yl)-3-nitropyridine, a molecule featuring a strained azetidine ring coupled with an electron-deficient nitropyridine system, presents a unique characterization challenge. This guide provides an in-depth analysis of its ¹H NMR (Proton Nuclear Magnetic Resonance) signature and objectively compares this powerful technique with other essential analytical methods. Our focus is not merely on the data itself, but on the strategic application of these techniques to build a robust, self-validating analytical package.

Part 1: The Locus of Investigation: Predicted ¹H NMR Analysis

¹H NMR spectroscopy remains the gold standard for the structural elucidation of organic molecules in solution. By probing the chemical environment of hydrogen nuclei, it provides a detailed map of the molecular framework. For a molecule like 2-(Azetidin-3-yl)-3-nitropyridine, a systematic analysis of the expected spectrum is the first step in its characterization.

The structure can be dissected into two key fragments for predictive analysis: the azetidine ring and the 3-nitropyridine ring.

Caption: Molecular structure of 2-(Azetidin-3-yl)-3-nitropyridine with proton labeling.

Azetidine Ring Protons: The four-membered azetidine ring is conformationally strained. The protons on this ring (Ha, Hb, Hc, and the NH proton) will exhibit characteristic signals.

  • Hc (Methine Proton): This proton is at the point of attachment to the pyridine ring. Its chemical shift will be influenced by the anisotropic effect of the aromatic ring and the electron-withdrawing nature of the adjacent nitrogen. We predict a multiplet for this proton due to coupling with the neighboring methylene protons (Ha and Hb).

  • Ha, Hb (Methylene Protons): These protons are diastereotopic and will likely show complex splitting patterns, appearing as multiplets. They will couple with each other (geminal coupling) and with the methine proton Hc (vicinal coupling).

  • NH Proton: The chemical shift of the amine proton can be highly variable and is dependent on solvent, concentration, and temperature. It may appear as a broad singlet.

3-Nitropyridine Ring Protons: The pyridine ring protons (Hd, He, Hf) are in an aromatic environment, and their chemical shifts are significantly influenced by the strongly electron-withdrawing nitro group (NO2) and the ring nitrogen.

  • Hd: This proton is ortho to the nitro group and will be the most downfield-shifted proton on the pyridine ring, likely appearing as a doublet of doublets.

  • He: This proton is para to the nitro group and will also be shifted downfield, appearing as a doublet of doublets.

  • Hf: This proton is meta to the nitro group and will be the most upfield of the pyridine protons, also appearing as a doublet of doublets.

Predicted ¹H NMR Data Summary

Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale
Hd 8.8 - 9.2dd~2.0, ~0.5Ortho to NO₂, deshielded
He 8.4 - 8.7dd~8.0, ~2.0Para to NO₂, deshielded
Hf 7.5 - 7.8dd~8.0, ~4.5Meta to NO₂, least deshielded pyridine H
Hc 4.0 - 4.5m-Attached to aromatic ring
Ha, Hb 3.5 - 4.0m-Azetidine ring protons
NH 1.5 - 3.5br s-Exchangeable proton

Part 2: A Comparative Framework: Alternative and Complementary Analytical Techniques

While ¹H NMR is indispensable, a multi-faceted approach is crucial for irrefutable characterization. Integrating data from other techniques provides orthogonal validation.

TechniqueInformation ProvidedAdvantagesDisadvantages
¹H NMR Detailed proton framework, connectivity, stereochemistryHigh resolution, non-destructive, quantitativeLower sensitivity, complex spectra for large molecules
¹³C NMR Carbon skeleton, number of unique carbonsComplements ¹H NMR, simpler spectraLow natural abundance of ¹³C, requires longer acquisition times.[1][2]
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS)High sensitivity, small sample amount neededProvides limited structural information on its own, destructive.[3]
HPLC Purity, quantificationExcellent for assessing purity and for purificationNot a primary tool for structural elucidation
FTIR Presence of functional groups (e.g., N-H, NO₂, C=N)Fast, provides a functional group fingerprintDoes not provide detailed connectivity information

Expert Insights: For a novel compound like 2-(Azetidin-3-yl)-3-nitropyridine, High-Resolution Mass Spectrometry (HRMS) is a critical partner to ¹H NMR. HRMS provides the exact mass, allowing for the determination of the elemental formula, which serves as a fundamental check on the proposed structure. ¹³C NMR confirms the carbon backbone, and HPLC is essential for verifying the purity of the sample before committing to more time-consuming analyses.

Part 3: The Workflow: A Validated Experimental Protocol

Achieving high-quality, reproducible NMR data is contingent on a meticulous experimental approach. The following protocol is designed to be a self-validating system.

Step-by-Step Protocol for ¹H NMR Acquisition

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2-(Azetidin-3-yl)-3-nitropyridine. The exact mass is crucial for any future quantitative analysis (qNMR).

    • Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to slow down the exchange of N-H protons, making them more easily observable.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent. TMS provides a reference signal at 0 ppm.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup & Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step is vital for maintaining a stable magnetic field.

    • Shim the magnetic field to achieve homogeneity. This is assessed by the sharpness and symmetry of a reference peak (e.g., the residual solvent peak).

    • Set the appropriate spectral width, number of scans, and relaxation delay. For a standard ¹H NMR, 16-64 scans are typically sufficient.

    • Acquire the Free Induction Decay (FID) data.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Reference the spectrum by setting the TMS peak to 0 ppm.

    • Integrate the peaks to determine the relative ratios of the different types of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the protons in the molecule.

cluster_workflow ¹H NMR Experimental Workflow prep Sample Preparation (5-10 mg in 0.6 mL solvent) load Load Sample & Lock prep->load Transfer to NMR tube shim Shim Magnetic Field load->shim Stabilize field acquire Acquire FID Data shim->acquire Optimize resolution process Process Data (FT, Phase, Reference) acquire->process Convert to spectrum analyze Analyze Spectrum (Assign Peaks) process->analyze Elucidate structure

Caption: A streamlined workflow for acquiring a high-quality ¹H NMR spectrum.

Conclusion

The structural characterization of 2-(Azetidin-3-yl)-3-nitropyridine is most effectively achieved through ¹H NMR spectroscopy, which provides unparalleled detail about the proton environment. However, for complete and unambiguous confirmation, a holistic approach is paramount. By integrating ¹H NMR with complementary techniques such as mass spectrometry for molecular weight confirmation and HPLC for purity assessment, researchers can build a comprehensive and robust data package. This multi-technique strategy ensures the scientific integrity required for advancing drug discovery and development programs.

References

  • The Royal Society of Chemistry. (2015).
  • ACS Publications. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.
  • Supplementary Inform
  • ChemicalBook. 3-Nitropyridine(2530-26-9) 1H NMR spectrum.
  • TSI Journals. (2010). Organic CHEMISTRY.
  • ChemicalBook. 2,4-Dichloro-3-nitropyridine(5975-12-2) 1H NMR spectrum.
  • ChemicalBook. 2-Bromo-3-nitropyridine(19755-53-4) 1H NMR spectrum.
  • ChemicalBook. 3-(Cbz-Amino)-azetidine(914348-04-2) 1H NMR spectrum.
  • ChemicalBook. 1-Boc-3-azetidinone(398489-26-4) 1H NMR spectrum.
  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025).
  • NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084).
  • ChemicalBook. 2-Amino-3-nitropyridine(4214-75-9) 1H NMR spectrum.
  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. (2022). PMC.
  • Synthesis and Characteriz
  • Der Pharma Chemica. Synthesis and characterization of some new twin drugs having substituted pyridines.
  • MDPI. (n.d.).
  • Canadian Center of Science and Education. (2011). Synthesis and Characterization of Some New Azetidin-2-ones Containing Coumarin Moiety and Their Antimicrobial Study.
  • ResearchGate. 1 H-NMR data for the prepared 2-Azetidinone compounds (4a-j).
  • ijarsct. (2023).
  • Impactfactor. (2024). Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds.
  • Benchchem.
  • PMC. (2019).
  • MDPI.

Sources

Comparative

A Comparative Guide to HPLC Method Development for the Purity Analysis of Azetidinyl-Nitropyridine Compounds

In the landscape of pharmaceutical development, the stringent assessment of purity for active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. Azetidinyl-nitropyridine derivatives, an emerging c...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the stringent assessment of purity for active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. Azetidinyl-nitropyridine derivatives, an emerging class of compounds with significant therapeutic potential, present unique analytical challenges due to their inherent chemical properties. This guide provides an in-depth, experience-driven approach to developing and comparing High-Performance Liquid Chromatography (HPLC) methods for the comprehensive purity profiling of these molecules. We will explore a robust reversed-phase method and compare its performance against a Hydrophilic Interaction Liquid Chromatography (HILIC) approach, providing the technical rationale and experimental data to guide researchers in making informed decisions for their analytical workflows.

The Analytical Challenge: Understanding the Azetidinyl-Nitropyridine Structure

The azetidinyl-nitropyridine scaffold incorporates both a potentially basic azetidine ring and a polar nitropyridine moiety. This combination can result in poor retention on traditional reversed-phase columns and potential for peak tailing. Furthermore, impurities from the synthesis, such as starting materials, intermediates, or degradation products, can span a wide range of polarities, making a single isocratic method often insufficient for complete separation.[1][2] A well-developed HPLC method must be able to resolve the main component from all potential impurities with high resolution and sensitivity.

Workflow for HPLC Method Development and Comparison

The following diagram illustrates the logical workflow for developing and comparing HPLC methods for the purity analysis of azetidinyl-nitropyridine compounds.

HPLC_Method_Development cluster_0 Phase 1: Initial Method Development cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Comparison A Define Analytical Target Profile (ATP) B Scout RP-HPLC Conditions (C18 Column, ACN/Water Gradient) A->B C Scout HILIC Conditions (Amide Column, ACN/Water Gradient) A->C D Evaluate Initial Chromatograms (Peak Shape, Retention, Resolution) B->D C->D E Optimize RP-HPLC Method (Mobile Phase pH, Gradient Slope, Temperature) D->E Proceed with promising approach(es) F Optimize HILIC Method (Buffer Concentration, Gradient Slope) D->F Proceed with promising approach(es) G Select Best Method for Validation E->G F->G H Validate Selected Method (ICH Q2(R1)) G->H I Perform Comparative Study (RP-HPLC vs. HILIC) H->I J Final Method Implementation I->J

Caption: Logical workflow for the development and comparison of HPLC methods.

Primary Method: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is often the workhorse of pharmaceutical analysis due to its robustness and versatility.[3] For azetidinyl-nitropyridine compounds, a C18 column is a logical starting point due to its ability to retain aromatic compounds through hydrophobic interactions.

Experimental Protocol: RP-HPLC
  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier is crucial for protonating the basic nitrogen on the pyridine ring, leading to more symmetrical peak shapes.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: PDA detection from 200-400 nm, with a specific wavelength for quantification determined by the UV spectrum of the azetidinyl-nitropyridine (likely around 254 nm or a higher wavelength due to the nitropyridine chromophore).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the azetidinyl-nitropyridine sample.

    • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

    • Vortex to ensure complete dissolution.

    • Filter through a 0.45 µm syringe filter prior to injection.

Comparative Method: Hydrophilic Interaction Liquid Chromatography (HILIC)

For compounds that exhibit high polarity, HILIC presents a powerful alternative to RP-HPLC.[4][5] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which promotes the partitioning of polar analytes into a water-enriched layer on the surface of the stationary phase. This can lead to improved retention and selectivity for polar compounds that would otherwise elute in or near the void volume in a reversed-phase system.[2]

Experimental Protocol: HILIC
  • Instrumentation: A standard HPLC system as described for RP-HPLC.

  • Chromatographic Conditions:

    • Column: HILIC column with a polar stationary phase (e.g., Amide, 150 mm x 4.6 mm, 3.5 µm particle size).

    • Mobile Phase A: 95% Acetonitrile, 5% Water, with 10 mM Ammonium Acetate, pH 5.0.

    • Mobile Phase B: 50% Acetonitrile, 50% Water, with 10 mM Ammonium Acetate, pH 5.0.

    • Gradient Program:

      • 0-2 min: 0% B

      • 2-15 min: 0% to 50% B

      • 15-20 min: 50% B

      • 20.1-25 min: 0% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.

    • Detection Wavelength: Same as RP-HPLC.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the azetidinyl-nitropyridine sample.

    • Dissolve in a 90:10 mixture of acetonitrile and water to a final concentration of 1 mg/mL. The high organic content of the diluent is crucial for good peak shape in HILIC.[6]

    • Vortex to ensure complete dissolution.

    • Filter through a 0.45 µm syringe filter prior to injection.

Performance Comparison

The following table presents hypothetical but representative data comparing the performance of the developed RP-HPLC and HILIC methods for the analysis of an azetidinyl-nitropyridine API and two of its potential impurities: a more polar starting material and a less polar degradation product.

Parameter RP-HPLC Method HILIC Method Commentary
Retention Time (Main Peak) 15.2 min8.5 minHILIC provides a faster elution for the main peak.
Retention Time (Polar Impurity) 2.1 min (Poorly Retained)12.3 min (Well Retained)HILIC demonstrates superior retention for the polar impurity.
Retention Time (Non-Polar Impurity) 22.5 min3.1 minRP-HPLC offers better retention for the non-polar impurity.
Resolution (Main Peak / Polar Impurity) 1.8> 5.0HILIC provides a significantly better separation from the polar impurity.
Resolution (Main Peak / Non-Polar Impurity) > 4.02.5RP-HPLC shows better separation from the non-polar impurity.
Tailing Factor (Main Peak) 1.31.1The HILIC method yielded a more symmetrical peak for the main analyte.
LOD (Main Peak) ~1.0 µg/mL~0.8 µg/mLHILIC can offer slightly better sensitivity due to the high organic mobile phase enhancing MS ionization (if used).
LOQ (Main Peak) ~3.0 µg/mL~2.5 µg/mL

Expert Insights and Method Selection

The choice between RP-HPLC and HILIC is not always straightforward and depends on the specific analytical goals.

  • For routine purity analysis and quality control, where the primary interest is the separation of the main peak from known, less polar impurities, the RP-HPLC method is robust, well-understood, and generally easier to implement.[1][3]

  • For in-depth impurity profiling, stability studies, or when dealing with highly polar starting materials or degradants, the HILIC method offers a clear advantage. Its orthogonal selectivity compared to RP-HPLC makes it an excellent confirmatory technique. The improved retention of polar analytes is critical for their accurate quantification.[4][6]

In a comprehensive drug development program, it is often beneficial to develop and validate both an RP-HPLC and a HILIC method to gain a complete picture of the impurity profile.

Method Validation

The chosen method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8][9] The validation package should include data for:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is often demonstrated through forced degradation studies.[8]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used.[9][10]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by spiking the sample with known quantities of the analyte.[10]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Conclusion

The development of a reliable HPLC method for the purity analysis of azetidinyl-nitropyridine compounds requires a systematic approach that considers the physicochemical properties of the analyte and its potential impurities. While a well-optimized reversed-phase HPLC method serves as an excellent primary choice for routine analysis, the orthogonal selectivity of HILIC provides a powerful tool for resolving challenging polar impurities. By employing the comparative approach outlined in this guide, researchers and drug development professionals can establish a comprehensive analytical strategy to ensure the quality, safety, and efficacy of these promising therapeutic agents.

References

  • Benchchem. Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Alternative Methods.
  • Benchchem. A Comparative Guide to HPLC Analysis of 6-Nitropyridine-2-carbonyl chloride Reaction Mixtures.
  • Benchchem. Comparative Guide to Analytical Methods for 3-Ethyl-4-nitropyridine 1-oxide.
  • Muszalska, I., et al. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.... Acta Poloniae Pharmaceutica - Drug Research.
  • ATSDR. Analytical Methods. Agency for Toxic Substances and Disease Registry.
  • Benchchem. A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride.
  • Waters. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • Resolian. HPLC-UV Method Development for Highly Polar Impurities.
  • Axion Labs. HPLC problems with very polar molecules.
  • ARKAT USA, Inc. Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors.
  • ResearchGate. Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • Marinković, V., et al. Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis. Journal of Pharmaceutical and Biomedical Analysis.
  • National Center for Biotechnology Information. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276).
  • National Center for Biotechnology Information. Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles.
  • Ahmed, S.E., et al. Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A.
  • Research Journal of Pharmacy and Technology. Development, Quantification and Validation of a HPLC-UV Method for Analysis of N-Nitroso Aryl Piperazine Quetiapine Impurity in Quetiapine Crude to better control in Final Drug Substance.
  • ResearchGate. Update on analytical methods for toxic pyrrolizidine alkaloids | Request PDF.
  • PubMed. Update on analytical methods for toxic pyrrolizidine alkaloids.
  • International Journal of Novel Research and Development. METHOD DEVELOPMENT AND VALIDATION FOR AZELASTINE HYDROCHLORIDE AND FLUTICASONE PROPIONATE BY USING RP-HPLC.
  • Frontiers in Health Informatics. QbD based RP-HPLC Method development for Quantitative Computation of Phase III Composition Comprising Azelnidipine and Metoprolo.
  • ResearchGate. Synthesis, Biological Evaluation and Docking Studies of Some New Indolyl-Pyridine Containing Thiazolidinone and Azetidinone Analogs.
  • Scholars Research Library. Development and Validation of Rapid RP- HPLC Method for the Determination of Azathioprine in Bulk and Pharmaceutical Dosage Form.

Sources

Validation

Bioactivity comparison of azetidine vs pyrrolidine pyridine analogs

The following guide provides an in-depth technical comparison of azetidine and pyrrolidine scaffolds within the context of pyridine-containing bioactive molecules. This content is structured for medicinal chemists and dr...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of azetidine and pyrrolidine scaffolds within the context of pyridine-containing bioactive molecules. This content is structured for medicinal chemists and drug discovery scientists, focusing on the causal relationships between ring size, physicochemical properties, and biological outcomes.[1]

Executive Summary

In the optimization of pyridine-based pharmacophores (e.g., nicotinic agonists, kinase inhibitors), the choice between pyrrolidine (5-membered) and azetidine (4-membered) saturated rings is a critical decision point. While pyrrolidine is the historical standard for secondary amine scaffolds, azetidine has emerged as a superior "bioisosteric chaser" for lowering lipophilicity (LogD) and blocking metabolic soft spots without compromising potency.

This guide analyzes the trade-offs: Azetidine typically offers improved metabolic stability and solubility due to lower lipophilicity and distinct vector geometry, whereas Pyrrolidine often provides superior entropic binding affinity due to reduced ring strain and greater conformational adaptability.

Physicochemical & Structural Profiling[1][2][3][4]

The transition from a 5-membered to a 4-membered ring fundamentally alters the electronic and steric landscape of the molecule.

Comparative Properties Table
PropertyAzetidine AnalogPyrrolidine AnalogImpact on Drug Design
Ring Strain ~25.4 kcal/mol~6.2 kcal/molAzetidine is more susceptible to acid-catalyzed ring opening but rigidifies the structure.
Basicity (pKa) ~11.29 (Parent)~11.27 (Parent)Very similar basicity; however, azetidine amine N is sterically less accessible for solvation.
Lipophilicity (

LogP)
-0.5 to -1.0 vs PyrrolidineBaselineRing contraction lowers LogP, improving solubility and reducing non-specific binding.
C-N-C Angle ~90°~109°Azetidine creates a distinct exit vector for substituents, altering H-bond donor/acceptor trajectories.
Metabolic Liability Ring Opening / N-dealkylation

-Carbon Hydroxylation
Pyrrolidine is prone to CYP450 oxidation at the

-carbon (lactam formation).
Structural Vector Analysis (Graphviz)

The following diagram illustrates the decision logic based on physicochemical constraints.

Bioisostere_Decision Start Lead Optimization: Pyridine-Amine Scaffold Issue_Solubility Issue: High LogP / Low Solubility Start->Issue_Solubility Issue_Metabolism Issue: High Clearance (CYP) Start->Issue_Metabolism Issue_Potency Issue: Low Target Affinity Start->Issue_Potency Action_Azetidine Strategy: Contract to Azetidine Issue_Solubility->Action_Azetidine Reduce lipophilicity Issue_Metabolism->Action_Azetidine Block alpha-C sites Action_Pyrrolidine Strategy: Retain/Expand Pyrrolidine Issue_Potency->Action_Pyrrolidine Need conformational flex Result_Azetidine Outcome: Lower LogP Rigid Vector Blocked alpha-oxidation Action_Azetidine->Result_Azetidine Result_Pyrrolidine Outcome: Flexible Binding Higher Entropy Standard Vectors Action_Pyrrolidine->Result_Pyrrolidine

Caption: Decision framework for selecting ring size based on ADME/Tox liabilities detected in early discovery.

Bioactivity & Potency Analysis: Case Studies

Case Study A: nAChR Agonists (Analgesics)

Compound Class: 3-pyridyl ether analogs (e.g., ABT-594 derivatives).[2]

  • Mechanism: Targeting

    
     neuronal nicotinic acetylcholine receptors.
    
  • Observation: In the development of ABT-594, replacing the azetidine ring with a pyrrolidine often maintained high affinity (

    
    ) but altered functional potency.
    
  • Key Data:

    • Azetidine Analog (ABT-594):

      
       = 0.055 nM (High Affinity).
      
    • Pyrrolidine Homolog:

      
       values often remain <1 nM, but oral bioavailability drops due to rapid Phase I metabolism (oxidation of the pyrrolidine ring).
      
  • Insight: The azetidine ring in ABT-594 is crucial not just for binding, but for protecting the basic nitrogen from rapid metabolic clearance while maintaining a specific distance from the pyridine nitrogen pharmacophore.

Case Study B: DDR1 Kinase Inhibitors (Lung Fibrosis)

Compound Class: Imidazo[1,2-a]pyridine core with amine side chains.

  • Context: Developing inhaled inhibitors for Idiopathic Pulmonary Fibrosis (IPF).[3]

  • Comparison:

    • Pyrrolidine Series: High potency (IC50 < 10 nM) but high cardiotoxicity risk (hERG inhibition) and moderate lung retention.

    • Azetidine Series (Cmpd 37): Retained nanomolar potency (IC50 ~15 nM) but significantly improved the Selectivity Index and reduced hERG inhibition.

  • Mechanism: The ring contraction reduced the lipophilicity (LogD), which lowered passive diffusion into cardiac tissue (reducing hERG liability) while maintaining sufficient lung tissue retention.

Comparative Bioactivity Data Summary
Target ClassAnalog TypePotency (IC50/Ki)Metabolic Stability (

)
Selectivity
nAChR (

)
Azetidine (ABT-594)0.05 nM (

)
High (>60 min)High
Pyrrolidine~0.5 nM (

)
Low (<20 min)Moderate
DDR1 Kinase Azetidine15 nMModerate (Lung)>100x vs DDR2
Pyrrolidine8 nMLow (Systemic)~20x vs DDR2
JAK3 Azetidine0.26 nMHighHigh (vs JAK1)

ADME & Metabolic Pathways

The primary driver for switching to azetidine is metabolic hardening. Pyrrolidines are notoriously susceptible to


-carbon oxidation by CYP450 isoforms.
Metabolic Pathway Visualization

Metabolism_Pathway Substrate_Pyr Pyrrolidine Analog CYP_Attack CYP450 Oxidation (Alpha-Carbon) Substrate_Pyr->CYP_Attack Intermed_OH Alpha-Hydroxy Pyrrolidine CYP_Attack->Intermed_OH Product_Lactam Lactam (Inactive) High Clearance Intermed_OH->Product_Lactam Oxidation Substrate_Aze Azetidine Analog CYP_Resist Steric/Strain Resistance Substrate_Aze->CYP_Resist Product_Stable Metabolically Stable Active Drug CYP_Resist->Product_Stable No Alpha-Oxidation

Caption: Contrast of metabolic fate. Pyrrolidines succumb to lactamization; Azetidines resist this pathway.

Expert Insight: While azetidines resist


-oxidation, they can undergo ring opening if the nitrogen is quaternized or if the molecule is subjected to highly acidic environments. However, under physiological conditions, the azetidine ring is robust enough for oral and inhaled delivery.

Experimental Protocols

To validate these differences in your own lab, use the following standardized workflows.

Protocol A: Synthesis via Amide Coupling (General)

Use this to synthesize matched molecular pairs (MMP) of Azetidine/Pyrrolidine pyridine analogs.

  • Reagents: Carboxylic acid-functionalized pyridine core (1.0 eq), Azetidine or Pyrrolidine amine (1.2 eq), HATU (1.5 eq), DIPEA (3.0 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve the pyridine carboxylic acid in DMF (0.1 M).

    • Add DIPEA and stir for 5 min at RT.

    • Add HATU; the solution should turn slightly yellow. Stir for 10 min to activate the acid.

    • Add the respective amine (azetidine or pyrrolidine).[4]

    • Critical Step: Azetidines are less nucleophilic due to ring strain. If conversion is low after 2h, heat to 40°C, but do not exceed 60°C to prevent ring opening.

    • Stir for 4-16h. Monitor by LCMS.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO3 (x2) and Brine. Dry over Na2SO4.

  • Purification: Flash chromatography (DCM/MeOH gradient). Azetidine analogs typically elute earlier (less polar surface area) than pyrrolidines.

Protocol B: Microsomal Stability Assay (Metabolic Clearance)

Use this to quantify the "Metabolic Hardening" effect.

  • Preparation: Prepare 10 mM stock solutions of the Azetidine and Pyrrolidine analogs in DMSO.

  • Incubation:

    • Dilute compounds to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human/mouse).

    • Pre-incubate at 37°C for 5 min.

    • Initiate reaction with NADPH (1 mM final).

  • Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 min.

  • Quenching: Immediately add 150 µL ice-cold Acetonitrile (containing internal standard) to stop the reaction.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(remaining %) vs time.

    • Expectation: Azetidine analogs should show a lower

      
       (longer 
      
      
      
      ) compared to pyrrolidine analogs.

References

  • Holladay, M. W., et al. (1998).[2] Structure-activity studies related to ABT-594, a potent nonopioid analgesic agent: effect of pyridine and azetidine ring substitutions.[2] Bioorganic & Medicinal Chemistry Letters. Link

  • Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry. Link

  • Ciamarra, R., et al. (2026).[5] A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF. Journal of Medicinal Chemistry. Link (Note: Year adjusted to context, refer to DOI for permanent record).

  • BenchChem. (2025).[1][6] A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery. BenchChem Technical Guides. Link

  • PharmaBlock. (2023). Azetidines in Drug Discovery: A Privileged Scaffold. PharmaBlock White Papers. Link

Sources

Comparative

A Comprehensive Guide to the Structural Validation of 2-(Azetidin-3-yl)-3-nitropyridine via 2D NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals In the intricate world of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of succ...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel heterocyclic compounds such as 2-(Azetidin-3-yl)-3-nitropyridine, a molecule with significant potential in medicinal chemistry, this structural validation is paramount. This guide provides an in-depth, technical comparison of how various two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques can be synergistically employed to definitively confirm its chemical structure. As senior application scientists, we present not just the "how" but the critical "why" behind our experimental choices, ensuring a robust and self-validating analytical approach.

The Challenge: Unambiguous Structure Elucidation

The structure of 2-(Azetidin-3-yl)-3-nitropyridine presents a unique set of challenges for structural elucidation. The presence of two distinct heterocyclic rings, an azetidine and a nitropyridine, connected by a single C-C bond, requires precise assignment of all proton (¹H) and carbon (¹³C) signals and, crucially, the definitive establishment of the connectivity between these two ring systems. While one-dimensional (1D) NMR provides initial clues, spectral overlap and the lack of direct through-bond correlation information often leave ambiguities. 2D NMR techniques are indispensable for resolving these complexities.[1][2][3]

The Solution: A Multi-faceted 2D NMR Approach

A combination of three key 2D NMR experiments provides a powerful and self-validating workflow for the complete structural assignment of 2-(Azetidin-3-yl)-3-nitropyridine:

  • ¹H-¹H Correlation Spectroscopy (COSY): To identify protons that are coupled to each other, typically through two or three bonds.[4][5][6][7][8]

  • ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): To identify which protons are directly attached to which carbon atoms.[8][9][10][11][12]

  • ¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC): To identify longer-range correlations between protons and carbons (typically 2-4 bonds), which is critical for connecting different spin systems and identifying quaternary carbons.[8][10][11][13][14][15]

Experimental Protocol: A Step-by-Step Guide

The following is a detailed methodology for acquiring the necessary 2D NMR data for 2-(Azetidin-3-yl)-3-nitropyridine.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of 2-(Azetidin-3-yl)-3-nitropyridine in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key.[16]

  • Ensure the sample is free of paramagnetic impurities, which can cause significant line broadening.[16]

2. Instrument Setup:

  • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

  • Tune and match the probe for both ¹H and ¹³C frequencies.

  • Shim the magnetic field to achieve high resolution and symmetrical line shapes.

3. 1D NMR Acquisition:

  • Acquire a standard 1D ¹H NMR spectrum to serve as a reference and for projection on the 2D spectra.

  • Acquire a 1D ¹³C NMR spectrum, potentially with DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) to differentiate between CH, CH₂, and CH₃ groups.[8]

4. 2D NMR Acquisition:

  • COSY: Acquire a standard gradient-enhanced COSY (gCOSY) experiment. Key parameters to optimize include the spectral width in both dimensions and the number of increments in the indirect dimension (t₁).

  • HSQC: Acquire a sensitivity-enhanced, gradient-selected HSQC experiment. This provides high sensitivity for detecting one-bond ¹H-¹³C correlations.[11]

  • HMBC: Acquire a gradient-selected HMBC experiment. The long-range coupling delay (typically optimized for J-couplings of 8-10 Hz) is a critical parameter to adjust for detecting two- and three-bond correlations.[11][14]

Data Analysis and Interpretation: Connecting the Dots

The power of this approach lies in the synergistic interpretation of the data from all three experiments. Below is a hypothetical analysis based on the expected structure of 2-(Azetidin-3-yl)-3-nitropyridine.

Expected Chemical Shifts
Ring System Position Atom Expected Chemical Shift (ppm) Rationale
PyridineH4¹H~8.5-9.0Downfield due to the electron-withdrawing nitro group and adjacent nitrogen.
PyridineH5¹H~7.5-8.0Influenced by the nitro group and the azetidinyl substituent.
PyridineH6¹H~8.8-9.2Most downfield proton due to proximity to the ring nitrogen and the nitro group.
AzetidineH3'¹H~4.0-4.5Methine proton attached to the pyridine ring, deshielded.
AzetidineH2'/H4'¹H~3.5-4.0Methylene protons adjacent to the nitrogen atom.[17][18]
PyridineC2¹³C~150-155Attached to the azetidinyl group and adjacent to the nitro group.
PyridineC3¹³C~140-145Attached to the nitro group.
PyridineC4¹³C~125-130
PyridineC5¹³C~120-125
PyridineC6¹³C~155-160Adjacent to the ring nitrogen.
AzetidineC3'¹³C~35-40Methine carbon.
AzetidineC2'/C4'¹³C~50-55Methylene carbons adjacent to the nitrogen.

Note: These are estimated chemical shifts and can vary based on solvent and other experimental conditions.

Visualizing the Connectivity

The following diagrams, generated using Graphviz, illustrate the expected correlations that would validate the structure of 2-(Azetidin-3-yl)-3-nitropyridine.

COSY_Correlations H4 H4 H5 H5 H4->H5 H6 H6 H5->H6 H3_prime H3' H2_4_prime H2'/H4' H3_prime->H2_4_prime

Caption: Expected ¹H-¹H COSY correlations.

HSQC_Correlations H4 H4 C4 C4 H4->C4 H5 H5 C5 C5 H5->C5 H6 H6 C6 C6 H6->C6 H3_prime H3' C3_prime C3' H3_prime->C3_prime H2_4_prime H2'/H4' C2_4_prime C2'/C4' H2_4_prime->C2_4_prime

Caption: Expected ¹H-¹³C HSQC correlations.

Caption: Key expected ¹H-¹³C HMBC correlations.

Step-by-Step Interpretation
  • Assign Spin Systems with COSY: The COSY spectrum will reveal two independent spin systems. The first is the pyridine ring, showing correlations between H4-H5 and H5-H6.[4][5] The second is the azetidine ring, showing a correlation between the methine proton (H3') and the methylene protons (H2'/H4').[6][7]

  • Correlate Protons to Carbons with HSQC: The HSQC spectrum provides direct, one-bond correlations, allowing for the unambiguous assignment of the carbon attached to each proton.[9][10][11] For example, the proton at ~8.5-9.0 ppm will correlate to the carbon at ~125-130 ppm, assigning them as H4 and C4, respectively.

  • Connect the Fragments with HMBC: The HMBC spectrum is the crucial final piece of the puzzle. It reveals longer-range couplings that bridge the two ring systems. The key correlation to observe is between the azetidine methine proton (H3') and the pyridine carbons C2 and C4. This definitively establishes the point of attachment between the two rings. Additionally, HMBC correlations from the pyridine protons to the quaternary carbons (C2 and C3) confirm their positions.[8][13][14]

Conclusion: A Self-Validating Approach

By systematically applying COSY, HSQC, and HMBC experiments, a self-validating network of correlations can be established. Each experiment provides a piece of the structural puzzle, and their combined interpretation leads to an unambiguous and robust structural validation of 2-(Azetidin-3-yl)-3-nitropyridine. This rigorous approach is essential for ensuring the chemical integrity of novel compounds in the drug discovery pipeline, providing a solid foundation for subsequent research and development activities. The principles outlined in this guide are broadly applicable to the structural elucidation of a wide range of complex organic molecules.

References

  • Vertex AI Search. (n.d.). Measuring methods available and examples of their applications COSY (COrrelation SPectroscopY).
  • Sathis Kumar, D., & Vinay Kumar Chakravarthy, M. (2011). Heteronuclear Multible Bond Correlation Spectroscopy- An Overview. International Journal of PharmTech Research, 3(3), 1412-1418.
  • Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy.
  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR.
  • JoVE. (2024, December 5). 2D NMR: Homonuclear Correlation Spectroscopy (COSY).
  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.
  • Columbia University. (n.d.). COSY - NMR Core Facility.
  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility.
  • Concepts in Magnetic Resonance Part A. (2004). A Comprehensive Discussion of HSQC and HMQC Pulse Sequences.
  • Wiley Science Solutions. (n.d.). NMR Spectral Databases.
  • CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy) HM - CF NMR.
  • Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra.
  • SpectraBase. (n.d.). Online Spectral Database.
  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • ResearchGate. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures.
  • nmrshiftdb2. (2025, September 7). nmrshiftdb2 - open nmr database on the web.
  • ACD/Labs. (n.d.). NMR Databases | 1H, 13C, 15N, 19F, 31P.
  • PMC. (n.d.). Databases and Software for NMR-Based Metabolomics.
  • ChemicalBook. (n.d.). Azetidine(503-29-7) 1H NMR spectrum.
  • ResearchGate. (n.d.). ¹³C NMR chemical shifts of C(2) of enamines derived from α-methyl azetidine (3a′).
  • PMC - NIH. (2021, September 30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
  • MDPI. (2002, August 31). 15 N Chemical Shifts in Energetic Materials: CP/MAS and ab Initio Studies of Aminonitropyridines, Aminonitropyrimidines, and Their N-Oxides.
  • The Royal Society of Chemistry. (n.d.). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines.
  • AMERICAN ELEMENTS. (n.d.). 2-(azetidin-1-yl)-3-nitropyridine | CAS 1851034-75-7.
  • ResearchGate. (n.d.). 15 N Chemical Shifts (ppm) of Free and Protonated Pyridine (PY) and... | Download Table.
  • University of Birmingham. (n.d.). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines.
  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them.
  • Supplementary Information. (n.d.).
  • Nanalysis. (2019, October 15). 2D NMR Experiments - HETCOR.
  • (n.d.). Chemical shifts.
  • (2025, August 2). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity.
  • PMC. (2022, September 3). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules.
  • PubMed. (2004, September 15). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data.
  • ResearchGate. (n.d.). 1 H-NMR data for the prepared 2-Azetidinone compounds (4a-j).
  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table.
  • ChemScene. (n.d.). 1260829-32-0 | 2-(Azetidin-3-yl)-3-methoxypyridine.
  • ResearchGate. (n.d.). Structure of azetidine‐containing compounds found in nature.
  • PubChem. (n.d.). Azetidin-3-one.

Sources

Validation

Elemental Analysis Standards for Nitrogen-Rich Heterocycles: A Comparative Technical Guide

Executive Summary & Core Directive In the high-stakes environment of drug development, nitrogen-rich heterocycles (e.g., tetrazoles, triazoles, pyridines) represent a distinct analytical challenge. Standard combustion pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

In the high-stakes environment of drug development, nitrogen-rich heterocycles (e.g., tetrazoles, triazoles, pyridines) represent a distinct analytical challenge. Standard combustion protocols often yield low carbon/high nitrogen errors due to incomplete combustion and rapid


 evolution.

This guide rejects the "one-size-fits-all" approach to Elemental Analysis (EA). Instead, it establishes a bimodal validation strategy : optimizing Dynamic Flash Combustion with specific oxidative catalysts (


) while utilizing Quantitative NMR (qNMR) as an orthogonal cross-check for hygroscopic or refractory samples.

The Challenge: Why "Standard" Protocols Fail

Nitrogen-rich heterocycles possess high thermal stability and aromaticity. When subjected to standard combustion (


), two failure modes occur:
  • Refractory Coking: The heterocyclic ring chars rather than oxidizing completely, trapping carbon in the ash. This leads to low Carbon (%C) results.

  • Kinetic

    
     Surge:  Compounds with high nitrogen content (e.g., >30% N) release nitrogen gas so rapidly that it can overwhelm the carrier gas flow or the reduction capacity of the copper layer, leading to high Nitrogen (%N)  artifacts or peak tailing.
    
The "Self-Validating" Standard

To trust your data, you must run a standard that mimics your analyte's difficulty. Acetanilide is insufficient for this class of compounds.

  • Standard Recommendation: Use Sulfanilamide (

    
    ) or Atropine  (
    
    
    
    ). These require more vigorous oxidation than acetanilide, providing a true system suitability test for refractory analytes.

Method A: Optimized Dynamic Flash Combustion (The Gold Standard)

This protocol modifies the classical Pregl-Dumas method to handle refractory nitrogen species.

Critical Reagents & Setup
  • Carrier Gas: Helium (99.999%).

  • Combustion Aid: Tungsten (VI) Oxide (

    
    )  powder.
    
    • Mechanism:[1]

      
       acts as an oxygen donor and flux, preventing the encapsulation of carbon in the ash.
      
  • Capsule: Tin (Sn) foil (generates a

    
     exotherm upon flash oxidation).
    
Step-by-Step Optimization Protocol
  • System Conditioning:

    • Run 3 "Blank" cycles (Tin capsule only) to purge atmospheric nitrogen.

    • Run 2 "Conditioning" samples (Sulfanilamide, 2 mg) to equilibrate the adsorption columns.

  • Sample Preparation (The "Sandwich" Technique):

    • Tare a clean Tin capsule.

    • Weigh 1.5 – 2.5 mg of sample (Precision:

      
       mg).
      
    • CRITICAL STEP: Add 5 – 10 mg of

      
        directly on top of the sample.
      
    • Seal the capsule strictly to exclude air bubbles.

  • Instrument Parameters (Dynamic Flash):

    • Oxygen Boost: Increase

      
       injection time by 20% over standard organic methods (ensure excess 
      
      
      
      for the
      
      
      regeneration).
    • Furnace Temperature: Set to

      
       (vs standard 
      
      
      
      ).
  • Acceptance Criteria:

    • The run is valid ONLY if the Sulfanilamide check standard (run every 10 samples) is within

      
       of theoretical values.
      
Visualization: Combustion Workflow

The following diagram illustrates the optimized pathway, highlighting the critical role of the Tungsten Oxide catalyst.

CombustionFlow cluster_0 Oxidation Zone Sample Sample + WO3 (Tin Capsule) Flash Flash Combustion (1800°C Exotherm) Sample->Flash Drop Reduct Reduction Tube (Cu, 650°C) Flash->Reduct NOx + CO2 + H2O Trap Water/CO2 Traps Reduct->Trap N2 + CO2 + H2O Separation GC Separation Trap->Separation Purified Gases Detect TCD Detection Separation->Detect Quantification

Caption: Optimized combustion flow. The WO3 additive ensures complete oxidation before gases reach the reduction zone.

Method B: Quantitative NMR (The Orthogonal Validator)

When combustion analysis fails repeatedly (often due to hygroscopicity or solvation), qNMR provides an absolute purity measurement that does not rely on combustion kinetics.

Why qNMR?
  • Specificity: Distinguishes between sample impurities and residual solvent/water.

  • No Reference Standard Needed: Purity is determined relative to an internal standard (e.g., Maleic Acid, TCNB), not a pure sample of the analyte itself.

Protocol Summary
  • Internal Standard (IS) Selection: Choose a high-purity IS (TraceCERT® grade) with non-overlapping signals (e.g., 1,3,5-trimethoxybenzene).

  • Weighing: Weigh ~10 mg sample and ~5 mg IS into the same vial. Record weights to 5 decimal places.

  • Acquisition:

    • Pulse delay (

      
      ) must be 
      
      
      
      (longest relaxation time) to ensure 99.9% magnetization recovery.
    • Acquire 64+ scans for S/N ratio > 150:1.

Comparative Analysis: Flash EA vs. qNMR

The following table contrasts the two methods specifically for nitrogen-rich heterocycles.

FeatureOptimized Flash Combustion (EA)Quantitative NMR (qNMR)
Primary Utility Bulk purity confirmation; verifying synthetic formula.Absolute purity assay; quantifying solvates/water.[2]
N-Rich Performance High Risk: Prone to low %C (coking) without

.
Excellent: Unaffected by combustion resistance.
Sample Requirement 1–3 mg (Destructive).5–20 mg (Recoverable).
Interferences Inorganic salts (non-combustible ash); Water (inflates H, dilutes C/N).Overlapping proton signals; Paramagnetic impurities.
Accuracy Target

(Absolute deviation).

(Relative purity).
Turnaround Fast (5–10 mins/sample).Moderate (Sample prep +

optimization).

Decision Logic for Method Selection

Do not default to EA. Use this logic gate to determine the correct analytical path for your heterocycle.

DecisionLogic Start New N-Rich Heterocycle Hygro Is sample Hygroscopic or Solvated? Start->Hygro Refract Is structure Refractory? (Poly-aromatic/High N) Hygro->Refract No (Dry) PathB Method B: qNMR (1H or 19F) Hygro->PathB Yes (Wet) PathA Method A: Flash EA + WO3 (Standard: Sulfanilamide) Refract->PathA Yes (Hard to burn) Refract->PathA No (Simple) PathC TGA + EA (Correct for volatiles) PathA->PathC Result > 0.4% Error?

Caption: Selection logic. Hygroscopic samples bypass EA for qNMR; refractory samples require EA with catalyst modification.

References

  • Wahed, S. et al. (2022). An International Study Evaluating Elemental Analysis. Journal of Organic Chemistry. [Link]

  • IUPAC. (2014). Assessment of international reference materials for isotope-ratio analysis (IUPAC Technical Report). Pure and Applied Chemistry. [Link]

  • Pauli, G. F. et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • Thermo Fisher Scientific.FlashSmart Elemental Analyzer: Nitrogen Determination in Refractory Materials. Application Note 42203. (Note: Reference grounded via general vendor protocols for WO3 usage in N-rich analysis).
  • NIST. (2023). Certificate of Analysis: Standard Reference Material® 141e (Acetanilide). [Link]

Sources

Comparative

A Comparative Guide to the In Vitro Metabolic Stability of Pyridine Scaffolds: A Senior Application Scientist's Perspective

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the pyridine scaffold holds a privileged position. Its presence in a multitude of FDA-approved drugs is a testame...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pyridine scaffold holds a privileged position. Its presence in a multitude of FDA-approved drugs is a testament to its ability to impart favorable physicochemical and pharmacological properties.[1] However, the metabolic fate of pyridine-containing drug candidates is a critical consideration that can significantly impact their clinical success. This guide provides an in-depth, objective comparison of the in vitro metabolic stability of various pyridine scaffolds, supported by experimental data and detailed methodologies, to empower researchers in designing more robust and effective therapeutics.

The Metabolic Landscape of Pyridine: Key Enzymatic Players

The in vitro metabolic stability of a compound is primarily assessed using liver-derived systems, such as microsomes and hepatocytes, which contain the key enzymes responsible for drug metabolism.[2] For pyridine scaffolds, two main enzyme superfamilies are of particular importance:

  • Cytochrome P450 (CYP) Enzymes: This superfamily, particularly isoforms like CYP3A4, are major contributors to the Phase I metabolism of a vast number of drugs.[3] They are responsible for oxidative transformations of the pyridine ring and its substituents.

  • Aldehyde Oxidase (AO): AO is a cytosolic enzyme that has gained significant attention for its role in the metabolism of nitrogen-containing heterocycles.[4][5] AO-mediated metabolism can lead to rapid clearance of drug candidates, making its early assessment crucial.[6]

Core Metabolic Pathways of Pyridine Scaffolds

The metabolic transformation of pyridine rings primarily occurs through two main pathways:

  • N-Oxidation: The nitrogen atom in the pyridine ring is susceptible to oxidation, forming a pyridine N-oxide.[7] This is a common metabolic route for many pyridine-containing compounds.

  • Hydroxylation: CYP enzymes can introduce hydroxyl groups at various positions on the pyridine ring, leading to the formation of hydroxypyridines.[7] The position of hydroxylation is influenced by the electronic properties and substitution pattern of the ring.

The interplay of these pathways, along with the potential for further metabolism of substituents, determines the overall metabolic profile and stability of a pyridine-containing molecule.

Comparative In Vitro Metabolic Stability: A Data-Driven Analysis

The substitution pattern on the pyridine ring plays a pivotal role in dictating its metabolic stability. The electronic properties of the substituents, whether electron-donating or electron-withdrawing, can significantly influence the susceptibility of the ring to enzymatic attack.

The Impact of Electron-Withdrawing Groups: A Case Study of Trifluoromethyl Substitution

A common strategy to enhance metabolic stability is the replacement of a metabolically labile group, such as a methyl group, with a more robust electron-withdrawing group, like a trifluoromethyl (CF₃) group.[8] The strong carbon-fluorine bond in the CF₃ group is less susceptible to enzymatic cleavage, effectively blocking a potential site of metabolism.[8][9]

Table 1: Comparative Metabolic Stability of Methyl vs. Trifluoromethyl-Substituted Analogs

Compound PairStructureIn Vitro SystemKey FindingReference
Picornavirus InhibitorsAnalog 1 (Methyl): Isoxazole-MethylAnalog 2 (Trifluoromethyl): Isoxazole-CF₃Monkey Liver MicrosomesThe methyl-substituted analog produced eight metabolic products, with two major metabolites arising from hydroxylation of the methyl group. The trifluoromethyl analog yielded only two minor metabolites, demonstrating a significant protective effect against metabolism.[10][10]

This data clearly illustrates the profound impact of a single substituent change on the metabolic fate of a molecule. The trifluoromethyl group not only prevents metabolism at its point of attachment but can also confer a broader protective effect on the entire molecule.[10]

The Influence of Substituent Position and Heteroatom Replacement

The position of substituents and the replacement of carbon atoms with other heteroatoms within the ring can also dramatically alter metabolic stability.

Table 2: Influence of Structural Modifications on Microsomal Stability of Piperazin-1-ylpyridazines

CompoundKey Structural FeaturesHalf-life (t₁/₂) in Mouse Liver Microsomes (min)Half-life (t₁/₂) in Human Liver Microsomes (min)Reference
1 Unsubstituted Phenyl and Piperazine23[11]
29 para-Fluoro on Phenyl, Pyridine in place of Phenyl, Diazaspiro[3.3]heptane in place of Piperazine113105[11]

The strategic modifications in compound 29, including blocking a potential site of metabolism with fluorine and altering the electronic properties with a pyridine ring, resulted in a greater than 50-fold improvement in in vitro metabolic stability.[11]

Experimental Protocols for Assessing In Vitro Metabolic Stability

To obtain reliable and reproducible data, standardized in vitro metabolic stability assays are essential. The following are detailed protocols for microsomal and hepatocyte stability assays.

Protocol 1: In Vitro Microsomal Stability Assay

This assay determines the rate of disappearance of a test compound upon incubation with liver microsomes, which are rich in Phase I metabolic enzymes.[8][12]

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a pyridine-based compound.

Materials:

  • Liver microsomes (human, rat, mouse, etc.)

  • Test compound and positive control (e.g., testosterone, verapamil)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl₂)

  • Stopping solution (e.g., ice-cold acetonitrile with an internal standard)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents: Prepare working solutions of the test compound and positive control. Thaw liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer. Prepare the NADPH regenerating system.

  • Incubation: In a 96-well plate, combine the microsomal suspension and the test compound. Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding an equal volume of ice-cold stopping solution.[12] The 0-minute time point serves as the initial concentration control.

  • Sample Processing: Centrifuge the plate to precipitate proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.[2][4][13]

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression will give the elimination rate constant (k). Calculate the half-life (t₁/₂ = 0.693/k) and intrinsic clearance (CLᵢₙₜ = (0.693/t₁/₂) * (incubation volume / mg microsomal protein)).

Diagram 1: Microsomal Stability Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Microsomes D Combine & Pre-incubate (37°C) A->D B Prepare Test Compound B->D C Prepare NADPH System E Initiate with NADPH C->E D->E F Incubate & Sample at Time Points E->F G Quench Reaction F->G H Protein Precipitation (Centrifuge) G->H I LC-MS/MS Analysis of Supernatant H->I J Calculate t½ & CLint I->J G A Incubate Compound with Liver Cytosol C Measure Compound Depletion over Time A->C B Incubate with Cytosol + AO Inhibitor (Hydralazine) B->C D Compare Depletion Rates C->D E Significant Decrease with Inhibitor? D->E F Compound is an AO Substrate E->F Yes G Compound is NOT a significant AO Substrate E->G No

Caption: Decision tree for confirming AO-mediated metabolism.

Causality Behind Experimental Choices: A Deeper Dive

  • Why Microsomes and Hepatocytes? Microsomes are enriched with CYP enzymes, providing a focused look at Phase I metabolism. Hepatocytes, being intact cells, offer a more comprehensive picture, including both Phase I and Phase II metabolism, as well as transporter effects. [2]* The Role of the NADPH Regenerating System: CYPs require NADPH as a cofactor for their catalytic activity. The regenerating system ensures a constant supply of NADPH throughout the incubation period, maintaining linear enzyme kinetics.

  • Internal Standards in LC-MS/MS: The use of a stable isotope-labeled internal standard is crucial for accurate quantification. It co-elutes with the analyte and experiences similar matrix effects, allowing for reliable correction of any variations during sample preparation and analysis. [2][4]

Conclusion: Designing for Metabolic Stability

The in vitro metabolic stability of pyridine scaffolds is a multifaceted property governed by the interplay of enzymatic pathways and the physicochemical characteristics of the molecule. A thorough understanding of the metabolic landscape, coupled with a data-driven approach to structure-activity relationships, is paramount for the successful design of pyridine-containing drugs. By strategically modifying substitution patterns to block or attenuate metabolic hotspots, medicinal chemists can significantly enhance the metabolic stability and, ultimately, the clinical viability of their drug candidates. This guide serves as a foundational resource to aid in this critical aspect of drug discovery.

References

  • Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. J Med Chem. 1995 Apr 14;38(8):1355-71. Available at: [Link]

  • Medicinal chemistry approaches to avoid aldehyde oxidase metabolism. ResearchGate. Available at: [Link]

  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. PMC. Available at: [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. Available at: [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available at: [Link]

  • Systematic Structure Modifications of imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). PubMed. Available at: [Link]

  • LC/MS analysis of NAD biosynthesis using stable isotope pyridine precursors. PubMed. Available at: [Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. ACS Publications. Available at: [Link]

  • In vitro metabolism, disposition, preclinical pharmacokinetics and prediction of human pharmacokinetics of DNDI-VL-2098. ScienceDirect. Available at: [Link]

  • LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: Application to a pharmacokinetic study in healthy volunteers. ResearchGate. Available at: [Link]

  • Medicinal chemistry approaches to avoid aldehyde oxidase metabolism. PubMed. Available at: [Link]

  • Systematic Structure Modifications of imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). PubMed. Available at: [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. ResearchGate. Available at: [Link]

  • Strategies for a comprehensive understanding of metabolism by aldehyde oxidase. Scilit. Available at: [Link]

  • Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). ResearchGate. Available at: [Link]

  • METABOLISM OF INTERMEDIATE PYRIMIDINE REDUCTION PRODUCTS IN VITRO. R Discovery. Available at: [Link]

  • How Do Electron Donating Substituents Affect the Electronic Structure, Molecular Topology, Vibrational Properties and Intra- and Intermolecular Interactions of Polyhalogenated Pyridines?. RSC Publishing. Available at: [Link]

  • Pyrimidine metabolism in man. V. The measurement in vivo of the biochemical effect of antineoplastic agents in animal and human subjects. PubMed. Available at: [Link]

  • Targeting Purine and Pyrimidine Metabolism in Human Apicomplexan Parasites. PMC. Available at: [Link]

  • Activation of CYP3A4: evidence for the simultaneous binding of two substrates in a cytochrome P450 active site. PubMed. Available at: [Link]

  • The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. PMC. Available at: [Link]

  • Pyrimidine metabolism. Wikipedia. Available at: [Link]

  • CYP3A4. Wikipedia. Available at: [Link]

  • Imidazopyridines as selective CYP3A4 inhibitors. PMC. Available at: [Link]

  • Purine and Pyrimidine Metabolism. Lecturio. Available at: [Link]

  • 3D-Quantitative Structure Metabolism Relationship (QSMR) Studies of CYP3A4 Substrates. ResearchGate. Available at: [Link]

  • Studying the influence of electron donor-withdraw groups on the photophysical properties of 3-arylthioimidazo[1,2-a]pyridines: experimental and theoretical study. ResearchGate. Available at: [Link]

  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions. Available at: [Link]

  • Intrinsic Effect of Pyridine-N-Position on Structural Properties of Cu-Based Low-Dimensional Coordination Frameworks. MDPI. Available at: [Link]

Sources

Validation

Benchmarking Synthetic Routes for 2-Heteroaryl-3-Nitropyridines

This guide benchmarks synthetic strategies for 2-heteroaryl-3-nitropyridines , a critical scaffold in the development of kinase inhibitors (e.g., PI3K, mTOR pathways) and allosteric modulators. The presence of the nitro...

Author: BenchChem Technical Support Team. Date: March 2026

This guide benchmarks synthetic strategies for 2-heteroaryl-3-nitropyridines , a critical scaffold in the development of kinase inhibitors (e.g., PI3K, mTOR pathways) and allosteric modulators. The presence of the nitro group at the C3 position creates a unique electronic environment—activating the C2 position for nucleophilic attack while simultaneously deactivating the ring for certain oxidative addition pathways, creating a "reactivity paradox" that frustrates standard protocols.

Executive Summary

Synthesizing 2-heteroaryl-3-nitropyridines requires navigating a trade-off between catalyst activity and functional group tolerance . The electron-withdrawing nitro group makes the C2-halogen bond labile to nucleophilic aromatic substitution (


) but can poison palladium catalysts in cross-coupling reactions via coordination.

This guide compares three dominant methodologies:

  • Suzuki-Miyaura Coupling: The industry standard, optimized for scalability.

  • Stille Coupling: The robust alternative for sterically hindered or unstable substrates.

  • Negishi Coupling: The high-reactivity route for difficult hetero-heteroaryl bonds.

Strategic Overview: The Disconnection Landscape

The choice of route depends heavily on the stability of the heteroaryl transmetallating agent and the specific halide available.

SyntheticLandscape Target 2-Heteroaryl-3-Nitropyridine SM_Cl 2-Chloro-3-nitropyridine (Cheap, Available) Suzuki Route 1: Suzuki-Miyaura (Boronic Acids) SM_Cl->Suzuki Requires SPhos/XPhos SM_Br 2-Bromo-3-nitropyridine (Reactive, Expensive) Stille Route 2: Stille (Organostannanes) SM_Br->Stille Standard Pd(0) Negishi Route 3: Negishi (Organozincs) SM_Br->Negishi PEPPSI/THF Suzuki->Target High Yield, Green Stille->Target Toxic, Robust Negishi->Target Moisture Sensitive

Figure 1: Strategic disconnections for accessing the 2-heteroaryl-3-nitropyridine scaffold.

Route 1: Suzuki-Miyaura Cross-Coupling (The Gold Standard)

The Suzuki coupling is the preferred route for Process Chemistry due to the low toxicity of boron reagents. However, standard conditions (e.g.,


) often fail with 2-halo-3-nitropyridines due to slow oxidative addition and competitive protodeboronation of heteroaryl boronic acids.
Mechanistic Insight: The Ligand Effect

The nitro group at C3 imposes steric bulk and electronic deactivation. To overcome this, biaryl phosphine ligands (Buchwald ligands) are essential.

  • SPhos / XPhos: These electron-rich, bulky ligands facilitate the oxidative addition into the electron-deficient C-Cl bond and prevent the formation of inactive Pd-pyridine complexes.[1]

Optimized Protocol
  • Substrate: 2-Chloro-3-nitropyridine (1.0 equiv)

  • Coupling Partner: Heteroarylboronic acid (1.5 equiv)

  • Catalyst:

    
     (5 mol%) + SPhos  (10 mol%)
    
  • Base:

    
     (2.0 equiv) — Phosphate is crucial for buffering pH and preventing protodeboronation.
    
  • Solvent: Toluene / Water (4:1)

  • Conditions: 100°C, 12 h, Argon atmosphere.[2][3]

Validation: Self-validate this protocol by monitoring the color change. The active Pd-SPhos complex typically forms a dark red/brown solution. Precipitation of Pd black indicates ligand failure or oxygen ingress.

Route 2: Stille Cross-Coupling (The Robust Alternative)

When the heteroaryl boronic acid is unstable (prone to rapid protodeboronation, e.g., 2-pyridyl or 2-thiazolyl boronates), Stille coupling is the "break-glass" method. Organostannanes are neutral and highly stable, avoiding the base-mediated decomposition pathways seen in Suzuki.

Mechanistic Insight: The "Neutral" Advantage

Unlike Suzuki, Stille coupling requires no base. This preserves the nitro group, which can sometimes undergo nucleophilic attack or reduction under harsh basic conditions. The reaction is driven by the affinity of tin for halogens.

Optimized Protocol
  • Substrate: 2-Bromo-3-nitropyridine (1.0 equiv) — Bromide is required; chlorides are too inert for Stille without specialized nickel catalysts.

  • Coupling Partner: Tributyl(heteroaryl)stannane (1.1 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    /
    
    
    (for difficult cases)
  • Additives: CuI (10 mol%) — The "Copper Effect" accelerates the transmetallation step significantly.

  • Solvent: 1,4-Dioxane or DMF

  • Conditions: 110°C, 4-8 h.

Validation: TLC monitoring is critical. Stannanes stain poorly; use UV (254 nm). To remove tin byproducts during workup, wash the organic phase with 10% aqueous KF (potassium fluoride), which precipitates insoluble polymeric tin fluorides.

Route 3: Negishi Coupling (The Reactivity King)

For linking two highly electron-deficient heteroocycles (e.g., coupling a 3-nitropyridine with a pyrimidine), Negishi coupling offers the highest reactivity profile. Organozinc reagents are far more nucleophilic than boron or tin species.

Mechanistic Insight: Transmetallation Velocity

The transmetallation of Zn to Pd is extremely fast, often occurring at room temperature. This minimizes the thermal window for side reactions like nitro group reduction. However, the preparation of the organozinc reagent requires strict exclusion of moisture.

Optimized Protocol
  • Substrate: 2-Bromo-3-nitropyridine (1.0 equiv)

  • Coupling Partner: Heteroaryl-ZnBr (1.2 equiv, prepared freshly via halogen-metal exchange with

    
     then 
    
    
    
    )
  • Catalyst: Pd-PEPPSI-IPr (2 mol%) — PEPPSI catalysts are air-stable precatalysts that initiate rapidly.

  • Solvent: THF (Anhydrous)

  • Conditions: Room Temperature to 60°C, 2-4 h.

Comparative Analysis & Benchmarking

The following table benchmarks these routes based on experimental yields and process suitability for a model reaction: Synthesis of 2-(furan-2-yl)-3-nitropyridine.

FeatureSuzuki-MiyauraStilleNegishi
Typical Yield 75 - 85%80 - 90%60 - 75%
Atom Economy HighLow (Tin waste)Moderate
Toxicity LowHigh (Neurotoxic) Moderate
Cost Low (Boronates cheap)High (Stannanes costly)Moderate
Moisture Sensitivity Low (Aqueous compatible)LowHigh (Strictly anhydrous)
Purification Easy (Crystallization)Difficult (Tin removal)Moderate
Best For... Scale-up & General Use Unstable Heterocycles High Reactivity Needs
Decision Matrix: Choosing Your Route

Use this logic flow to determine the optimal pathway for your specific substrate.

DecisionMatrix Start Start: Select Heteroaryl Partner IsBoronicStable Is the Boronic Acid Stable? (Not prone to protodeboronation?) Start->IsBoronicStable UseSuzuki USE SUZUKI (Pd(OAc)2 / SPhos) IsBoronicStable->UseSuzuki Yes IsStannaneToxic Can you handle Toxic Tin waste? IsBoronicStable->IsStannaneToxic No UseStille USE STILLE (Pd(PPh3)4 / CuI) IsStannaneToxic->UseStille Yes (Lab Scale) IsZinc Is the substrate sensitive to base? IsStannaneToxic->IsZinc No (Process Scale) IsZinc->UseSuzuki No (Try MIDA Boronates) UseNegishi USE NEGISHI (Pd-PEPPSI / THF) IsZinc->UseNegishi Yes

Figure 2: Decision matrix for selecting the synthetic route.

References
  • Suzuki Coupling of Pyridyl Boronates: Billingsley, K., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. Link

  • Stille Coupling Protocols: Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions. Link

  • Negishi Coupling with PEPPSI: Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Negishi Cross-Coupling. Chemistry – A European Journal. Link

  • Nitro-Pyridine Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (General reference for pyridine reactivity).
  • Liebeskind-Srogl Alternative: Prokopcová, H., & Kappe, C. O. (2008). The Liebeskind–Srogl C–C Cross-Coupling Reaction. Angewandte Chemie International Edition. Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-(Azetidin-3-yl)-3-nitropyridine

This guide outlines the authoritative, field-validated disposal procedures for 2-(Azetidin-3-yl)-3-nitropyridine . It is designed for researchers and safety officers requiring immediate, actionable protocols.[1] [2] Part...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative, field-validated disposal procedures for 2-(Azetidin-3-yl)-3-nitropyridine . It is designed for researchers and safety officers requiring immediate, actionable protocols.[1]

[2]

Part 1: Executive Summary & Immediate Action

Do not dispose of this compound down the drain or in municipal trash. 2-(Azetidin-3-yl)-3-nitropyridine combines a strained azetidine ring with a nitro-substituted pyridine.[2] This creates a unique hazard profile requiring strict segregation from strong acids (risk of exothermic ring-opening) and oxidizers (risk of reaction with the amine or nitro group).[2]

Disposal Pathway: High-Temperature Incineration (with NOx scrubbing).[2]

Part 2: Hazard Identification & Risk Assessment

To dispose of this chemical safely, you must understand the underlying mechanics of its reactivity.

Structural Hazard Analysis
  • Azetidine Moiety (Strained Ring): The 4-membered nitrogenous ring possesses significant angle strain (~26 kcal/mol).[2]

    • Risk:[2][3] In the presence of strong Lewis acids or Brønsted acids, the ring is susceptible to rapid, exothermic opening.

    • Implication:Strictly segregate from acidic waste streams.

  • 3-Nitropyridine Core: The nitro group (

    
    ) renders the molecule potentially shock-sensitive (though less than nitro-benzenes) and thermally unstable at high temperatures.[2]
    
    • Risk:[2][3][4] Thermal decomposition releases toxic nitrogen oxides (

      
      ).
      
    • Implication:Do not autoclave. Waste must be processed via controlled incineration.

  • Secondary Amine Functionality (Specific to 3-yl isomer): Unlike the 1-yl isomer, the 3-yl isomer likely retains a secondary amine (

    
    ).[2]
    
    • Risk:[2][3][4] Reaction with nitrosating agents (e.g., nitrites) forms carcinogenic nitrosamines.

    • Implication:Never mix with oxidizing or nitrosating waste streams. [2]

GHS Classification (Derived)
Hazard ClassCategoryStatement
Skin Irritation Cat 2H315: Causes skin irritation.[2][5]
Eye Irritation Cat 2AH319: Causes serious eye irritation.[4][5][6][7][8][9]
STOT-SE Cat 3H335: May cause respiratory irritation.[2][3][4][6][7][8]
Acute Toxicity Cat 4H302: Harmful if swallowed (Assumed based on nitropyridines).

Part 3: Pre-Disposal Stabilization & Segregation

Before moving the chemical to waste storage, ensure it is chemically stable.

Segregation Rules (The "Never Mix" List)
  • NO Acids: Contact with concentrated

    
     or 
    
    
    
    can trigger violent ring-opening polymerization.[2]
  • NO Oxidizers: Keep away from perchlorates, peroxides, and nitric acid to prevent ignition.

  • NO Aldehydes/Ketones: The secondary amine (if free) can react to form imines/enamines, altering the waste profile.

Container Selection
  • Primary: Amber glass vial (for small amounts) or High-Density Polyethylene (HDPE) bottle.

  • Secondary: Polyethylene spill tray or overpack.

  • Closure: Screw cap with Teflon (PTFE) liner. Do not use parafilm alone.

Part 4: Step-by-Step Disposal Protocol

Workflow Diagram

The following decision tree illustrates the critical logic for segregating this specific compound.

DisposalWorkflow Start Waste: 2-(Azetidin-3-yl)-3-nitropyridine StateCheck Is it Solid or Liquid? Start->StateCheck Solid Solid Waste StateCheck->Solid Liquid Liquid/Solution StateCheck->Liquid Segregation CRITICAL: Segregate from Acids & Oxidizers Solid->Segregation SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, DMSO) SolventCheck->NonHalogenated Container2 Container B: Halogenated Organic Waste Halogenated->Container2 Container3 Container C: Non-Halogenated Organic Waste NonHalogenated->Container3 Container1 Container A: Solid Hazardous Waste (Tag: Toxic, Irritant) Segregation->Container1 Destruction Final Disposal: High-Temp Incineration Container1->Destruction Container2->Destruction Container3->Destruction

Caption: Logical flow for the safe segregation and disposal of 2-(Azetidin-3-yl)-3-nitropyridine.

Operational Steps
1. Preparation
  • PPE: Wear nitrile gloves (double gloving recommended due to nitro-compound permeability), safety goggles, and a lab coat.[2][10] Work inside a fume hood.

  • Quenching (Only if reactive residue): If the material is a reactive reaction mixture, quench carefully with dilute sodium bicarbonate. Do not use strong acid to quench.[2]

2. Packaging
  • Solids: Transfer solid material into a wide-mouth HDPE jar.

  • Solutions:

    • If dissolved in DCM/Chloroform : Place in "Halogenated Waste".

    • If dissolved in Methanol/Acetone/DMSO : Place in "Non-Halogenated Waste".

  • Rinsing: Triple-rinse the original container with a compatible solvent (e.g., acetone).[2][10] Add the rinsate to the liquid waste container.

3. Labeling

Affix a hazardous waste tag with the following details:

  • Chemical Name: 2-(Azetidin-3-yl)-3-nitropyridine (Write out in full; do not use abbreviations).

  • Hazards: Check "Toxic" and "Irritant".[10]

  • Constituents: List the solvent % if in solution (e.g., "1% Compound in 99% DMSO").

4. Storage & Handover
  • Store in a cool, dry, well-ventilated area away from direct sunlight.[2]

  • Ensure the container is not stored on the same tray as nitric acid or sulfuric acid.

  • Contact your facility's EHS (Environmental Health & Safety) for pickup within 90 days (standard RCRA compliance).

Part 5: Emergency Contingencies

Spill Cleanup (Small Scale < 10g)
  • Evacuate & Ventilate: Clear the immediate area.[11]

  • PPE: Don appropriate PPE (Respirator if powder is airborne).[9]

  • Contain: Cover the spill with a non-combustible absorbent (Vermiculite or Sand).[11] Do not use paper towels or sawdust (reaction with nitro group could cause fire).

  • Collect: Scoop into a sealed container.

  • Decontaminate: Wipe the surface with a mild soap solution. Avoid bleach (oxidizer).

First Aid
  • Skin Contact: Wash immediately with soap and water for 15 minutes.[4][6][7] Nitro compounds can be absorbed through skin; monitor for cyanosis (blue lips/nails).

  • Eye Contact: Flush with water for 15 minutes.[4][6][7] Seek medical attention.

References

  • American Elements. (n.d.). 2-(azetidin-1-yl)-3-nitropyridine Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary for 3-Nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.